beta-Ionol
Description
Properties
IUPAC Name |
4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,11,14H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOPDZWOYFOHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865028 | |
| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22029-76-1 | |
| Record name | β-Ionol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22029-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Beta-Ionol
For Researchers, Scientists, and Drug Development Professionals
Beta-ionol (B1630872) is a naturally occurring sesquiterpenoid alcohol, a class of organic compounds with a diverse range of applications.[1] It is a derivative of beta-ionone (B89335) and is found in various plants, including Plumeria rubra, Pyracantha coccinea, and Nicotiana tabacum.[2] This technical guide provides an in-depth overview of the physicochemical properties, experimental characterization protocols, and known biological activities of this compound, tailored for professionals in research and drug development.
Core Physicochemical Properties
This compound is typically a colorless, clear liquid with a characteristic sweet, floral, and balsamic odor.[3][4] Its physical and chemical properties are summarized in the tables below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₃H₂₂O | [2][5][6] |
| Molecular Weight | 194.31 g/mol | [2][5][6] |
| Appearance | Colorless clear liquid | [2][3][7] |
| Odor | Sweet, floral-balsamic, warm | [3][4] |
| Boiling Point | 107 °C @ 3.00 mmHg | [2][3][4][7][8] |
| 130.5 °C @ 14.5 Torr | [9] | |
| Density / Specific Gravity | 0.923 - 0.930 g/mL @ 25 °C | [3] |
| 0.928 g/mL @ 20 °C | [4][8] | |
| 0.9251 g/cm³ @ 19 °C | [6][9] | |
| Refractive Index | 1.496 - 1.502 @ 20 °C | [3][7] |
| n20/D 1.501 | [9] | |
| Flash Point | 93 °C (199.4 °F) - closed cup | |
| 93.33 °C (200 °F) TCC | [3] | |
| Vapor Pressure | 0.000431 mmHg @ 25 °C (estimated) | [3][9] |
Table 2: Solubility and Partition Coefficient of this compound
| Property | Value | References |
| Solubility in Water | 16.29 mg/L @ 25 °C (estimated) | [3] |
| Solubility in Organic Solvents | Soluble in alcohol | [3][5][10] |
| logP (o/w) | 2.9 (estimated) | [2][9] |
| 4.059 (estimated) | [3] | |
| 4.33 | [7] |
Experimental Protocols for Characterization
The purity and structure of this compound are typically confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile compounds like this compound. It separates the components of a mixture and provides mass spectra for identification.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall.
-
Ionization: As compounds elute from the column, they enter the mass spectrometer's ion source (commonly Electron Ionization - EI), where they are fragmented into characteristic ions.
-
Mass Analysis: The fragment ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum. The resulting spectrum can be compared to spectral libraries for compound identification.[11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are used for complete structural elucidation. While specific spectral data for this compound is not abundant in the provided results, data for the related compound beta-ionone is available and the methodology is transferable.[14][15][16]
Methodology:
-
Sample Preparation: A few milligrams of the purified this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard like tetramethylsilane (B1202638) (TMS) is often added.
-
Data Acquisition: The sample tube is placed in the strong magnetic field of the NMR spectrometer. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is recorded.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform.
-
Spectral Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns in the spectrum are analyzed to determine the connectivity and chemical environment of each atom in the molecule.
Spectral Data Summary
The mass spectrum of this compound provides a unique fragmentation pattern that serves as a chemical fingerprint.
Table 3: Key Mass Spectrometry Data for this compound
| Feature | Value | References |
| Molecular Ion (M+) | m/z 194 (Calculated) | [2] |
| Major Fragment Ions (m/z) | 161, 121, 105 | [2] |
Biological Activity and Signaling Pathways
Recent research has highlighted the potential of this compound in various therapeutic areas, attributing to its anticancer, anti-inflammatory, and antimicrobial properties.[5]
-
Anticancer Properties: this compound has been shown to inhibit the proliferation of cancer cell lines, such as melanoma and breast cancer, by inducing G0/G1 cell cycle arrest and apoptosis.[5] These effects are linked to the modulation of key signaling pathways, including NF-κB and MAPK, which are critical in tumor progression.[5][17]
-
Anti-inflammatory Effects: The compound can reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[5] This anti-inflammatory action is also mediated through the inhibition of the NF-κB signaling pathway.[5]
-
Antimicrobial Activity: this compound demonstrates efficacy against various bacteria and fungi, suggesting its potential as a natural preservative.[5] The mechanism is thought to involve the disruption of microbial cell membranes.[5]
This guide provides a foundational understanding of this compound's physicochemical characteristics and biological relevance. The compiled data and outlined protocols offer a valuable resource for scientists engaged in natural product chemistry, pharmacology, and the development of new therapeutic agents.
References
- 1. Showing Compound this compound (FDB015768) - FooDB [foodb.ca]
- 2. This compound, (E)- | C13H22O | CID 5373729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 22029-76-1 [thegoodscentscompany.com]
- 4. This compound | 22029-76-1 [chemicalbook.com]
- 5. This compound | 22029-76-1 | Benchchem [benchchem.com]
- 6. This compound | 22029-76-1 | FI177964 | Biosynth [biosynth.com]
- 7. parchem.com [parchem.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. echemi.com [echemi.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. The Mass Spectra Analysis for α-Ionone and β-Ionone | Walwil | International Journal of Chemistry | CCSE [ccsenet.org]
- 13. repository.aaup.edu [repository.aaup.edu]
- 14. bmse001269 Beta-Ionone at BMRB [bmrb.io]
- 15. spectrabase.com [spectrabase.com]
- 16. hmdb.ca [hmdb.ca]
- 17. Synthesis and biological activity of beta-ionone-derived alcohols for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Beta-Ionol in the Plant Kingdom: A Technical Guide to Natural Sources and Occurrence
Abstract: Beta-ionol (B1630872), a C13-norisoprenoid, is a volatile organic compound derived from the degradation of carotenoids, particularly β-carotene. It is a significant contributor to the characteristic aroma and flavor profiles of numerous flowers, fruits, and vegetables.[1][2] Beyond its sensory properties, this compound plays crucial roles in plant physiology, acting as a signaling molecule in ecological interactions such as attracting pollinators and defending against herbivores.[1][2] This technical guide provides a comprehensive overview of the biosynthesis, natural occurrence, and physiological functions of this compound in plants. It also details standard experimental protocols for the extraction and analysis of this compound from plant matrices, aimed at researchers, scientists, and professionals in the fields of plant science, natural products, and drug development.
Introduction
This compound is a sesquiterpenoid that belongs to the family of apocarotenoids, which are oxidative cleavage products of carotenoids.[3] It is widely distributed throughout the plant kingdom and is recognized for its distinct floral, sweet, and woody aroma. This compound and its related ketone, β-ionone, are responsible for the characteristic scents of flowers like roses and violets and are key flavor components in fruits and vegetables such as raspberries, plums, tomatoes, and carrots.[1] The biosynthesis of this compound is intricately linked to the carotenoid degradation pathway, a process that can be both enzymatic and non-enzymatic. In plants, this compound serves diverse ecological functions, from mediating plant-insect interactions to acting as a defense compound.[1] Understanding the natural sources and biological roles of this compound is of significant interest for the food, fragrance, and pharmaceutical industries.[1][4][5]
Biosynthesis of this compound
The primary pathway for this compound formation in plants is through the oxidative cleavage of β-carotene. This process can be catalyzed by specific enzymes or occur non-enzymatically under certain environmental conditions.
Enzymatic Pathway
The biosynthesis of this compound is predominantly catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1] Specifically, CCD1 and CCD4 are primarily responsible for cleaving the C9-C10 and C9'-C10' double bonds of β-carotene.[1][6] This cleavage reaction yields one molecule of β-ionone and other products. Beta-ionone can then be subsequently reduced to this compound. The expression and activity of CCD enzymes are often regulated by developmental cues and environmental stresses, influencing the production of this compound in different tissues and at different times.[7][8]
Non-Enzymatic Pathway
This compound can also be formed through non-enzymatic degradation of carotenoids.[8] This process is typically triggered by factors such as heat, light (photo-oxidation), and the presence of reactive oxygen species (ROS).[8][9][10] For instance, thermal processing or sun-drying of plant material can lead to the degradation of β-carotene and the subsequent formation of β-ionone and this compound, significantly impacting the aroma profile of products like tea and dried fruits.[8] The presence of oxygen has been shown to dramatically influence the formation of β-ionone from carotenoid degradation under hot conditions.[9]
Natural Occurrence and Sources
This compound has been identified in a wide array of plant species, distributed across various tissues including flowers, fruits, leaves, and roots. Its concentration can vary significantly depending on the species, cultivar, developmental stage, and environmental conditions.
| Plant Species | Plant Part | Reported Concentration / Relative Abundance | Reference |
| Osmanthus fragrans (Sweet Osmanthus) | Flowers | Major aromatic component | |
| Rosa spp. (Rose) | Flowers | ~2% of essential oil in Musk Rose | [1] |
| Nicotiana tabacum (Tobacco) | Leaves | Important aroma component | [8] |
| Camellia sinensis (Tea) | Leaves | Key flavor compound in green and black tea | [7] |
| Lycopersicon esculentum (Tomato) | Fruit | Contributes to flavor profile | [1][11] |
| Rubus idaeus (Raspberry) | Fruit | Major volatile organic compound | [1] |
| Prunus domestica (Plum) | Fruit | Characteristic odor-active compound | [1] |
| Daucus carota (Carrot) | Roots | Present in orange and purple carrot varieties | [1] |
| Plumeria rubra (Frangipani) | Flowers | Reported presence | |
| Pyracantha coccinea (Firethorn) | - | Reported presence | [3] |
| Medicago marina | Aerial Parts | 6% in flowering stage, 14% in vegetative stage | [1] |
Physiological Roles in Plants
This compound is not merely a metabolic byproduct; it is a functional volatile that mediates critical interactions between the plant and its environment.
-
Pollinator Attraction: The floral scent, often rich in this compound and its derivatives, serves as a chemical cue to attract pollinators like bees and other insects, thereby facilitating plant reproduction.[1]
-
Herbivore Defense: this compound can act as a repellent or feeding deterrent against various herbivores. For example, it has been shown to deter feeding by the red-legged earth mite in Trifolium species and flea beetles in canola.[1]
-
Stress Response: The production of apocarotenoids, including this compound, can be induced by various stresses.[1] Exogenous application of related compounds has been shown to enhance resistance against pathogens and improve antioxidant capacity in postharvest vegetables, suggesting a role in the plant's defense and stress signaling network.[4][5]
Experimental Protocols for Analysis
The analysis of this compound from plant matrices typically involves an extraction step to isolate the volatile compounds, followed by separation, identification, and quantification using chromatographic techniques.
Extraction of this compound
Headspace Solid-Phase Microextraction (HS-SPME) is a widely used solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices, including plant tissues.[1]
Protocol: HS-SPME
-
Sample Preparation: Weigh a precise amount (e.g., 1-5 g) of fresh, homogenized plant material (leaves, petals, fruit pulp) into a 20 mL headspace vial. If desired, an internal standard can be added for quantification purposes.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap to prevent the loss of volatiles.
-
Incubation/Equilibration: Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C). Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.
-
Extraction: Introduce the SPME fiber (e.g., coated with DVB/CAR/PDMS) into the headspace of the vial, ensuring the needle pierces the septum but the fiber does not touch the sample matrix. Expose the fiber for a defined period (e.g., 20-40 minutes) to adsorb the analytes.
-
Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port of a Gas Chromatograph (GC) for thermal desorption of the analytes onto the analytical column.
Identification and Quantification
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for separating, identifying, and quantifying volatile compounds like this compound.[1]
Protocol: GC-MS Analysis
-
GC Separation:
-
Injector: Use a split/splitless injector heated to a temperature suitable for desorption (e.g., 250°C). The SPME desorption is typically done in splitless mode for a short period (e.g., 1-2 minutes) to maximize transfer to the column.
-
Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: Employ a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, then ramps up at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250-280°C) to elute all compounds.
-
-
MS Detection:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is common.
-
Scan Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.
-
-
Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic chemical standard. Confirmation is achieved by matching the acquired mass spectrum with reference spectra from established libraries (e.g., NIST, Wiley).
-
Quantification: Quantify the amount of this compound by creating a calibration curve using an authentic standard. The peak area of this compound in the sample is compared to the calibration curve. For semi-quantification, the peak area can be normalized to the area of an internal standard.
Conclusion
This compound is a naturally occurring apocarotenoid with a significant presence and function in the plant kingdom. Synthesized from the degradation of β-carotene, it is a key component of the aroma and flavor of many important plant species. Its physiological roles in mediating ecological interactions highlight its importance for plant survival and reproduction. The established protocols for its extraction and analysis enable further research into its distribution, biosynthesis, and potential applications. A deeper understanding of this compound provides valuable insights for crop improvement, natural product chemistry, and the development of novel flavors, fragrances, and pharmaceuticals.
References
- 1. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, (E)- | C13H22O | CID 5373729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. β-Ionone Treatment Enhances the Antioxidant Capacity in Postharvest Broccoli (Brassica oleracea L. var. Italica) by Maintaining the Levels of Bioactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Beta-carotene degradation products - formation, toxicity and prevention of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of β-Ionol from Carotenoids
Executive Summary
Apocarotenoids are a diverse class of plant secondary metabolites derived from the oxidative cleavage of carotenoids. Among them, the C13-norisoprenoid β-ionol and its precursor, β-ionone, are of significant commercial interest due to their potent floral and woody aromas, which are highly valued in the fragrance, flavor, and cosmetic industries.[1] Furthermore, β-ionone serves as a key intermediate in the chemical synthesis of vitamins A, E, and K.[2] This technical guide provides an in-depth overview of the biosynthetic pathway leading from β-carotene to β-ionol, focusing on the core enzymatic steps. It includes quantitative data on enzyme kinetics and biotechnological production, detailed experimental protocols for pathway analysis, and visualizations of the core biochemical and experimental workflows.
The Core Biosynthetic Pathway
The formation of β-ionol from carotenoids is a two-step enzymatic process. The primary and rate-limiting step is the oxidative cleavage of a C40 carotenoid precursor to form the C13 ketone, β-ionone. This is followed by the reduction of the ketone to the corresponding alcohol, β-ionol.
Step 1: Oxidative Cleavage of β-Carotene by Carotenoid Cleavage Dioxygenase 1 (CCD1)
The principal substrate for β-ionone synthesis in plants is β-carotene .[1] The key transformation is catalyzed by Carotenoid Cleavage Dioxygenase 1 (CCD1) , a non-heme iron-dependent enzyme.[3] Unlike many other enzymes in the carotenoid pathway that are located in plastids, CCD1 is found in the cytosol.[4]
The reaction involves the symmetric cleavage of the C40 β-carotene molecule at the 9,10 and 9',10' double bonds.[5] This oxidative cleavage requires molecular oxygen (O₂) and ferrous iron (Fe²⁺) as a cofactor.[3] The reaction yields two molecules of the C13 apocarotenoid β-ionone and one molecule of a C14 dialdehyde (B1249045) byproduct.
Step 2: Reduction of β-Ionone to β-Ionol
The second step in the pathway is the conversion of the ketone group of β-ionone to a secondary alcohol, yielding β-ionol. This reduction is catalyzed by members of the alcohol dehydrogenase (ADH) or carbonyl reductase superfamilies.[6][7][8] These enzymes typically utilize NAD(P)H as a cofactor to facilitate the reduction. This enzymatic step is a common detoxification reaction in many organisms.[8]
Quantitative Data
The efficiency of β-ionone production is dependent on the kinetic properties of the CCD1 enzyme and the overall productivity of the biological system used.
Enzyme Kinetics
Kinetic parameters for CCD1 have been determined for enzymes from various plant species, typically using the more soluble synthetic substrate β-apo-8'-carotenal for in vitro assays.
| Table 1: Kinetic Parameters of Plant CCD1 Enzymes (Substrate: β-apo-8'-carotenal) | |||
| Enzyme Source | K_m_ (mM) | V_max_ (U/mg) | Reference |
| Morus notabilis (MnCCD1) | 0.83 | 72.5 | [2] |
| Helianthus annuus (HaCCD1) | 0.32 | 10.14 | [9] |
| Olea europaea (OeCCD1) | 0.82 | 2.30 | [10] |
| Petunia hybrida (PhCCD1) | Optimal pH 6.8, Temp 45°C | - | [11] |
Note: 1 Unit (U) is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.
Biotechnological Production Titers
Metabolic engineering has enabled the heterologous production of β-ionone in various microbial hosts, with reported titers varying significantly based on the host and optimization strategies.
| Table 2: Reported Titers of β-Ionone in Engineered Microbial Systems | ||
| Microbial Host | Highest Reported Titer | Reference |
| Yarrowia lipolytica | 4.0 g/L | [3] |
| Escherichia coli | 0.5 g/L | [3] |
| Saccharomyces cerevisiae | 180 mg/L (in organic phase) | [12] |
| Saccharomyces cerevisiae | 1.0 mg/g Dry Cell Weight (DCW) | [1] |
Experimental Protocols
The elucidation of the β-ionol biosynthesis pathway relies on a combination of genetic engineering, protein biochemistry, and analytical chemistry.
Protocol 1: In Vitro CCD1 Enzyme Activity Assay
This protocol describes a generalized method for measuring the activity of a purified CCD1 enzyme.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Phosphate buffer, pH ~7.2-8.4.[2]
-
Cofactor Solution: 10 mM Ferrous sulfate (B86663) (FeSO₄) prepared fresh in degassed water to prevent oxidation.
-
Substrate Stock: 10 mM β-carotene or β-apo-8'-carotenal dissolved in a suitable organic solvent (e.g., ethanol (B145695) or acetone (B3395972) with a detergent like Triton X-100 to aid solubility).[9] Store at -20°C in the dark.
-
Enzyme Solution: Purified CCD1 enzyme diluted to a working concentration (e.g., 0.1-1.0 mg/mL) in Assay Buffer. Keep on ice.
-
Quenching & Extraction Solvent: Ethyl acetate (B1210297) or a hexane/diethyl ether mixture.
2. Reaction Procedure:
-
In a glass vial, prepare a 1 mL reaction mixture containing Assay Buffer, FeSO₄ (final concentration ~0.1 mM), and any solubilizing agents.
-
Add a defined amount of purified CCD1 enzyme (e.g., 100 µg). Prepare a "no-enzyme" control reaction in parallel.
-
Pre-incubate the mixture at the optimal temperature (typically 30-37°C) for 5 minutes.
-
Initiate the reaction by adding the carotenoid substrate stock to a final concentration (e.g., 40 µM).
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) with gentle shaking, protected from light.
-
Stop the reaction by adding an equal volume of quenching/extraction solvent (e.g., 1 mL of ethyl acetate), and vortex vigorously.
-
Centrifuge to separate the phases and collect the organic (upper) phase for analysis.
Protocol 2: Quantification of β-Ionone by GC-MS
This protocol outlines the analysis of β-ionone from a biological sample or an in vitro assay.
1. Sample Preparation (Extraction):
-
Liquid Samples (e.g., culture medium): Add an organic solvent (e.g., dodecane, hexane) to the sample, vortex thoroughly, and centrifuge to separate phases.[3] The organic phase contains the β-ionone.
-
Solid Samples (e.g., cell pellets): Perform cell lysis (e.g., using DMSO/acetone) to release intracellular products before solvent extraction.[3]
-
Solid-Phase Extraction (SPE): For complex matrices, an SPE step using a phenyl adsorbent can be used to clean up and concentrate the sample before analysis.
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: Use a polar capillary column suitable for volatile compounds, such as a DB-FFAP or DB-5ms.[3]
-
Injector: Operate in splitless mode at ~250°C.
-
Oven Program: A typical temperature gradient might start at 40-50°C, hold for 2-5 minutes, then ramp at 5-10°C/min to ~240°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Scan mode for identification (e.g., m/z 40-300) and/or Selected Ion Monitoring (SIM) mode for sensitive quantification, using characteristic ions for β-ionone (e.g., m/z 177, 192).
-
3. Quantification:
-
Quantification is achieved by comparing the peak area of β-ionone in the sample to a standard curve generated from authentic β-ionone standards of known concentrations.
Visualizations of Workflows
A systematic workflow is essential for characterizing the enzymes involved in β-ionol biosynthesis.
Conclusion
The biosynthesis of β-ionol is a direct enzymatic pathway originating from the abundant plant pigment, β-carotene. The process is primarily governed by the activity of CCD1, which produces the immediate precursor β-ionone, followed by a subsequent reduction step. While the core pathway is well-understood, significant research is focused on discovering and characterizing novel CCD1 enzymes with superior catalytic efficiency and substrate specificity. The successful expression of this pathway in microbial hosts has paved the way for the sustainable, biotechnological production of these high-value natural compounds, offering a promising alternative to chemical synthesis or extraction from limited natural sources.[1][3] Further optimization through metabolic engineering and synthetic biology holds the potential to make this bio-based production commercially viable on an industrial scale.
References
- 1. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound beta-Ionone (FDB015469) - FooDB [foodb.ca]
- 3. Enzymatic production and in situ separation of natural β-ionone from β-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jps.usm.my [jps.usm.my]
- 5. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 9. Structural and biochemical characterization of Arabidopsis alcohol dehydrogenases reveals distinct functional properties but similar redox sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitamin A - Wikipedia [en.wikipedia.org]
The Pivotal Role of Carotenoid Cleavage Dioxygenases in the Formation of β-Ionol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Carotenoid cleavage dioxygenases (CCDs) are a crucial family of non-heme iron-dependent enzymes that play a significant role in the biosynthesis of apocarotenoids. These molecules, derived from the oxidative cleavage of carotenoids, are vital for various physiological processes in plants, including acting as signaling molecules, growth regulators, and aroma compounds.[1] This technical guide provides an in-depth exploration of the role of CCDs in the formation of β-ionol, a volatile C13-norisoprenoid apocarotenoid. The primary focus is on the enzymatic cleavage of β-carotene to β-ionone by CCDs and the subsequent, though less characterized, reduction to β-ionol.
Carotenoid Cleavage Dioxygenases: Key Players in Apocarotenoid Biosynthesis
The CCD family is diverse, with different members exhibiting distinct substrate specificities and cleavage positions. In the context of β-ionone and subsequently β-ionol formation, CCD1 and CCD4 are of primary importance.[1]
-
Carotenoid Cleavage Dioxygenase 1 (CCD1): This cytosolic enzyme is known for its broad substrate specificity, cleaving various carotenoids and apocarotenoids at the 9,10 and 9',10' positions.[2][3] The symmetrical cleavage of β-carotene by CCD1 yields two molecules of β-ionone and a C14 dialdehyde.[4]
-
Carotenoid Cleavage Dioxygenase 4 (CCD4): Localized in the plastids, CCD4 also catalyzes the cleavage of β-carotene at the 9,10 (9',10') double bond to produce β-ionone.[5] Downregulation of CCD4 expression has been shown to increase carotenoid content in various plant tissues.[6]
While both CCD1 and CCD4 contribute to β-ionone production, their subcellular localization and potential differences in substrate affinity and expression patterns suggest distinct roles in regulating the flux of carotenoid degradation.
The Biosynthetic Pathway from β-Carotene to β-Ionol
The formation of β-ionol from β-carotene is a two-step process initiated by the action of carotenoid cleavage dioxygenases.
The first and well-established step is the oxidative cleavage of β-carotene by CCD1 or CCD4 to yield β-ionone.[1] The subsequent reduction of the ketone group of β-ionone to a hydroxyl group to form β-ionol is catalyzed by alcohol dehydrogenases (ADHs), although this step is less extensively documented in plants for this specific substrate.[7] Plant ADHs are known to catalyze the reversible conversion of aldehydes and ketones to alcohols.[7]
Quantitative Data on Enzyme Activity
Quantifying the efficiency of CCDs is crucial for understanding their contribution to apocarotenoid biosynthesis. The following table summarizes available kinetic data for a plant CCD1 enzyme. It is important to note that this data was obtained using the substrate β-apo-8'-carotenal, as the hydrophobicity of β-carotene poses challenges for in vitro assays.
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Morus notabilis CCD1 | β-apo-8'-carotenal | 0.83 | 72.5 | 8.4 | 35 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of carotenoid cleavage dioxygenases and β-ionol formation.
Heterologous Expression and Purification of CCDs
The production of recombinant CCD enzymes is essential for their in vitro characterization. Escherichia coli is a commonly used host for this purpose.
Workflow for Heterologous Expression and Purification:
Detailed Protocol:
-
Gene Cloning:
-
Isolate total RNA from the plant tissue of interest.
-
Synthesize first-strand cDNA using a reverse transcriptase.
-
Amplify the full-length coding sequence of the target CCD gene using gene-specific primers.
-
Clone the PCR product into an appropriate expression vector, such as a pGEX vector for GST-fusion protein expression.
-
Transform the ligation product into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Inoculate a single colony of transformed E. coli into LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-28°C) for several hours to overnight.[8]
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet cell debris.
-
Purify the recombinant protein from the supernatant using affinity chromatography corresponding to the fusion tag (e.g., Glutathione-Sepharose for GST-tagged proteins).
-
Elute the purified protein and verify its purity and size by SDS-PAGE.
-
In Vitro CCD Enzyme Assay
This assay is used to determine the activity of the purified CCD enzyme.
Reaction Components:
-
Assay Buffer: 100 mM Sodium Phosphate buffer, pH 7.2-8.4.[8]
-
Cofactor: Freshly prepared 10 mM FeSO4 solution.
-
Substrate: 10 mM β-carotene or β-apo-8'-carotenal stock solution in an appropriate solvent (e.g., ethanol (B145695) or acetone).
-
Enzyme: Purified CCD enzyme.
Protocol:
-
Prepare the reaction mixture containing the assay buffer and FeSO4 (final concentration ~100 µM).
-
Add the purified CCD enzyme to the reaction mixture.
-
Initiate the reaction by adding the carotenoid substrate. Due to the hydrophobicity of carotenoids, it is often necessary to use a detergent (e.g., Tween 40) or a biphasic system to ensure substrate availability.[5]
-
Incubate the reaction at the optimal temperature (e.g., 35°C) for a defined period.[8]
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and diethyl ether).
-
Extract the products by vortexing and centrifugation.
-
Analyze the organic phase containing the apocarotenoid products by GC-MS.
GC-MS Analysis of β-Ionol
Gas chromatography-mass spectrometry is the standard method for the identification and quantification of volatile compounds like β-ionol. Due to the presence of a hydroxyl group, derivatization is often required to improve its volatility and chromatographic behavior.
Workflow for GC-MS Analysis of β-Ionol:
Protocol for Trimethylsilyl (TMS) Derivatization: [9]
-
Transfer the dried extract containing β-ionol to a GC vial.
-
Add an aprotic solvent (e.g., dichloromethane (B109758) or hexane).
-
Add the silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[7]
-
Add a catalyst such as anhydrous pyridine (B92270) to speed up the reaction with sterically hindered hydroxyl groups.[9]
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[7]
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Conditions (General):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.
-
Carrier Gas: Helium or Hydrogen.
-
MS Detector: Operate in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Signaling Pathways and Biological Roles
While β-ionone is primarily known for its contribution to floral scents and fruit flavors, recent evidence suggests a role for this apocarotenoid as a signaling molecule in plant defense.[10] Exogenous application of β-ionone has been shown to induce the expression of defense-related genes and enhance resistance to pathogens.[10] This signaling activity is thought to be mediated through interactions with plant hormone pathways, such as those involving abscisic acid, jasmonic acid, and salicylic (B10762653) acid.[10]
The biological role of β-ionol is less clear. While it is a known aroma compound, its direct involvement in plant signaling pathways has not been extensively studied. Further research is needed to elucidate the specific physiological functions of β-ionol in plants.
Conclusion
Carotenoid cleavage dioxygenases, particularly CCD1 and CCD4, are central to the biosynthesis of β-ionone from β-carotene. The subsequent reduction to β-ionol, likely mediated by alcohol dehydrogenases, completes the pathway to this volatile apocarotenoid. This technical guide has provided a comprehensive overview of the enzymes involved, quantitative data on their activity, detailed experimental protocols for their study, and insights into the emerging role of these molecules in plant signaling. Further investigation into the enzymatic conversion of β-ionone to β-ionol and the specific biological functions of β-ionol will provide a more complete understanding of this important biosynthetic pathway.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCD1 carotenoid cleavage dioxygenase 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Enzymatic production and in situ separation of natural β-ionone from β-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAROTENOID CLEAVAGE DIOXYGENASE4 Is a Negative Regulator of β-Carotene Content in Arabidopsis Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carotenoid cleavage dioxygenase4 is a negative regulator of β-carotene content in Arabidopsis seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization key genes of Arabidopsis seedlings in response to β-caryophyllene, eugenol using combined transcriptome and WGCN analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Spectroscopic Profile of beta-Ionol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for beta-Ionol ((E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol), a sesquiterpenoid of interest in various research fields. The following sections detail its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, along with the experimental protocols for data acquisition.
Mass Spectrometry (MS)
The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.
Data Presentation:
| Fragment (m/z) | Relative Intensity | Proposed Fragment |
| 194 | Low | Molecular Ion [M]+ |
| 179 | Moderate | [M - CH₃]+ |
| 161 | High | [M - H₂O - CH₃]+ |
| 121 | Moderate | C₉H₁₃+ |
| 105 | High | C₈H₉+ |
| 43 | High | [C₃H₇]+ or [CH₃CO]+ |
Experimental Protocol:
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C inert MSD).
-
Column : A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of terpenes.
-
Carrier Gas : Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : An initial temperature of 50-60 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C.
-
Mass Spectrometer Parameters :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-400.
-
Ion Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Fragmentation Pathway:
The fragmentation of this compound is initiated by the loss of a methyl group ([M-15]+) or a water molecule ([M-18]+). Subsequent cleavages of the side chain and cyclohexene (B86901) ring lead to the formation of the observed fragment ions. The fragmentation pattern is similar to that of the structurally related beta-ionone, with characteristic ions at m/z 179, 161, 121, and 105.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data Presentation (Predicted for this compound and Experimental for beta-Ionone):
¹H NMR (Predicted for this compound, CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~4.3 | m | |
| H-3 | ~5.6 | dd | 15.0, 6.0 |
| H-4 | ~6.1 | d | 15.0 |
| H-7 | ~1.6 | s | |
| H-8 | ~1.0 | s | |
| H-9 | ~1.0 | s | |
| H-10 | ~1.4 | m | |
| H-11 | ~1.6 | m | |
| H-12 | ~2.0 | m | |
| H-13 | ~1.2 | d | 6.0 |
¹³C NMR (Predicted for this compound, CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~34.0 |
| C-2 | ~68.0 |
| C-3 | ~130.0 |
| C-4 | ~135.0 |
| C-5 | ~136.0 |
| C-6 | ~129.0 |
| C-7 | ~23.0 |
| C-8 | ~28.0 |
| C-9 | ~28.0 |
| C-10 | ~39.0 |
| C-11 | ~33.0 |
| C-12 | ~19.0 |
| C-13 | ~23.0 |
Experimental Protocol:
-
Instrumentation : A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
-
Solvent : Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like this compound.
-
Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as the internal reference (δ 0.00 ppm for ¹H and ¹³C).
-
Acquisition Parameters :
-
¹H NMR : Standard pulse sequences are used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Proton-decoupled spectra are acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR : COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for unambiguous assignment of all proton and carbon signals.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad, Strong | O-H stretch (alcohol) |
| ~3020 | Medium | =C-H stretch (alkene) |
| ~2950-2850 | Strong | C-H stretch (alkane) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1450, ~1370 | Medium | C-H bend (alkane) |
| ~1100 | Strong | C-O stretch (secondary alcohol) |
| ~970 | Strong | =C-H bend (trans-alkene) |
Experimental Protocol:
For a viscous liquid like this compound, Attenuated Total Reflectance (ATR) or a thin film method is suitable for obtaining an IR spectrum.[2]
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).
-
ATR Method :
-
A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
The spectrum is recorded after applying pressure to ensure good contact between the sample and the crystal.
-
The crystal is cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) after analysis.
-
-
Thin Film Method :
-
A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
-
The plates are gently pressed together to form a thin film.
-
The assembly is placed in the spectrometer's sample holder for analysis.
-
-
Data Acquisition :
-
Spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data of a compound like this compound.
References
In Vitro Anticancer Properties of Beta-Ionol: A Technical Guide
Introduction
Beta-ionol (B1630872), a naturally occurring sesquiterpenoid found in various plants, has garnered significant interest in oncological research for its potential anticancer properties.[1] As an end-ring analog of β-carotene, this compound has demonstrated anti-proliferative, anti-metastatic, and apoptosis-inducing capabilities in various cancer cell lines both in vitro and in vivo.[2] This technical guide provides a comprehensive overview of the in vitro screening of this compound for its anticancer effects, detailing its mechanisms of action, experimental protocols, and key findings. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Anticancer Mechanisms of this compound
In vitro studies have elucidated several key mechanisms through which this compound exerts its anticancer effects. These primarily involve the induction of cell cycle arrest and apoptosis, mediated by the modulation of critical signaling pathways.
Inhibition of Cell Proliferation: this compound has been shown to suppress the growth of various cancer cell lines, including those of the prostate, breast, and melanoma.[3][4] This inhibitory effect is concentration-dependent, as demonstrated by the IC50 values across different cell lines.
Induction of Cell Cycle Arrest: A significant aspect of this compound's anticancer activity is its ability to halt the progression of the cell cycle. Studies have shown that this compound can induce a G1 phase arrest in prostate cancer cells (DU145 and PC-3) and breast cancer cells (MCF-7).[5][6][7] At higher concentrations, it can also cause a G2/M arrest in MCF-7 cells.[5][7] This cell cycle arrest is associated with the downregulation of key regulatory proteins.
Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This has been observed in human prostate tumor cells and melanoma cells.[3][6] The apoptotic process is triggered through the activation of caspases, a family of proteases that are central to the execution of apoptosis.[3]
Modulation of Signaling Pathways: The anticancer effects of this compound are attributed to its influence on critical signaling pathways involved in tumor progression.[3] It has been shown to downregulate the expression of cyclin-dependent kinases (CDK2 and CDK4) and cyclins (D1, E, and A), which are crucial for cell cycle progression.[5][6][7] While initially hypothesized to act through the inhibition of HMG-CoA reductase, similar to other isoprenoids, studies on MCF-7 breast cancer cells suggest that its anti-proliferative and cell cycle regulatory effects are mediated by other mechanisms.[5][7]
Data Presentation
Table 1: IC50 Values of Beta-Ionone (B89335) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |
| DU145 | Prostate Carcinoma | 210 ± 18 | [8] |
| LNCaP | Prostate Carcinoma | 130 ± 24 | [8] |
| PC-3 | Prostate Adenocarcinoma | 130 ± 6 | [8] |
Table 2: Effect of Beta-Ionone on Cell Cycle Progression in DU145 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | 49.8 ± 3.5 | 31.0 ± 0.8 | 19.2 ± 2.7 | [8] |
| 105 µmol/L β-ionone | 63.8 ± 3.8 | 10.5 ± 2.1 | 25.7 ± 1.9 | [8] |
| 210 µmol/L β-ionone | 67.5 ± 2.9 | 8.7 ± 0.8 | 23.8 ± 2.1 | [8] |
| 315 µmol/L β-ionone | 49.3 ± 4.2 | 9.4 ± 1.1 | 41.3 ± 3.1 | [8] |
Table 3: Molecular Effects of Beta-Ionone on Cancer Cells
| Cell Line | Molecular Target | Effect | Reference |
| MCF-7 | CDK 2, CDK 4 | Inhibition of activity, Decreased expression | [5][7] |
| MCF-7 | Cyclin D1, Cyclin E, Cyclin A | Decreased expression | [5][7] |
| DU145, PC-3 | CDK 4, Cyclin D1 | Downregulation | [6] |
| DU145 | HMG CoA Reductase | Downregulation of protein | [6][8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 4 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 0.01, 0.1, 0.5, 1, 5, or 10 µmol/L) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell survival is calculated relative to the untreated control cells.[9]
Apoptosis Assay (Annexin V Staining and Flow Cytometry)
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA histograms.[5][7]
Western Blotting
-
Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Electrophoresis: Separate equal amounts of protein (25-50 µg) by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBS-T) and then incubate with specific primary antibodies against the target proteins overnight at 4°C. Subsequently, incubate with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control to ensure equal protein loading.[11]
Visualizations
Caption: Proposed signaling pathway of this compound's anticancer action.
Caption: General experimental workflow for in vitro anticancer screening.
Conclusion
The in vitro evidence strongly suggests that this compound possesses significant anticancer properties. Its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines highlights its potential as a chemopreventive and/or therapeutic agent. The detailed experimental protocols and data presented in this guide offer a framework for further investigation into the anticancer mechanisms of this compound and the development of novel cancer therapies. Future research should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical and clinical settings.
References
- 1. This compound, (E)- | C13H22O | CID 5373729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Ionone and its analogs as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 22029-76-1 | Benchchem [benchchem.com]
- 4. Synthesis and biological activity of beta-ionone-derived alcohols for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Geraniol and beta-ionone inhibit proliferation, cell cycle progression, and cyclin-dependent kinase 2 activity in MCF-7 breast cancer cells independent of effects on HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-ionone induces cell cycle arrest and apoptosis in human prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beta-lapachone induces cell cycle arrest and apoptosis in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growth inhibition and apoptosis induction by alternol in pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Beta-Ionol in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Natural compounds represent a promising reservoir for the discovery of novel anti-inflammatory agents. This technical guide explores the anti-inflammatory potential of beta-ionol (B1630872), a naturally occurring C13-norisoprenoid. Due to a scarcity of direct research on this compound, this paper leverages compelling data from its structurally similar analogs, beta-ionone (B89335) and beta-bisabolol, to build a strong scientific case for its investigation. This guide details the likely molecular mechanisms, provides relevant quantitative data from these analogs, outlines comprehensive experimental protocols for its evaluation, and visualizes key signaling pathways and workflows.
Introduction
The inflammatory cascade is a complex process involving a variety of cellular and molecular mediators. Central to this process are signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory genes.[1] Key inflammatory mediators include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The inhibition of these pathways and mediators is a primary strategy in the development of anti-inflammatory therapeutics.
This compound, a volatile organic compound found in various plants, shares structural similarities with beta-ionone and beta-bisabolol, compounds that have demonstrated significant anti-inflammatory properties. This guide synthesizes the existing knowledge on these related compounds to postulate and provide a framework for investigating the anti-inflammatory potential of this compound in cellular models.
Quantitative Data on the Anti-inflammatory Effects of this compound Analogs
The following tables summarize the quantitative data on the anti-inflammatory effects of beta-ionone and beta-bisabolol in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This data serves as a strong indicator of the potential efficacy of this compound.
Table 1: Inhibition of Inflammatory Mediators by Beta-Ionone and Beta-Bisabolol
| Compound | Cell Line | Mediator | Concentration | % Inhibition | Reference |
| β-Ionone | BV2 microglia | NO | 100 µM | Not specified, significant inhibition | [2] |
| β-Ionone | BV2 microglia | PGE2 | 100 µM | Not specified, significant inhibition | [2] |
| β-Ionone | BV2 microglia | TNF-α | 100 µM | Not specified, significant inhibition | [2] |
| β-Bisabolol | RAW 264.7 | NO | 50.0 µg/mL | 55.5% | [3] |
| β-Bisabolol | RAW 264.7 | PGE2 | 50.0 µg/mL | 62.3% | [3] |
| β-Bisabolol | RAW 264.7 | TNF-α | 50.0 µg/mL | 45.3% | [3] |
Table 2: IC50 Values for Inhibition of Nitric Oxide Production
| Compound | Cell Line | IC50 Value | Reference |
| Zingiber ottensii protein extract | RAW 264.7 | 38.6 ± 0.34 µg/mL | [4] |
| 3-hydroxy-2-hydroxymethyl anthraquinone | RAW 264.7 | 1.56 µM | [5] |
| Damnacanthol | RAW 264.7 | 14.80 µM | [5] |
Note: Data for this compound is not currently available. The provided data for related compounds suggests that this compound is likely to exhibit similar inhibitory effects.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-inflammatory potential of this compound.
Cell Culture and Treatment
The RAW 264.7 murine macrophage cell line is a widely used model for studying inflammation.[6]
-
Cell Line: RAW 264.7 (ATCC TIB-71)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not induce cytotoxicity) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).
-
Cytotoxicity Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Cell viability is expressed as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[8]
-
Collect cell culture supernatants after treatment.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
Pro-inflammatory Cytokine and PGE2 Quantification (ELISA)
The levels of TNF-α, IL-6, and PGE2 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a suitable blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add a streptavidin-HRP conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.[9][10]
-
Calculate cytokine/PGE2 concentrations based on the standard curve.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[11][12]
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65, IκBα, ERK, p38, and JNK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Simplified NF-κB signaling pathway and the putative inhibitory point of this compound.
Figure 2: Overview of the MAPK signaling pathways and a potential inhibitory target for this compound.
Figure 3: A comprehensive experimental workflow for assessing the anti-inflammatory potential of this compound.
Conclusion and Future Directions
While direct experimental evidence for the anti-inflammatory properties of this compound is currently limited, the substantial data available for its structural analogs, beta-ionone and beta-bisabolol, provides a strong rationale for its investigation. The likely mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers to systematically evaluate the anti-inflammatory potential of this compound in cellular models. Future studies should focus on generating specific quantitative data for this compound, confirming its effects on the proposed signaling pathways, and ultimately exploring its therapeutic potential in in vivo models of inflammatory diseases.
References
- 1. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Ionone attenuates LPS-induced pro-inflammatory mediators such as NO, PGE2 and TNF-α in BV2 microglial cells via suppression of the NF-κB and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of LPS-induced iNOS, COX-2 and inflammatory mediator expression by paeonol through the MAPKs inactivation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell culture of RAW264.7 cells [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Antimicrobial and Antifungal Potential of Beta-Ionone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-ionone (B89335), a cyclic ketone derived from the degradation of carotenoids, is a well-known fragrance and flavor compound found in a variety of essential oils. Beyond its sensory attributes, a growing body of scientific evidence has highlighted its potential as a potent antimicrobial and antifungal agent. This technical guide provides an in-depth overview of the current state of research on the antimicrobial and antifungal effects of beta-ionone, with a focus on quantitative data, experimental methodologies, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial therapies.
Data Presentation: Antimicrobial and Antifungal Efficacy of Beta-Ionone
The following tables summarize the available quantitative data on the antimicrobial and antifungal activity of beta-ionone against various microorganisms. It is important to note that much of the available research has focused on beta-ionone, and data specifically for beta-ionol (B1630872) is limited. The terms are sometimes used interchangeably in the literature, and in the absence of specific data for this compound, the findings for beta-ionone are presented as the most relevant available information.
Table 1: Antifungal Activity of Beta-Ionone
| Fungal Species | Assay Type | Concentration/Effect | Source(s) |
| Aspergillus niger | Minimum Inhibitory Concentration (MIC) | 2.5% | [1][2] |
| Aspergillus niger | Minimum Fungicidal Concentration (MFC) | 10% | [1][2] |
| Aspergillus fumigatus | Minimum Inhibitory Concentration (MIC) | Not explicitly quantified in the provided search results, but fungicidal activities were confirmed. | [3] |
| Fusarium solani | Spore Germination Inhibition | 94-100% inhibition at 0.005-0.05% (24h exposure) | [4] |
| Botrytis cinerea | Spore Germination Inhibition | Active, but specific quantitative data not provided in search results. | [4] |
| Verticillium dahliae | Spore Germination Inhibition | Active, but specific quantitative data not provided in search results. | [4] |
Table 2: Antibacterial Activity of Beta-Ionone
| Bacterial Species | Assay Type | Concentration/Effect | Source(s) |
| Staphylococcus aureus | Growth Inhibition | Active, but specific quantitative data (MIC/MBC) not provided in search results. | [4] |
| Streptococcus pyogenes | Growth Inhibition | Active, but specific quantitative data (MIC/MBC) not provided in search results. | [4] |
| Micrococcus luteus | Growth Inhibition | Active, but specific quantitative data (MIC/MBC) not provided in search results. | [4] |
Note: The available literature lacks extensive quantitative data on the antibacterial effects of beta-ionone, such as specific MIC or MBC values for various bacterial strains. The provided information is based on qualitative descriptions of activity.
Experimental Protocols
This section details the methodologies employed in the cited research for evaluating the antimicrobial and antifungal effects of beta-ionone.
Antifungal Susceptibility Testing: Broth Microdilution Method (for Aspergillus niger)
This protocol is based on the methodology described for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of beta-ionone against Aspergillus niger.[1][2]
1. Fungal Strain and Culture Preparation:
-
Organism: Aspergillus niger.
-
Culture Medium: Malt (B15192052) Extract Agar (B569324) (MEA).
-
Incubation: Cultivate the fungal strain at 25°C for 7 days to allow for sufficient sporulation.
-
Spore Suspension Preparation:
-
Harvest spores by scraping the surface of the 7-day old culture in a sterile 0.1% Tween-80 solution.
-
Concentrate the spore suspension by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Adjust the final spore concentration to 1 x 10^6 spores/mL using a hemacytometer.
-
2. Broth Microdilution Assay:
-
Plate Type: 96-well microtiter plates.
-
Test Compound: Beta-ionone (99% pure).
-
Dilution Series: Prepare serial dilutions of beta-ionone in the malt extract broth. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Inoculate each well with the prepared spore suspension.
-
Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 25°C for a specified period, typically 48-72 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of beta-ionone at which no visible growth of the fungus is observed.
3. Minimum Fungicidal Concentration (MFC) Determination:
-
Following the MIC determination, take an aliquot from the wells showing no visible growth.
-
Plate the aliquots onto fresh MEA plates.
-
Incubate the plates under the same conditions as the initial culture.
-
The MFC is the lowest concentration of beta-ionone that results in no fungal growth on the agar plates.
General Antimicrobial Susceptibility Testing: Disk Diffusion Method
This is a generalized protocol for the agar disk diffusion method, a common technique for screening antimicrobial activity.
1. Bacterial/Fungal Strain and Inoculum Preparation:
-
Organism: Select the desired bacterial or fungal strain.
-
Culture Medium: Use an appropriate solid medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism in a sterile broth or saline solution, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
2. Agar Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the agar plate to create a uniform lawn of microbial growth.
3. Application of Test Compound:
-
Impregnate sterile filter paper discs with a known concentration of beta-ionone.
-
Aseptically place the discs onto the surface of the inoculated agar plate.
4. Incubation:
-
Incubate the plates under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
5. Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the clear zone around each disc where microbial growth has been inhibited. The size of the zone of inhibition is indicative of the antimicrobial activity.
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 2. Synthesis of β-ionone derived chalcones as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of antifungal activity and therapeutic action of β-ionone on Aspergillus fumigatus keratitis via suppressing LOX1 and JNK/p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Antifungal and antimicrobial activity of beta-ionone and vitamin A derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Olfactory properties and fragrance profile of beta-Ionol
An In-depth Technical Guide to the Olfactory Properties and Fragrance Profile of beta-Ionol (B1630872)
Abstract
This technical guide provides a comprehensive overview of the olfactory properties, fragrance profile, and physicochemical characteristics of this compound. It is intended for researchers, scientists, and drug development professionals interested in the molecular and sensory aspects of this important fragrance and flavor ingredient. This document summarizes key quantitative data in structured tables, outlines experimental protocols for sensory analysis, and includes visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a naturally occurring sesquiterpenoid alcohol that is a significant contributor to the aroma of various flowers and fruits.[1] It is valued in the fragrance and flavor industry for its unique and complex scent profile. Chemically, it is an unsaturated alicyclic alcohol. Its molecular structure, characterized by a trimethylcyclohexenyl ring and a butenol (B1619263) side chain, is responsible for its distinct olfactory properties. This compound is used as a fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, and household cleaners.[2] It is also recognized as a flavoring agent in the food industry.[1][3]
Chemical and Physical Properties
The physical and chemical properties of this compound are crucial for its application in various formulations. A summary of these properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol | [1] |
| CAS Number | 22029-76-1 | [1][4][5] |
| Molecular Formula | C13H22O | [1][4][5] |
| Molecular Weight | 194.31 g/mol | [1][4] |
| Physical Description | Clear, colourless liquid | [1] |
| Boiling Point | 107 °C @ 3 mm Hg | [1][3] |
| Density | 0.923 - 0.933 g/cm³ @ 25 °C | [6] |
| Refractive Index | 1.496 - 1.502 @ 20 °C | [6] |
| Flash Point | 93.33 °C (200 °F) | [3][6] |
| Solubility | Soluble in alcohol and oils | [7] |
Olfactory Properties and Fragrance Profile
This compound possesses a multifaceted and appealing aroma that is highly valued in perfumery. Its scent is predominantly floral, with sweet, woody, and fruity undertones.
Odor Description
The fragrance of this compound is often described as having the following characteristics:
-
Primary Notes: Sweet, floral, and balsamic with a characteristic warmth.[3][5]
-
Secondary Notes: Woody, herbal, and reminiscent of violet and tropical fruits.[3]
-
Nuances: Some sources also describe hints of raspberry and a beeswax-like character.[8]
Fragrance Profile and Applications
In fragrance compositions, this compound is a versatile ingredient that can be used to:
-
Enhance and add richness to floral bouquets, particularly those featuring rose, jasmine, and lavender.[6][7]
-
Introduce a pitty note to stone fruit flavors and add body to berry and pineapple flavors.[6]
-
Provide a long-lasting effect due to its good substantivity.[7][8]
-
Blend seamlessly with woody, fruity, and green notes, acting as a harmonizing agent in complex fragrances.[6][7]
The recommended usage level of this compound in fragrance concentrates can be up to 8.0000%.[6]
| Olfactory Characteristic | Description | References |
| Odor Type | Floral | [1][6] |
| Scent Profile | Sweet, floral-balsamic, warm, woody, herbal, violet, tropical | [3][5] |
| Blends Well With | Rose, lavender, jasmine, woody notes, fruity notes | [6][7] |
| Applications | Perfumes, colognes, cosmetics, air fresheners, detergents | [2][9] |
| Flavor Profile | Floral | [1] |
Olfactory Signaling Pathway
The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity.[10] While the specific receptor for this compound is not definitively identified, its close analog, beta-ionone, is known to activate the olfactory receptor OR51E2.[11][12] The activation of this G-protein coupled receptor (GPCR) triggers a downstream signaling cascade.
The canonical olfactory signal transduction pathway is initiated when an odorant molecule binds to its specific OR.[13] This binding activates the olfactory-specific G-protein, G_olf.[10][13] The activated G_olf, in turn, stimulates adenylyl cyclase III, leading to an increase in intracellular cyclic AMP (cAMP).[12][13][14] This rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Ca²⁺ and Na⁺ ions, which depolarizes the neuron.[10] The increase in intracellular Ca²⁺ also opens Ca²⁺-activated Cl⁻ channels, further amplifying the depolarization.[10] If the receptor potential is strong enough, it generates action potentials that are transmitted to the olfactory bulb in the brain, leading to the perception of smell.
References
- 1. This compound, (E)- | C13H22O | CID 5373729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. This compound | 22029-76-1 [chemicalbook.com]
- 4. This compound | 22029-76-1 | FI177964 | Biosynth [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. This compound, 22029-76-1 [thegoodscentscompany.com]
- 7. Discover The Power Of Beta Ionone In Floral Fragrances [chemicalbull.com]
- 8. perfumersworld.com [perfumersworld.com]
- 9. Vinyl-beta-ionol [myskinrecipes.com]
- 10. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Ionone Is More than a Violet’s Fragrance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to beta-Ionol: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of beta-ionol (B1630872), a sesquiterpenoid alcohol of interest in the fragrance, flavor, and pharmaceutical industries. It details the precise chemical structure, IUPAC nomenclature, physicochemical properties, and synthetic pathways of this compound.
Chemical Identity and Nomenclature
This compound is a cyclic terpenoid alcohol. Its structure is characterized by a trimethylcyclohexene ring linked to a butenol (B1619263) side chain.
IUPAC Name: (3E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol[1][2]
Chemical Formula: C₁₃H₂₂O[1][3]
Physicochemical Data
The following table summarizes the key quantitative properties of this compound, essential for experimental design and formulation development.
| Property | Value | Source |
| Molecular Weight | 194.31 g/mol | [1][4] |
| CAS Number | 22029-76-1 | [1][3][5] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 107 °C at 3 mmHg | [1][6] |
| Density | 0.928 g/mL at 20 °C | [4][6] |
| Refractive Index | n20/D 1.501 | [4] |
| Flash Point | 93 °C (closed cup) | [4] |
| Water Solubility | 0.33 g/L (predicted) | [7] |
| logP | 2.9 - 4.44 (predicted) | [5][7] |
Experimental Protocols: Synthesis of this compound
This compound is synthetically derived from its corresponding ketone, beta-ionone (B89335). This transformation involves the selective reduction of the ketone functional group to a secondary alcohol. While specific, detailed industrial protocols are proprietary, the synthesis can be achieved through established chemical methods.
General Experimental Protocol: Reduction of beta-Ionone
The conversion of beta-ionone to this compound is a standard reduction reaction. A common laboratory-scale procedure involves the use of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.
Materials:
-
beta-Ionone
-
Methanol (B129727) or Ethanol
-
Sodium borohydride (NaBH₄)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve beta-ionone in an excess of methanol or ethanol. The flask should be cooled in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution. The molar ratio of NaBH₄ to beta-ionone is typically between 1:1 and 1.5:1. The temperature should be maintained below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (beta-ionone) is consumed.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.
-
Solvent Removal and Extraction: Remove the bulk of the alcoholic solvent using a rotary evaporator. The resulting aqueous residue is then extracted several times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
This general protocol provides a framework for the synthesis. Researchers may need to optimize reaction times, temperatures, and purification methods for their specific needs.
Visualizations
The following diagrams illustrate the chemical structure and the synthetic relationship between the precursor and the final product.
Caption: 2D chemical structure of this compound.
Caption: Logical workflow for the synthesis of this compound from beta-Ionone.
References
- 1. JPS61134332A - Production of dihydro-beta-ionol - Google Patents [patents.google.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN101781183A - Preparation method of beta-ionone - Google Patents [patents.google.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. EP0628544A1 - Process for the preparation of beta-ionone - Google Patents [patents.google.com]
Solubility Profile of Beta-Ionol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of beta-ionol (B1630872), a significant sesquiterpenoid alcohol utilized in the fragrance, flavor, and pharmaceutical industries. Due to the limited availability of precise quantitative solubility data for this compound in a wide array of organic solvents, this document presents a combination of qualitative solubility information and quantitative data for structurally analogous compounds. This approach offers valuable insights for researchers and professionals in formulation development, analytical method design, and various research applications.
Introduction to this compound
This compound [(3E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol] is a C13-apocarotenoid alcohol derived from the degradation of carotenoids. Its characteristic woody and floral aroma makes it a valuable ingredient in the fragrance industry. Beyond its olfactory properties, this compound has garnered interest for its potential biological activities, necessitating a thorough understanding of its physicochemical properties, including its solubility in various solvent systems.
Solubility of this compound and Structurally Similar Compounds
Direct quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a substituted cyclohexene (B86901) ring coupled with an unsaturated alcohol side chain—and information on similar terpenoid compounds, a general solubility profile can be established. This compound is known to be highly soluble in alcohols and insoluble in water.
For a comparative perspective, the following table summarizes the available solubility information for this compound and the related compounds beta-ionone (B89335) and alpha-ionone. This data provides a useful, albeit estimated, reference for formulating solutions containing this compound.
| Solvent | Compound | Solubility | Temperature (°C) |
| Water | alpha-Ionone | 106 mg/L | 25 |
| Water | beta-Ionone | Slightly Soluble | Not Specified |
| Alcohols (e.g., Ethanol) | This compound | Soluble | Not Specified |
| Alcohols (e.g., Ethanol) | beta-Ionone | Soluble | Not Specified |
| Alcohols (e.g., Ethanol) | alpha-Ionone | Miscible | Not Specified |
| Ether | alpha-Ionone | Miscible | Not Specified |
| Chloroform | alpha-Ionone | Miscible | Not Specified |
| Benzene | alpha-Ionone | Miscible | Not Specified |
| Oils | beta-Ionone | Soluble | Not Specified |
| Propylene Glycol | alpha-Ionone | Soluble | Not Specified |
| Glycerin | alpha-Ionone | Insoluble | Not Specified |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol outlines the general procedure for determining the solubility of an oily, sparingly soluble compound like this compound.
Materials
-
This compound (of known purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane) of analytical grade
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker or wrist-action shaker with temperature control
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.
-
Analytical balance
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid (or undissolved oil) should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved this compound.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a set period (e.g., 24 hours) to allow the undissolved material to settle.
-
For finer separation, centrifuge the vials at a controlled temperature.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any remaining undissolved micro-particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated GC-FID or HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the concentration determined from the analysis by the dilution factor. The solubility is typically expressed in units such as g/100 mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in signaling pathways in the context of its solubility, understanding its potential biological interactions is crucial for drug development. For instance, if this compound were to be investigated as a therapeutic agent, its interaction with cellular pathways would be a key area of research. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a lipophilic compound like this compound, emphasizing the importance of its solubility for reaching intracellular targets.
Caption: Hypothetical Cellular Uptake and Action of a Lipophilic Compound.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data remains scarce, the provided qualitative information and data on analogous compounds offer valuable guidance for researchers. The detailed experimental protocol for the shake-flask method provides a robust framework for laboratories to determine the precise solubility of this compound in solvents relevant to their specific applications. The visualizations of the experimental workflow and a hypothetical signaling pathway further aid in the conceptual understanding of the practical and theoretical considerations in working with this compound. Further research to establish a comprehensive quantitative solubility profile of this compound across a wider range of organic solvents is highly encouraged.
Thermal Stability and Degradation Profile of β-Ionol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive studies on the thermal stability and degradation profile of pure beta-ionol (B1630872) are limited in publicly available scientific literature. This guide provides a summary of the most relevant available data, including the thermal behavior of a closely related compound, β-ionol-β-D-glucoside, and the degradation of the structurally similar compound, β-ionone, under various conditions. The information presented herein should be considered in this context, highlighting a need for further research in this area.
Introduction to β-Ionol
This compound is a naturally occurring sesquiterpenoid and a fragrance ingredient with a floral scent.[1][2] It is found in various plants, including passion fruit and star fruit.[3] Structurally, it is an alcohol derivative of β-ionone. Its chemical and physical properties are foundational to understanding its stability.
Physicochemical Properties of β-Ionol
A compilation of the key physicochemical properties of β-ionol is presented in Table 1. These parameters are crucial for predicting its behavior under thermal stress.
Table 1: Physicochemical Properties of β-Ionol
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂O | [4] |
| Molecular Weight | 194.31 g/mol | [4] |
| Boiling Point | 107 °C @ 3 mm Hg | [1][5] |
| Flash Point | 93.33 °C (200 °F) TCC | [6] |
| Density | 0.92300 to 0.93000 @ 25 °C | [6] |
| Refractive Index | 1.49600 to 1.50200 @ 20 °C | [6] |
| Appearance | Clear, colorless liquid | [1] |
| Solubility | Soluble in organic solvents | [4] |
Thermal Degradation Profile
A study on the synthesis and thermal degradation of β-ionol-β-D-glucoside revealed that the glucoside bond breaks at approximately 160 °C.[7] Upon further heating, β-ionol is released and subsequently pyrolyzed into several aromatic compounds. This indicates that while β-ionol itself is a product of thermal degradation of its glucoside, it will also degrade at higher temperatures.
The pyrolysis of β-ionol-β-D-glucoside and the subsequent degradation of the released β-ionol yield a variety of aromatic compounds. The identified degradation products are summarized in Table 2.
Table 2: Pyrolysis Products of β-Ionol-β-D-glucoside
| Degradation Product |
| Megastigmatriene |
| β-Ionol |
| β-Ionone |
| Dihydroactinidiolide |
| Dihydroisophorone |
| Isophorone |
| 3-Oxo-β-ionol |
| Source:[7] |
Degradation of Structurally Related Compounds: β-Ionone
Studies on the degradation of β-ionone, a ketone analogue of β-ionol, can provide valuable insights into potential degradation pathways, although the conditions are not purely thermal. Research on the UV photolysis and UV/chlorination of β-ionone has shown that it degrades more rapidly than the related compound β-cyclocitral due to the double bond in its alkyl carbon chain.[8][9]
The degradation of β-ionone under these conditions proceeds via UV-induced isomerization, reactions with hydroxyl radicals, and bond scission.[8][9] The methyl ketone group was identified as a primary site for chloroform (B151607) production during UV-chlorination.[8] While these are not thermal degradation pathways, they highlight the reactive sites within the molecule that could also be susceptible to thermal decomposition.
Experimental Protocols
Detailed experimental protocols for the thermal analysis of pure β-ionol are not available in the cited literature. However, a general workflow for assessing the thermal stability of a volatile organic compound like β-ionol is proposed in the following diagram. This workflow represents a standard approach that could be adopted for future studies on β-ionol.
Caption: A generalized workflow for investigating the thermal stability of β-ionol.
Conclusion and Future Directions
The available data suggests that while β-ionol is stable enough to be a product of the thermal degradation of its glucoside at around 160 °C, it will degrade at higher temperatures to form various aromatic compounds.[7] The lack of direct studies on the thermal stability of pure β-ionol represents a significant knowledge gap.
For a comprehensive understanding, future research should focus on:
-
Thermogravimetric Analysis (TGA): To determine the onset of decomposition and the degradation profile as a function of temperature.
-
Differential Scanning Calorimetry (DSC): To identify phase transitions and thermal events.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): For a detailed identification of the thermal degradation products of pure β-ionol.
-
Kinetic Studies: To determine the degradation kinetics and activation energy, which are crucial for predicting its shelf-life and stability under various thermal conditions.
Such studies would provide invaluable data for researchers, scientists, and drug development professionals working with β-ionol, enabling better control over its stability in various applications.
References
- 1. This compound, (E)- | C13H22O | CID 5373729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. This compound | 22029-76-1 | FI177964 | Biosynth [biosynth.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound, 22029-76-1 [thegoodscentscompany.com]
- 7. Synthesis and Thermal Degradation Property of β-ionol-β-D-glucoside [spkx.net.cn]
- 8. Degradation kinetics and pathways of β-cyclocitral and β-ionone during UV photolysis and UV/chlorination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of β-Ionol from β-Ionone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of β-ionol from its precursor, β-ionone. The primary focus of this document is the reduction of the ketone functional group in β-ionone to a secondary alcohol, yielding β-ionol. This transformation is a fundamental process in organic synthesis and is particularly relevant in the fields of fragrance chemistry, and as a key step in the synthesis of Vitamin A and other valuable carotenoid derivatives.[1] This guide will detail the experimental protocols, present key quantitative data, and illustrate the underlying chemical principles and workflows.
Introduction to β-Ionone and β-Ionol
β-Ionone is a naturally occurring terpenoid found in a variety of essential oils, notably in roses and violets, and contributes to their characteristic floral scent. It is a widely used fragrance ingredient in cosmetics, perfumes, and food products. Structurally, it possesses a cyclohexene (B86901) ring and an enone functional group in its side chain.
β-Ionol, the corresponding alcohol, is also a valuable fragrance and flavor compound. The reduction of β-ionone to β-ionol is a critical transformation that modifies its olfactory properties and serves as an important intermediate in the synthesis of more complex molecules.
Synthesis of β-Ionol via Reduction of β-Ionone
The most common and straightforward method for the synthesis of β-ionol is the reduction of the carbonyl group of β-ionone. This can be achieved using various reducing agents, with metal hydrides being the most prevalent. The choice of reducing agent can influence the selectivity and yield of the reaction.
Reduction using Sodium Borohydride (B1222165) (NaBH₄)
Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. It is favored for its ease of handling and its compatibility with protic solvents like ethanol (B145695) and methanol (B129727).
Reaction Scheme:
Figure 1: General reaction scheme for the reduction of β-ionone to β-ionol.
Experimental Protocol:
A detailed experimental protocol for the sodium borohydride reduction of β-ionone is outlined below. This protocol is a representative example and may be optimized for specific laboratory conditions and desired purity levels.
Materials:
-
β-Ionone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Diethyl ether or Dichloromethane (B109758)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-ionone in methanol or ethanol. The typical concentration ranges from 0.1 to 0.5 M.
-
Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride powder to the cooled solution in small portions. The molar ratio of NaBH₄ to β-ionone is typically between 1.1 and 1.5 equivalents. An excess is used to ensure complete reduction.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the β-ionone spot and the appearance of the more polar β-ionol spot.
-
Quenching: After the reaction is complete (typically within 1-2 hours), slowly add a saturated aqueous solution of ammonium chloride to quench the excess sodium borohydride. This should be done while the flask is still in the ice bath to control any exothermic reaction.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the reaction mixture).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude β-ionol can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain the pure product.
Alternative Reducing Agents
Other reducing agents can also be employed for this transformation, each with its own advantages and disadvantages.
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄. It will readily reduce ketones to alcohols. However, it is highly reactive with water and protic solvents, requiring anhydrous reaction conditions (typically in solvents like diethyl ether or THF).
-
K-Selectride® (Potassium Tri-sec-butylborohydride): A sterically hindered and powerful reducing agent that can offer high stereoselectivity in the reduction of cyclic ketones.
-
Birch Reduction: This method, employing sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source, can also be used. A patent describes the Birch reduction of β-ionone to produce dihydro-β-ionol.[2]
Quantitative Data
The efficiency of the synthesis is evaluated by the reaction yield and the purity of the final product. The following table summarizes typical data for the reduction of β-ionone.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| NaBH₄ | Methanol/Ethanol | 0 - 25 | 1 - 2 | >90 |
| LiAlH₄ | Diethyl ether/THF | 0 - 25 | 1 - 2 | High |
| K-Selectride® | THF | -78 to 0 | 1 - 3 | High |
Note: Yields can vary depending on the specific reaction conditions, scale, and purification methods.
Physicochemical and Spectroscopic Data
The following tables provide a comparison of the key physical and spectroscopic properties of β-ionone and β-ionol.
Table 1: Physicochemical Properties
| Property | β-Ionone | β-Ionol |
| Molecular Formula | C₁₃H₂₀O | C₁₃H₂₂O |
| Molecular Weight | 192.30 g/mol [3] | 194.32 g/mol |
| Appearance | Colorless to pale yellow liquid[3] | Colorless liquid |
| Boiling Point | 126-128 °C at 12 mmHg | 107-109 °C at 10 mmHg |
| Density | ~0.945 g/mL | ~0.926 g/mL |
| Refractive Index | ~1.520 | ~1.500 |
Table 2: Spectroscopic Data
| Spectroscopic Data | β-Ionone | β-Ionol |
| IR (cm⁻¹) | ~1670 (C=O stretch, conjugated), ~1600 (C=C stretch) | ~3350 (O-H stretch, broad), ~1650 (C=C stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.27 (d, 1H), ~6.12 (d, 1H), ~2.29 (s, 3H), ~1.70 (s, 3H), ~1.08 (s, 6H) | ~5.6-5.4 (m, 2H), ~4.5 (m, 1H), ~1.68 (s, 3H), ~1.25 (d, 3H), ~1.02 (s, 6H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~198.9 (C=O), ~143.2, ~136.1, ~135.9, ~131.6 (olefinic C), ~39.7, ~34.0, ~33.5, ~28.8, ~27.2, ~21.8, ~18.9 (aliphatic C) | ~137.5, ~129.0 (olefinic C), ~68.0 (CH-OH), ~40.0, ~34.0, ~33.0, ~29.0, ~23.5, ~22.0, ~19.0 (aliphatic C) |
| Mass Spectrum (m/z) | 192 (M+), 177, 136, 121, 93, 43 | 194 (M+), 179, 176, 161, 123, 109, 95 |
Note: The exact chemical shifts and peak intensities can vary slightly depending on the solvent and the specific NMR instrument used.
Reaction Mechanism and Experimental Workflow
Mechanism of Ketone Reduction by Sodium Borohydride
The reduction of β-ionone with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.
Figure 2: Mechanism of β-ionone reduction with sodium borohydride.
Experimental Workflow
The following diagram illustrates the typical laboratory workflow for the synthesis and purification of β-ionol from β-ionone.
Figure 3: Experimental workflow for the synthesis of β-ionol.
Conclusion
The synthesis of β-ionol from β-ionone via reduction is a robust and well-established chemical transformation. The use of sodium borohydride offers a safe, efficient, and high-yielding method suitable for most laboratory settings. This technical guide provides the essential information for researchers and professionals to successfully perform this synthesis, understand the underlying principles, and characterize the resulting product. The presented data and protocols serve as a solid foundation for further research and development in the synthesis of valuable aroma chemicals and pharmaceutical intermediates.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Beta-Ionol in Plant Extracts
Abstract
This application note provides a detailed protocol for the extraction and quantitative analysis of beta-ionol (B1630872) from plant extracts using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound, a volatile organic compound found in various plants, is of interest to researchers in botany, phytochemistry, and drug development for its potential biological activities. The described method is designed to be robust and reliable for the quantification of this compound, offering a valuable tool for quality control and further scientific investigation. This document includes comprehensive experimental protocols, data presentation, and a visualization of the relevant plant defense signaling pathway.
Introduction
This compound is a C13-norisoprenoid that contributes to the aromatic profile of many flowers, fruits, and vegetables. It is a derivative of the oxidative cleavage of carotenoids, such as beta-carotene. Beyond its role as a fragrance compound, this compound and its related compounds, like beta-ionone (B89335), are involved in plant defense mechanisms and may exhibit various biological activities of interest to the pharmaceutical and nutraceutical industries.
Accurate quantification of this compound in plant extracts is essential for understanding its physiological role, for the standardization of herbal products, and for exploring its potential therapeutic applications. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the analysis of such compounds. This application note details a validated RP-HPLC method for the determination of this compound in plant matrices.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound from plant tissues, which can be adapted based on the specific plant matrix.
Materials:
-
Fresh or dried plant material (e.g., leaves, flowers)
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol (B129727) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Deionized water
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Weigh approximately 1-5 grams of fresh or 0.5-2 grams of dried plant material.
-
Freeze the plant material with liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Transfer the powdered plant material to a conical flask and add 20 mL of methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 3-6) on the plant residue twice more to ensure complete extraction.
-
Combine all the methanol extracts and concentrate them using a rotary evaporator at 40°C until the volume is reduced to approximately 5 mL.
-
To the concentrated methanol extract, add 10 mL of deionized water and 15 mL of hexane in a separatory funnel.
-
Shake the funnel vigorously for 2 minutes and allow the layers to separate.
-
Collect the upper hexane layer, which contains the less polar compounds including this compound.
-
Repeat the hexane extraction (steps 9-11) twice more.
-
Combine the hexane fractions and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of the mobile phase (Acetonitrile:Water, 70:30 v/v).
-
Filter the reconstituted extract through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
HPLC Method for this compound Analysis
This method is adapted from established protocols for the analysis of the closely related compound, beta-ionone, and is suitable for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 235 nm |
| Run Time | 15 minutes |
Standard Preparation:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 50 µg/mL by diluting with the mobile phase.
-
Inject the standard solutions into the HPLC system to construct a calibration curve.
Data Presentation
Table 1: HPLC Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.85 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Retention Time (min) | Approximately 6.5 |
Table 2: Hypothetical Quantitative Analysis of this compound in Various Plant Extracts
| Plant Species | Plant Part | This compound Concentration (µg/g of dry weight) |
| Nicotiana tabacum | Leaves | 15.2 ± 1.8 |
| Plumeria rubra | Flowers | 25.6 ± 2.5 |
| Pyracantha coccinea | Berries | 8.9 ± 0.9 |
| Osmanthus fragrans | Flowers | 32.1 ± 3.1 |
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound from plant extracts.
Plant Defense Signaling Pathway Involving Apocarotenoids
This compound is an apocarotenoid, and related compounds like beta-ionone have been shown to be involved in plant defense signaling.[1][2] The following diagram depicts a simplified signaling pathway illustrating how apocarotenoids can modulate plant defense responses, often through crosstalk with major phytohormone signaling pathways.
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient means for the quantification of this compound in plant extracts. The sample preparation protocol is designed to effectively isolate this compound from complex plant matrices, and the chromatographic conditions ensure good separation and detection. This method can be readily implemented in research and quality control laboratories for the analysis of this compound in various plant species. The provided visualizations of the experimental workflow and the relevant signaling pathway offer a clear understanding of the analytical process and the biological context of this compound.
References
Application Note: Quantification of β-Ionol using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-Ionol is a terpenoid alcohol that contributes to the aromatic profile of various flowers, fruits, and teas. It is a derivative of β-ionone, a well-known aroma compound found in violets and roses. Due to its pleasant floral and woody scent, β-ionol is utilized in the fragrance industry and is also studied for its potential biological activities. Accurate quantification of β-ionol in complex matrices such as essential oils, food products, and biological samples is crucial for quality control, flavor and fragrance research, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the reliable identification and quantification of volatile and semi-volatile compounds like β-ionol.[1][2] This application note provides a detailed protocol for the quantification of β-ionol using GC-MS.
Principle of the Method
The GC-MS method involves the separation of volatile compounds in a sample using gas chromatography, followed by their detection and quantification using mass spectrometry. The sample is first vaporized in the GC injector and carried by an inert gas (mobile phase) through a capillary column containing a stationary phase.[1] Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases, which is influenced by their boiling points and chemical properties.[1] As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z).[3] For quantification, specific ions characteristic of β-ionol are monitored. The abundance of these ions is proportional to the concentration of β-ionol in the sample.
Experimental Protocols
1. Apparatus and Materials
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
GC Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Chemicals and Reagents:
-
β-Ionol analytical standard (≥98% purity)
-
High-purity organic solvents (e.g., hexane (B92381), dichloromethane, methanol (B129727), ethyl acetate) suitable for GC analysis.[1][4]
-
Anhydrous sodium sulfate (B86663)
-
Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound not present in the sample, such as 1-heptanol).
-
-
Consumables:
2. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of β-ionol standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the appropriate solvent (e.g., hexane) to achieve a concentration range that brackets the expected sample concentrations (e.g., 0.1 to 10 µg/mL).[5] Spike each calibration standard with a constant concentration of the internal standard.
3. Sample Preparation
The goal of sample preparation is to extract β-ionol from the sample matrix, remove interferences, and concentrate the analyte.[6] The choice of method depends on the sample matrix.
Method A: Liquid-Liquid Extraction (LLE) [1]
This method is suitable for liquid samples such as fruit juices or aqueous infusions.
-
To 5 mL of the liquid sample, add a known amount of the internal standard.
-
Add 5 mL of an immiscible organic solvent (e.g., hexane or dichloromethane).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.[7]
-
Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean tube.
-
Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to a GC vial for analysis.[4]
Method B: Solid-Phase Extraction (SPE) [8]
This method is effective for cleaning up complex samples.[1]
-
Condition an appropriate SPE cartridge (e.g., C18 or a phenyl adsorbent) by passing methanol followed by deionized water through it.[8]
-
Load the sample (previously diluted in an appropriate solvent and spiked with the internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute β-ionol with a suitable organic solvent (e.g., 10% tetrahydrofuran (B95107) in n-hexane).[8]
-
Collect the eluate and concentrate it under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent and transfer to a GC vial.
4. GC-MS Instrumental Parameters
The following table summarizes the recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.
| Parameter | Setting |
| GC System | |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 10:1 ratio)[9] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 5 °C/min to 150 °C, then ramp at 20 °C/min to 280 °C, hold for 5 min.[5][10] |
| MS System | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV[5] |
| Ion Source Temperature | 230 °C[5] |
| Transfer Line Temp | 280 °C[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 177 (This is a major fragment ion for the closely related β-ionone and is likely significant for β-ionol)[3] |
| Qualifier Ions (m/z) | 43, 192 (Molecular Ion) - Note: These should be confirmed by analyzing a pure standard.[3][11] |
Data Presentation and Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][12] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity | Correlation coefficient (R²) ≥ 0.998 over a defined concentration range (e.g., 0.1-10.0 µg/mL).[5] | R² = 0.9995 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of 3:1). | <18.0 ng/mL[8] |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (S/N ratio of 10:1).[9] | <53.0 ng/mL[8] |
| Accuracy (Recovery) | The closeness of the measured value to the true value, often expressed as percent recovery. | 80-115% recovery across low, medium, and high concentration levels.[5][8][13] |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Intra-day precision (RSD) ≤ 12%.[5] Inter-day precision (RSD) ≤ 12%.[5] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks from blank matrix at the retention time of β-ionol.[8] |
Visualizations
Caption: Experimental workflow for β-ionol quantification.
Caption: Logical relationship for quantitative analysis.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. repository.aaup.edu [repository.aaup.edu]
- 4. uoguelph.ca [uoguelph.ca]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. Solid-phase extraction and GC-MS analysis of potentially genotoxic cleavage products of β-carotene in primary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of β-Ionol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-ionol is a C13-norisoprenoid and a volatile organic compound found in various natural sources, including fruits, flowers, and essential oils. It is a significant contributor to the aromatic profile of many products and is also investigated for its potential biological activities. Accurate and sensitive quantification of β-ionol is crucial for quality control in the food and fragrance industries, as well as for research in pharmacology and drug development.
Solid-phase microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds like β-ionol from various matrices. This document provides detailed application notes and protocols for the analysis of β-ionol using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of β-ionol and similar volatile compounds using solid-phase extraction techniques coupled with GC-MS. These values can serve as a benchmark for method validation.
| Parameter | Typical Value/Range | Notes |
| Linearity (r²) | > 0.99 | A linear calibration curve should be established using at least five concentration levels of a β-ionol standard. |
| Limit of Detection (LOD) | < 18.0 ng/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1] |
| Limit of Quantification (LOQ) | < 53.0 ng/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1] |
| Recovery (%) | 71.7% - 95.7% | The percentage of the known amount of analyte recovered from a spiked sample matrix, assessing the accuracy of the method.[1] |
| Precision (RSD%) | < 5% (Inter-day) | The relative standard deviation of replicate measurements, assessing the repeatability and intermediate precision of the method.[1] |
Experimental Protocols
Materials and Reagents
-
β-Ionol standard: Analytical grade
-
Internal Standard (IS): e.g., 2-octanol (B43104) or other suitable compound not present in the sample
-
Organic solvents: Methanol, Hexane (for standard preparation)
-
Sodium chloride (NaCl): Analytical grade
-
Ultrapure water
-
SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile and semi-volatile compounds.
-
SPME holder (manual or autosampler)
-
Headspace vials (20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa
-
Vortex mixer
-
Heating block or water bath with temperature control
Sample Preparation
The sample preparation will vary depending on the matrix (e.g., fruit juice, essential oil, cell culture media). A general procedure for a liquid matrix is provided below.
-
Aqueous Samples (e.g., fruit juice, cell culture media):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
For solid or semi-solid samples, weigh an appropriate amount (e.g., 1-5 g) into the vial and add a specific volume of ultrapure water.
-
Add a known amount of internal standard.
-
Add NaCl to saturate the solution (approximately 1.5 g for 5 mL of aqueous sample) to enhance the release of volatile compounds into the headspace (salting-out effect).
-
Immediately cap the vial tightly.
-
Vortex the sample for 1 minute to ensure homogeneity.
-
-
Non-Aqueous Samples (e.g., essential oils):
-
Accurately weigh a small amount of the oil (e.g., 100 mg) into a 20 mL headspace vial.
-
Dilute the sample with a suitable solvent if necessary.
-
Add a known amount of internal standard.
-
Cap the vial tightly.
-
Headspace Solid-Phase Microextraction (HS-SPME) Protocol
-
Fiber Conditioning: Before the first use and after prolonged storage, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a temperature slightly above the intended desorption temperature.
-
Sample Incubation: Place the sealed headspace vial in a heating block or water bath set to the desired extraction temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) with agitation if available.
-
Extraction:
-
Manually or using an autosampler, insert the SPME needle through the vial septum.
-
Expose the fiber to the headspace above the sample.
-
Extract for a predetermined time (e.g., 30 minutes) at the set temperature. The extraction time should be optimized for the specific application.
-
-
Desorption:
-
After extraction, retract the fiber into the needle and withdraw it from the sample vial.
-
Immediately insert the needle into the GC injection port.
-
Depress the plunger to expose the fiber and desorb the analytes onto the GC column. The desorption temperature and time should be optimized (e.g., 250°C for 5 minutes).
-
GC-MS Analysis Protocol
-
Gas Chromatograph (GC):
-
Injector: Splitless mode, Temperature: 250°C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 220°C
-
Hold at 220°C for 5 minutes
-
-
Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification, scan over a mass range of m/z 40-350.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of β-ionol for enhanced sensitivity and selectivity. Based on the mass spectrum of β-ionol, characteristic ions include m/z 43, 91, 105, 121, 136, and 179.
-
-
Visualizations
Caption: Experimental workflow for the HS-SPME-GC-MS analysis of β-ionol.
Caption: Simplified biosynthesis pathway of β-ionol from β-carotene.
References
Application Notes and Protocols for Beta-Ionol Treatment in MCF-7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of published data specifically for beta-ionol (B1630872), this document provides protocols and data based on studies of the structurally similar compound, beta-ionone (B89335), in MCF-7 breast cancer cells. While these compounds share a similar chemical backbone, their biological activities may not be identical. Researchers are advised to use this information as a starting point and to perform their own dose-response studies to determine the optimal concentrations for this compound.
Introduction
This compound is a naturally occurring isoprenoid found in various plants and fruits. Isoprenoids, including the closely related beta-ionone, have garnered interest in cancer research for their potential anti-proliferative and pro-apoptotic effects. This document outlines detailed protocols for investigating the effects of this compound on the human breast cancer cell line MCF-7. The provided methodologies are based on established research with beta-ionone and are intended to serve as a comprehensive guide for studying this compound's potential as an anti-cancer agent.
Studies on beta-ionone have demonstrated its ability to inhibit the proliferation of MCF-7 cells by inducing cell cycle arrest and apoptosis.[1][2] The primary mechanism of action appears to be independent of HMG-CoA reductase activity and involves the modulation of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) and cyclins.[1]
Quantitative Data Summary
The following tables summarize quantitative data obtained from studies on beta-ionone in MCF-7 cells. These values can be used as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Beta-Ionone in MCF-7 Cells
| Compound | Cell Line | Assay | IC50 Value | Treatment Duration | Reference |
| Beta-Ionone | MCF-7 | MTT Assay | 104 µM | Not Specified | [3] |
| Beta-Ionone | MCF-7 | Methylene Blue Assay | Approx. 100 µM | 24 hours | [4] |
Table 2: Effect of Beta-Ionone on Cell Cycle Distribution in MCF-7 Cells
| Treatment | Concentration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | - | Not Specified | Not Specified | Not Specified | [1] |
| Beta-Ionone | Not Specified | Increased | Not Specified | Increased (at higher conc.) | [1] |
| Beta-Ionone | 25-200 µmol/L | Not Specified | S Phase Arrest | Not Specified | [2] |
Table 3: Induction of Apoptosis by Beta-Ionone in MCF-7 Cells
| Treatment | Concentration | Apoptotic Cells (%) | Assay | Treatment Duration | Reference |
| Beta-Ionone | 25-200 µmol/L | Dose-dependent increase | TUNEL Assay | 24 hours | [5] |
Experimental Protocols
MCF-7 Cell Culture
Materials:
-
MCF-7 cells (ATCC® HTB-22™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 2 mL of 0.25% Trypsin-EDTA. Incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge. Resuspend the cell pellet and seed into new flasks at a 1:3 to 1:6 split ratio.
MTT Assay for Cell Viability
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
MCF-7 cells
-
6-well cell culture plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with desired concentrations of this compound for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization, including the supernatant to collect any floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
Materials:
-
MCF-7 cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat MCF-7 cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and centrifuge.
-
Staining: Wash the cells with cold PBS and resuspend the pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Western Blot Analysis
Materials:
-
MCF-7 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK2, anti-CDK4, anti-Cyclin D1, anti-Cyclin E, anti-Cyclin A, anti-p38 MAPK, anti-phospho-p38 MAPK, anti-COX-2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Beta-Ionone in MCF-7 Cells
The following diagram illustrates the putative signaling pathway affected by beta-ionone in MCF-7 cells, leading to cell cycle arrest and apoptosis.
Caption: Putative signaling pathways of beta-ionone in MCF-7 cells.
Experimental Workflow for Investigating this compound Effects
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound on MCF-7 cells.
Caption: Experimental workflow for this compound studies in MCF-7 cells.
References
- 1. Geraniol and beta-ionone inhibit proliferation, cell cycle progression, and cyclin-dependent kinase 2 activity in MCF-7 breast cancer cells independent of effects on HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-ionone-inhibited proliferation of breast cancer cells by inhibited COX-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Evaluating the Anti-inflammatory Potential of Beta-Ionol in RAW 264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can contribute to a variety of chronic diseases. Macrophages, key players in the innate immune system, are central to the inflammatory process. The RAW 264.7 macrophage cell line is a widely used in vitro model to study inflammation and screen potential anti-inflammatory compounds. Upon stimulation with lipopolysaccharide (LPS), RAW 264.7 cells produce a range of pro-inflammatory mediators, including nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The production of these mediators is largely regulated by the activation of signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
Beta-ionol (B1630872), a naturally occurring terpenoid, has been investigated for its potential biological activities. This application note provides a detailed protocol for assessing the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages. The described assays will enable researchers to quantify the effects of this compound on cell viability, NO production, pro-inflammatory cytokine expression, and the underlying signaling pathways.
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound on RAW 264.7 macrophages. This data is for representative purposes and should be replaced with experimentally generated results.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| This compound | 1 | 98.5 ± 4.8 |
| 5 | 97.2 ± 5.1 | |
| 10 | 95.8 ± 4.5 | |
| 25 | 93.1 ± 5.5 | |
| 50 | 90.7 ± 6.0 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) | Inhibition (%) |
| Control | - | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.8 ± 3.9 | 0 |
| LPS + this compound | 1 | 40.2 ± 3.5 | 12.2 |
| 5 | 31.5 ± 2.8 | 31.2 | |
| 10 | 22.1 ± 2.1 | 51.7 | |
| 25 | 15.4 ± 1.9 | 66.4 | |
| 50 | 9.8 ± 1.2 | 78.6 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | - | 25.3 ± 4.1 | 10.1 ± 1.5 | 15.8 ± 2.3 |
| LPS (1 µg/mL) | - | 1850.6 ± 150.2 | 450.2 ± 35.8 | 1230.4 ± 110.5 |
| LPS + this compound | 10 | 1250.4 ± 110.9 | 310.5 ± 28.1 | 850.6 ± 75.2 |
| 25 | 870.1 ± 75.3 | 215.8 ± 20.4 | 580.9 ± 50.1 | |
| 50 | 540.9 ± 48.7 | 130.2 ± 15.3 | 350.7 ± 30.8 |
Table 4: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | iNOS (Relative Expression) | COX-2 (Relative Expression) |
| Control | - | 0.05 ± 0.01 | 0.08 ± 0.02 |
| LPS (1 µg/mL) | - | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS + this compound | 10 | 0.65 ± 0.07 | 0.72 ± 0.08 |
| 25 | 0.42 ± 0.05 | 0.48 ± 0.06 | |
| 50 | 0.21 ± 0.03 | 0.25 ± 0.04 |
Table 5: Effect of this compound on the Phosphorylation of NF-κB and MAPK Signaling Proteins in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | p-p65/p65 | p-IκBα/IκBα | p-p38/p38 | p-ERK/ERK | p-JNK/JNK |
| Control | - | 0.12 ± 0.03 | 0.15 ± 0.04 | 0.18 ± 0.05 | 0.21 ± 0.06 | 0.15 ± 0.04 |
| LPS (1 µg/mL) | - | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS + this compound | 50 | 0.35 ± 0.06 | 0.41 ± 0.07 | 0.45 ± 0.08 | 0.52 ± 0.09 | 0.48 ± 0.07 |
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 macrophages should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for the indicated times.
Cell Viability Assay (MTT Assay)
The cytotoxicity of this compound on RAW 264.7 cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of NO is indirectly measured by quantifying the amount of nitrite (B80452), a stable metabolite of NO, in the culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 × 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the culture supernatant from each well.
-
Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).
-
Incubate the mixture for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of TNF-α, IL-1β, and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 × 10^6 cells/well and incubate overnight.
-
Pre-treat with this compound for 1 hour and then stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
Western blotting is used to determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 × 10^6 cells/well and incubate overnight.
-
Pre-treat with this compound for 1 hour and then stimulate with LPS (1 µg/mL). The stimulation time will vary depending on the target protein (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p65, phospho-p65, IκBα, phospho-IκBα, p38, phospho-p38, ERK, phospho-ERK, JNK, and phospho-JNK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading. Densitometric analysis is performed to quantify the relative protein expression.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Proposed signaling pathways inhibited by this compound in LPS-stimulated macrophages.
Application Notes and Protocols: Evaluating Beta-Ionol in an LPS-Induced Inflammation Model
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[1][2][3] It is widely used to establish in vitro and in vivo models of inflammation, mimicking the response to bacterial infection.[3][4] LPS primarily interacts with Toll-like receptor 4 (TLR4) on immune cells like macrophages, triggering downstream signaling cascades that lead to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3][5]
Beta-ionone (β-ionone), a carotenoid-derived cyclic terpenoid found in various natural sources, has demonstrated multiple biological activities, including anti-cancer and anti-microbial properties.[6][7] Recent studies have indicated its potential as an anti-inflammatory agent by showing it can attenuate the production of pro-inflammatory mediators in LPS-stimulated microglial cells.[6] The proposed mechanism involves the suppression of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]
These application notes provide a comprehensive framework and detailed protocols for researchers to investigate the anti-inflammatory effects of beta-ionol (B1630872) using an in vitro LPS-induced inflammation model.
Key Signaling Pathways in LPS-Induced Inflammation
LPS binding to the TLR4 receptor complex initiates a signaling cascade that activates two major downstream pathways: NF-κB and MAPK.[2][5]
-
NF-κB Pathway : In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[8][9] LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus.[8][9][10] In the nucleus, NF-κB acts as a transcription factor, upregulating the expression of genes encoding pro-inflammatory proteins like iNOS, COX-2, TNF-α, and IL-6.[10]
-
MAPK Pathway : The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are also activated by LPS.[5][6] Phosphorylation of these kinases leads to the activation of other transcription factors, such as AP-1, which work in concert with NF-κB to promote the expression of inflammatory mediators.[6][11]
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in both the NF-κB and MAPK pathways.[6]
Experimental Design and Workflow
A typical in vitro study to evaluate the anti-inflammatory properties of this compound involves several sequential steps. The general workflow includes determining a non-toxic concentration of this compound, followed by pre-treatment of cells with the compound before stimulating inflammation with LPS. Finally, various endpoints are measured to quantify the inflammatory response.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Effect of this compound on Cell Viability and NO Production
| Treatment Group | Concentration (µM) | Cell Viability (%) | Nitrite (B80452) Conc. (µM) |
|---|---|---|---|
| Control | - | 100 ± 4.5 | 1.2 ± 0.3 |
| LPS (1 µg/mL) | - | 98 ± 5.1 | 25.6 ± 2.1 |
| LPS + this compound | 10 | 99 ± 4.8 | 18.4 ± 1.5 |
| LPS + this compound | 25 | 97 ± 5.3 | 11.2 ± 1.1 |
| LPS + this compound | 50 | 96 ± 4.9 | 5.8 ± 0.7 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control | - | 25 ± 5 | 15 ± 4 |
| LPS (1 µg/mL) | - | 1550 ± 120 | 1240 ± 95 |
| LPS + this compound | 10 | 1120 ± 98 | 910 ± 80 |
| LPS + this compound | 25 | 750 ± 65 | 560 ± 50 |
| LPS + this compound | 50 | 380 ± 40 | 250 ± 32 |
Table 3: Effect of this compound on Relative Gene and Protein Expression
| Treatment Group | Conc. (µM) | iNOS (mRNA) | p-p65/p65 (Protein) | p-ERK/ERK (Protein) |
|---|---|---|---|---|
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | - | 12.5 ± 1.3 | 8.5 ± 0.7 | 6.2 ± 0.5 |
| LPS + this compound | 25 | 6.1 ± 0.8 | 4.2 ± 0.4 | 3.1 ± 0.3 |
| LPS + this compound | 50 | 2.5 ± 0.4 | 1.8 ± 0.2 | 1.5 ± 0.2 |
Data are conceptually represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol is designed for RAW 264.7 murine macrophages, a commonly used cell line for in vitro inflammation studies.
-
Cell Maintenance : Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding : Seed cells into appropriate plates (e.g., 96-well for MTT/Griess, 24-well for ELISA, 6-well for RNA/protein extraction) at a density that will achieve 70-80% confluency at the time of treatment. For example, seed 5 x 10⁴ cells/well in a 96-well plate. Allow cells to adhere overnight.
-
Pre-treatment : The following day, remove the culture medium and replace it with fresh medium containing the desired non-toxic concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
LPS Stimulation : After pre-treatment, add LPS (from E. coli O111:B4) directly to the wells to a final concentration of 1 µg/mL.[12][13] Do not add LPS to the control group.
-
Incubation : Incubate the plates for the desired period.
-
Harvesting : After incubation, collect the cell culture supernatant for Griess and ELISA assays and store at -80°C if not used immediately. Lyse the remaining cells directly in the plate for RNA or protein extraction.
Protocol 2: Cell Viability (MTT Assay)
The MTT assay measures cellular metabolic activity, serving as an indicator of cell viability.[14][16]
-
Reagent Preparation : Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[16][17] Filter sterilize and protect from light.
-
Treatment : Seed cells in a 96-well plate and treat with various concentrations of this compound for 24 hours to determine cytotoxicity.
-
MTT Addition : After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[14][18]
-
Incubation : Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[18][19] Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14][17]
-
Solubilization : Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at 570 nm using a microplate reader.[17][19]
-
Calculation : Express cell viability as a percentage relative to the vehicle-treated control group.
Protocol 3: Nitric Oxide Measurement (Griess Assay)
This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.[20][21]
-
Reagent Preparation : The Griess reagent consists of two solutions:
-
Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid.
-
Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) in water.
-
Mix equal volumes of Solution A and B immediately before use.[21]
-
-
Standard Curve : Prepare a standard curve using sodium nitrite (0-100 µM) in fresh culture medium.
-
Assay Procedure :
-
Pipette 50 µL of cell culture supernatant from each treatment group into a new 96-well plate.
-
Add 50 µL of the prepared nitrite standards to their respective wells.
-
Add 50 µL of the mixed Griess reagent to all wells.[21]
-
-
Incubation : Incubate the plate for 10-15 minutes at room temperature, protected from light.[21] A purple/magenta color will develop.
-
Absorbance Reading : Measure the absorbance at 540 nm using a microplate reader.[21][22]
-
Calculation : Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.
Protocol 4: Cytokine Quantification (ELISA)
A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in the culture supernatant.[23][24][25]
-
Plate Coating : Coat a 96-well high-binding plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) diluted in coating buffer. Incubate overnight at 4°C or room temperature.[23]
-
Washing and Blocking : Wash the plate 3-4 times with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[23]
-
Sample Incubation : Wash the plate. Add 100 µL of standards (recombinant cytokine) and samples (culture supernatants) to the wells. Incubate for 2 hours at room temperature.[23][26]
-
Detection Antibody : Wash the plate. Add the biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.[23][24]
-
Streptavidin-HRP : Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature in the dark.[23][27]
-
Substrate Development : Wash the plate. Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate until a blue color develops.[24][27]
-
Stop Reaction : Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.[23]
-
Absorbance Reading : Read the absorbance at 450 nm immediately.[26]
-
Calculation : Plot a standard curve and determine the cytokine concentrations in the samples.
Protocol 5: Gene Expression Analysis (RT-qPCR)
Quantitative real-time PCR (RT-qPCR) is used to measure the mRNA expression levels of inflammatory genes.[10][28]
-
RNA Extraction : Lyse cells from a 6-well plate using a reagent like TRIzol. Extract total RNA according to the manufacturer's protocol, which typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol.[10][29]
-
RNA Quantification and Quality Check : Measure the RNA concentration and purity (A260/A280 ratio should be ~2.0) using a spectrophotometer.
-
cDNA Synthesis : Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[10][29]
-
qPCR Reaction Setup : Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for target genes (e.g., Tnf, Il6, Nos2) and a housekeeping gene (e.g., Gapdh, Actb), and the synthesized cDNA.
-
qPCR Cycling : Run the reaction on a real-time PCR system with typical cycling conditions: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 60 sec).[10]
-
Data Analysis : Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Protocol 6: Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins, such as total and phosphorylated forms of p65 and MAPKs, in cell lysates.[15][30]
-
Protein Extraction : Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice, and centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
Sample Preparation : Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[15][30]
-
SDS-PAGE : Load the samples onto a polyacrylamide gel and separate the proteins by size using electrophoresis.[15]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15][30]
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK) overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation : Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[8][30]
-
Detection : Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8]
-
Analysis : Quantify the band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation.
References
- 1. researchgate.net [researchgate.net]
- 2. High-protein diets reduce plasma pro-inflammatory cytokines following lipopolysaccharide challenge in Swiss Albino mice | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | In “Vitro” Lps-Stimulated Sertoli Cells Pre-Loaded With Microparticles: Intracellular Activation Pathways [frontiersin.org]
- 5. Establishment of a mouse model of lipopolysaccharide-induced neutrophilic nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Ionone attenuates LPS-induced pro-inflammatory mediators such as NO, PGE2 and TNF-α in BV2 microglial cells via suppression of the NF-κB and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, (E)- | C13H22O | CID 5373729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway [frontiersin.org]
- 13. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol Griess Test [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. raybiotech.com [raybiotech.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Analysis of inflammation gene expression using qPCR [bio-protocol.org]
- 30. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Determining the Cytotoxicity of Beta-Ionol Using MTT and XTT Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-ionol (B1630872) is a naturally occurring terpenoid found in various plants and has garnered interest for its potential therapeutic properties, including its anticancer activities. Assessing the cytotoxic effects of compounds like this compound on cancer cells is a critical step in drug discovery and development. The MTT and XTT assays are widely used colorimetric methods to evaluate cell viability and proliferation. These assays are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan (B1609692) product. This document provides detailed protocols for both MTT and XTT assays to determine the cytotoxicity of this compound, alongside data presentation guidelines and an overview of potential signaling pathways involved.
While specific quantitative data and detailed signaling pathway analyses for this compound are limited in the current scientific literature, extensive research is available for the structurally similar compound, beta-ionone. This information can serve as a valuable starting point for investigations into the cytotoxic mechanisms of this compound.
Principle of the Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases of living cells. The resulting formazan crystals must be solubilized with an organic solvent before the absorbance can be measured.
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt that is cleaved to a water-soluble orange formazan product. This eliminates the need for a solubilization step, making the protocol simpler and faster than the MTT assay.
Data Presentation: Cytotoxicity of Beta-Ionone (as a reference for this compound)
Due to the limited availability of specific IC50 values for this compound, the following table summarizes the reported 50% inhibitory concentration (IC50) values for the closely related compound, beta-ionone, in various cancer cell lines. These values can be used as a preliminary guide for designing dose-response experiments for this compound.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Type | Reference |
| SGC-7901 | Gastric Adenocarcinoma | 89 | MTT | [1] |
| LNCaP | Prostate Cancer | Not specified | MTT | [1] |
| MCF7 | Breast Cancer | 104 | Not specified | [1] |
| MDA-MB-435 | Breast Cancer | 42 | Not specified | [1] |
| A549 (endoperoxide derivative of beta-ionone) | Lung Cancer | 0.001 - 0.003 | SRB Assay | [2] |
Experimental Protocols
General Guidelines
-
Cell Culture: Cells should be maintained in a logarithmic growth phase in a suitable culture medium supplemented with fetal bovine serum and antibiotics.
-
Aseptic Technique: All procedures should be performed under sterile conditions in a laminar flow hood.
-
Controls: Include untreated cells (negative control), vehicle-treated cells (solvent control, e.g., DMSO), and a positive control for cytotoxicity (e.g., doxorubicin).
-
Optimization: Optimal cell seeding density and incubation times should be determined for each cell line to ensure that the cells are in a proliferative state and the assay response is within the linear range.
MTT Assay Protocol
Materials:
-
96-well flat-bottom sterile cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include vehicle control wells containing the same concentration of the solvent used to dissolve this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate for at least 2 hours at room temperature in the dark with gentle shaking to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
XTT Assay Protocol
Materials:
-
96-well flat-bottom sterile cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron coupling reagent (e.g., PMS - phenazine (B1670421) methosulfate)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
XTT Reagent Preparation and Addition:
-
Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions.
-
After the compound treatment incubation, add 50 µL of the freshly prepared XTT working solution to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator, protected from light. The incubation time may need to be optimized for different cell lines.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability using the same formula as for the MTT assay.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Workflow of the MTT cell viability assay.
Caption: Workflow of the XTT cell viability assay.
Potential Signaling Pathways of Beta-Ionone-Induced Cytotoxicity
The following diagrams illustrate signaling pathways that have been reported to be involved in beta-ionone-induced apoptosis. These may be relevant for understanding the mechanism of action of this compound.
Caption: p53-mediated apoptosis by beta-ionone.
References
Application Notes: Apoptosis Induction by Beta-Ionone in Prostate Cancer Cells
Introduction
Beta-ionone (B89335), a cyclic sesquiterpene found in various plant species, has demonstrated potential as a chemopreventive and therapeutic agent against prostate cancer.[1] Research indicates that beta-ionone can inhibit the proliferation of human prostate cancer cells by inducing cell cycle arrest and apoptosis.[1] These application notes provide an overview of the mechanism of action, quantitative data on its efficacy, and detailed protocols for researchers investigating the effects of beta-ionone on prostate cancer cell lines. The primary mechanism involves the suppression of 3-Hydroxy-3-methylglutaryl coenzyme A (HMG CoA) reductase, a key enzyme in the mevalonate (B85504) pathway, which is crucial for the synthesis of intermediates required for post-translational modification of proteins involved in cell growth.[1]
Data Presentation: Efficacy of Beta-Ionone
The anti-proliferative activity of beta-ionone has been quantified in several human prostate cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values after treatment.
| Cell Line | Cancer Type | IC50 (μmol/L) | Reference |
| DU145 | Prostate Carcinoma | 210 | [1] |
| LNCaP | Prostate Carcinoma | 130 | [1] |
| PC-3 | Prostate Adenocarcinoma | 130 | [1] |
Postulated Signaling Pathway for Beta-Ionone-Induced Apoptosis
Beta-ionone initiates its anti-cancer effects by targeting the HMG CoA reductase pathway. Its inhibitory action leads to a cascade of events culminating in G1 phase cell cycle arrest and apoptosis. This is characterized by the downregulation of key cell cycle proteins, cyclin D1 and cyclin-dependent kinase 4 (Cdk4).[1] The apoptotic response is believed to proceed through the intrinsic pathway, involving the modulation of Bcl-2 family proteins to increase the Bax/Bcl-2 ratio, leading to the activation of executioner caspases like caspase-3.[2][3]
Caption: Postulated signaling pathway of beta-ionone in prostate cancer cells.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of beta-ionone on prostate cancer cell lines.
Caption: General experimental workflow for studying beta-ionone effects.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human prostate cancer cell lines (e.g., DU145, PC-3, LNCaP).
-
Culture Medium: Use the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[4] Passage cells when they reach 80-90% confluency.[4]
-
Treatment Protocol:
-
Seed cells in the appropriate culture plates (e.g., 96-well for viability, 6-well for apoptosis and western blot) and allow them to attach overnight.[4][5]
-
Prepare stock solutions of beta-ionone in a suitable solvent like DMSO.
-
The following day, replace the medium with fresh medium containing various concentrations of beta-ionone or a vehicle control (DMSO).[6] The final DMSO concentration should typically be less than 0.1%.
-
Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.
-
Materials:
-
Protocol:
-
Seed cells (5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to attach overnight.[4]
-
Treat cells with a range of beta-ionone concentrations for 24, 48, or 72 hours.[4]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][6][7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4][6]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[6]
-
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][8]
-
Materials:
-
Protocol:
-
Seed cells in 6-well plates and treat with beta-ionone at the desired concentrations for the specified time.
-
Harvest both floating and adherent cells. For adherent cells, use trypsin and combine them with the cells from the supernatant.[4][6]
-
Wash the collected cells twice with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[4]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][6][10]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis, such as Bcl-2 family members and caspases.[11]
-
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system[4]
-
-
Protocol:
-
Treat cells with beta-ionone, then harvest and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with specific primary antibodies overnight at 4°C.[4]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).[4]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescence substrate and visualize the protein bands using an imaging system.[4]
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.[4][12]
-
References
- 1. β-ionone induces cell cycle arrest and apoptosis in human prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linalool inhibits 22Rv1 prostate cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. benchchem.com [benchchem.com]
- 5. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Microbial Production of β-Ionol in Saccharomyces cerevisiae: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microbial production of β-ionol, a valuable apocarotenoid, using the versatile cell factory Saccharomyces cerevisiae. By leveraging metabolic engineering strategies, this yeast can be engineered to efficiently synthesize β-ionone, which can be subsequently reduced to β-ionol. These protocols cover the genetic modification of yeast, cultivation conditions, and analytical methods for product quantification.
Introduction
β-Ionol and its precursor, β-ionone, are C13 apocarotenoids with significant applications in the fragrance, flavor, and pharmaceutical industries. Traditionally obtained through chemical synthesis or extraction from plants, biotechnological production in microorganisms like Saccharomyces cerevisiae offers a sustainable and environmentally friendly alternative. This yeast is an ideal chassis for producing terpenoids due to its well-characterized genetics, robustness in industrial fermentations, and the presence of the native mevalonate (B85504) (MVA) pathway, which provides the essential precursors for isoprenoid biosynthesis.
The engineering strategy involves the introduction of a heterologous carotenoid biosynthesis pathway to produce β-carotene, followed by the expression of a carotenoid cleavage dioxygenase to convert β-carotene into β-ionone. Further enzymatic reduction can then yield β-ionol. This document outlines the key genetic modifications, cultivation parameters, and analytical procedures to achieve and optimize β-ionol production in S. cerevisiae.
Data Presentation
The following tables summarize the quantitative data from various studies on the production of β-carotene and β-ionone in engineered Saccharomyces cerevisiae.
Table 1: Production of β-Carotene in Engineered S. cerevisiae
| Strain Description | Key Genetic Modifications | β-Carotene Titer (mg/g DCW) | Cultivation Conditions | Reference |
| Single-copy carotenoid genes | Integration of CrtE, CrtYB, CrtI from Xanthophyllomyces dendrorhous | 4 | Shake flask, YPD medium | [1][2][3] |
| Fine-tuned carotenoid gene expression | Optimized expression of CrtE, CrtYB, CrtI | 16 | Shake flask, YPD medium | [1][2][3] |
| Pathway bottleneck alleviation | Overexpression of truncated HMG-CoA reductase (tHMG1) in the high β-carotene producer | 32 | Shake flask, YPD medium | [1][2][3] |
Table 2: Production of β-Ionone in Engineered S. cerevisiae
| Strain Description | Key Genetic Modifications | β-Ionone Titer (mg/L) | Cultivation Conditions | Reference |
| Initial β-ionone production | Expression of PhCCD1 in a low β-carotene strain (4 mg/g DCW) | 1.8 | Shake flask, YPD with 10% dodecane (B42187) overlay, 72h | [2] |
| High-level β-ionone production | Expression of PhCCD1 in a high β-carotene strain (32 mg/g DCW) with multiple copies of fyn-PhCCD1 | 33 | Shake flask, YPD with 10% dodecane overlay, 72h | [1][2][3] |
| Early reported β-ionone production | Expression of carotenogenic genes and PhCCD1 | 0.2 - 5 | Shake flask / Bioreactor | [2] |
| Two-phase fermentation | High β-carotene producer with PhCCD1 expression | 180 (in organic phase) | Two-phase shake flask fermentation | [2] |
Experimental Protocols
Media Preparation
YPD Medium (per 1 Liter):
-
Yeast Extract: 10 g
-
Peptone: 20 g
-
Dextrose (Glucose): 20 g
-
Deionized Water: to 1 L
Protocol:
-
Dissolve the yeast extract and peptone in deionized water.
-
Autoclave for 20 minutes at 121°C.
-
In a separate container, prepare a 20% dextrose solution and sterilize by autoclaving or filtration.
-
Aseptically add the sterile dextrose solution to the autoclaved yeast extract and peptone mixture.
Genetic Engineering of S. cerevisiae
a. Gene Cassette Construction: The biosynthetic pathway for β-ionone requires the expression of several heterologous genes. These genes are typically codon-optimized for S. cerevisiae and cloned into yeast expression vectors.
-
Geranylgeranyl diphosphate (B83284) (GGPP) synthase: CrtE from Xanthophyllomyces dendrorhous.
-
Phytoene synthase and lycopene (B16060) cyclase: Bifunctional CrtYB from X. dendrorhous.
-
Phytoene desaturase: CrtI from X. dendrorhous.
-
Carotenoid Cleavage Dioxygenase: CCD1 from Petunia hybrida (PhCCD1), often fused with a membrane-targeting signal peptide.
To enhance the flux towards β-carotene, overexpression of a truncated version of the native HMG-CoA reductase (tHMG1) is recommended.
b. CRISPR/Cas9-Mediated Genome Integration: This protocol describes the integration of gene cassettes into the yeast genome for stable expression.
Materials:
-
S. cerevisiae strain (e.g., CEN.PK2-1C).
-
gRNA expression plasmid.
-
Cas9 expression vector (can be integrated into the host genome or co-transformed).
-
Donor DNA cassette(s) with homology arms flanking the integration site.
-
Lithium Acetate (LiAc) solution (1 M, sterile).
-
Polyethylene Glycol (PEG) 3350 solution (50% w/v, sterile).
-
Single-stranded carrier DNA (ssDNA) (10 mg/mL).
-
YPD medium and selective agar (B569324) plates.
Protocol:
-
Preparation of Competent Cells:
-
Inoculate a single colony of S. cerevisiae in 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Inoculate 50 mL of YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
-
Pellet the cells and resuspend in 400 µL of 100 mM LiAc.
-
-
Transformation:
-
Boil the ssDNA for 5 minutes and immediately chill on ice.
-
In a microfuge tube, mix:
-
Competent cells: 50 µL
-
gRNA plasmid: ~200 ng
-
Cas9 plasmid (if not integrated): ~200 ng
-
Donor DNA: ~1 µg
-
ssDNA: 10 µL
-
-
Add 300 µL of 50% PEG solution.
-
Add 36 µL of 1 M LiAc.
-
Vortex thoroughly and incubate at 30°C for 30 minutes.
-
Heat shock at 42°C for 20-25 minutes.
-
Pellet the cells by centrifugation, remove the supernatant, and resuspend in 200 µL of sterile water.
-
Plate the cell suspension on selective agar plates and incubate at 30°C for 2-3 days.
-
-
Verification:
-
Confirm successful integration by colony PCR using primers flanking the integration site.
-
Cultivation for β-Ionone Production
Protocol:
-
Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium and grow overnight at 30°C with shaking at 200 rpm.
-
Inoculate 20 mL of YPD medium in a 250 mL shake flask to an initial OD600 of 0.1.
-
Add a 10% (v/v) overlay of dodecane to the culture medium to capture the volatile β-ionone.
-
Incubate at 30°C with shaking at 170-200 rpm for 72-96 hours.[2]
Extraction and Quantification of β-Carotene
Protocol:
-
Harvest yeast cells from the culture by centrifugation.
-
Wash the cell pellet with distilled water.
-
Disrupt the cells using mechanical bead beating with glass beads in acetone (B3395972).
-
Centrifuge to pellet the cell debris and collect the supernatant containing the carotenoids.
-
Evaporate the acetone under a stream of nitrogen.
-
Redissolve the carotenoid extract in a suitable solvent for HPLC analysis (e.g., methanol/acetonitrile/chloroform).
-
Analyze by HPLC using a C18 or C30 reverse-phase column.
-
Detect carotenoids by absorbance at 450 nm.
-
Quantify by comparing the peak area to a standard curve of β-carotene.
Extraction and Quantification of β-Ionone
Protocol:
-
Separate the dodecane layer from the culture medium by centrifugation.
-
Dilute the dodecane sample containing β-ionone with a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Column: A non-polar or medium-polarity column (e.g., DB-5MS or HP-5MS) is suitable.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Use selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of β-ionone (e.g., m/z 177, 192).
-
-
Quantify β-ionone by comparing the peak area to a standard curve prepared with pure β-ionone.
Visualizations
Biosynthetic Pathway of β-Ionone in Engineered S. cerevisiae
Caption: Biosynthetic pathway for β-ionone production in engineered S. cerevisiae.
Experimental Workflow for β-Ionone Production
References
Application Notes and Protocols for Metabolic Engineering of E. coli for Beta-Ionol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-ionol is a C13 apocarotenoid alcohol derived from the enzymatic cleavage of β-carotene. It is a valuable compound with applications in the fragrance, flavor, and pharmaceutical industries, exhibiting a characteristic woody and floral scent. Additionally, it serves as a key precursor for the synthesis of various bioactive molecules. Chemical synthesis of β-ionol can be complex and environmentally challenging. Metabolic engineering of microbial hosts, such as Escherichia coli, offers a promising and sustainable alternative for its production. This document provides detailed application notes and protocols for the metabolic engineering of E. coli to produce β-ionol.
The biosynthesis of β-ionol in engineered E. coli is a two-stage process. First, the bacterium's endogenous isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) pools are channeled towards the production of β-carotene. This is achieved by heterologously expressing the genes for the carotenoid biosynthesis pathway. Subsequently, a carotenoid cleavage dioxygenase (CCD) is introduced to specifically cleave β-carotene at the 9,10 and 9',10' positions to yield β-ionone, which can then be reduced to β-ionol.
Data Presentation
Table 1: Quantitative Data on Beta-Ionone Production in Engineered Microorganisms
| Microorganism | Genetic Modifications | Cultivation Method | Titer (mg/L) | Reference |
| Escherichia coli | MVA pathway, crtEIBY from P. ananatis, LsLCYe from L. sativa, and PhCCD1 from P. hybrida | Shake Flask | 32 | [1][2] |
| Escherichia coli | MVA pathway, crtEIBY from P. ananatis, LsLCYe from L. sativa, and PhCCD1 from P. hybrida | Bioreactor | 500 | [1][2] |
| Saccharomyces cerevisiae | Overexpression of tHMG1, BTS1, crtYB, crtI, and PhCCD1 | Shake Flask | 33 | [1] |
| Yarrowia lipolytica | Overexpression of MVA and β-ionone synthesis pathway genes | Shake Flask | 60 | [1] |
| Yarrowia lipolytica | Overexpression of MVA and β-ionone synthesis pathway genes | Bioreactor | 380 | [1] |
Signaling Pathways and Experimental Workflows
Engineered this compound Biosynthetic Pathway in E. coli
Caption: Engineered metabolic pathway for β-ionol synthesis in E. coli.
General Experimental Workflow
Caption: General workflow for β-ionol production in engineered E. coli.
Experimental Protocols
Protocol 1: Construction of Beta-Ionone Producing E. coli Strain
1.1. Gene Synthesis and Plasmid Construction:
-
Gene Synthesis: Synthesize the coding sequences for the following genes, codon-optimized for expression in E. coli:
-
crtE (geranylgeranyl pyrophosphate synthase), crtB (phytoene synthase), crtI (phytoene desaturase), and crtY (lycopene cyclase) from Pantoea ananatis for β-carotene production.
-
A selected carotenoid cleavage dioxygenase (CCD) gene, for example, CCD1 from Petunia hybrida (PhCCD1).
-
-
Plasmid for β-Carotene Production (pAC-BETA):
-
Clone the crtE, crtB, crtI, and crtY genes into a medium-copy number plasmid with a compatible origin of replication (e.g., p15A) and a suitable promoter (e.g., a constitutive promoter or an inducible promoter like Ptrc). The genes should be arranged in an operon structure for coordinated expression.
-
-
Plasmid for CCD Expression (pTrc-CCD):
-
Clone the codon-optimized CCD gene into a compatible expression vector with a different antibiotic resistance marker and a strong inducible promoter (e.g., the trc promoter in a pTrc99A vector).
-
1.2. Transformation:
-
Prepare competent E. coli cells (e.g., DH5α or BL21(DE3) strain).
-
Co-transform the pAC-BETA and pTrc-CCD plasmids into the competent E. coli cells using a standard heat-shock or electroporation protocol.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for selection of colonies harboring both plasmids.
-
Incubate the plates overnight at 37°C.
Protocol 2: Shake-Flask Cultivation for Beta-Ionone Production
2.1. Media and Culture Conditions:
-
Seed Culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking at 200 rpm.
-
Production Culture: Inoculate 50 mL of Terrific Broth (TB) medium (containing antibiotics) in a 250 mL shake flask with the overnight seed culture to an initial OD600 of 0.1.
-
Incubate at 30°C with shaking at 200 rpm.
2.2. Induction and In-situ Extraction:
-
When the OD600 of the culture reaches 0.6-0.8, induce the expression of the CCD gene by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.
-
Simultaneously, add a 10% (v/v) overlay of an organic solvent such as dodecane (B42187) to the culture medium. This will serve as an in-situ extraction layer to capture the hydrophobic β-ionone and reduce its potential toxicity to the cells.[3]
-
Continue the incubation at 30°C with shaking at 200 rpm for 48-72 hours.
Protocol 3: Extraction and Quantification of Beta-Ionone
3.1. Sample Preparation:
-
After the cultivation period, centrifuge the culture broth to separate the aqueous phase, the cell pellet, and the organic (dodecane) overlay.
-
Carefully collect the dodecane layer, which contains the majority of the produced β-ionone.
3.2. GC-MS Analysis:
-
Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., HP-5MS).
-
Sample Injection: Inject 1 µL of the dodecane extract (diluted if necessary) into the GC injector.
-
GC Conditions (Example):
-
Inlet temperature: 250°C
-
Oven program: Start at 80°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion source temperature: 230°C
-
Acquisition mode: Full scan or selected ion monitoring (SIM) for higher sensitivity.
-
-
Quantification:
-
Prepare a standard curve of authentic β-ionone in dodecane.
-
Include an internal standard (e.g., α-ionone or another suitable compound not produced by the cells) in both the standards and the samples for accurate quantification.
-
Identify the β-ionone peak in the chromatogram based on its retention time and mass spectrum compared to the standard.
-
Calculate the concentration of β-ionone in the sample by comparing its peak area (normalized to the internal standard) to the standard curve.
-
Conclusion
The metabolic engineering of E. coli provides a versatile and efficient platform for the production of β-ionol. By leveraging well-characterized genetic tools and fermentation strategies, it is possible to achieve significant titers of this valuable compound. The protocols outlined in this document provide a comprehensive guide for researchers to establish and optimize their own β-ionol production systems in E. coli. Further improvements in yield can be anticipated through systematic optimization of the metabolic pathway, fermentation conditions, and host strain engineering.
References
Application Notes and Protocols: Synthesis of Dihydro-β-ionol from β-ionone via Birch Reduction
Abstract
This document provides a detailed protocol for the synthesis of dihydro-β-ionol from β-ionone using the Birch reduction. This reduction method, employing an alkali metal in liquid ammonia (B1221849) with a proton source, is a classic and effective transformation in organic synthesis. These application notes are intended for researchers and professionals in the fields of chemistry and drug development, offering a comprehensive guide to the experimental procedure, including reaction setup, work-up, purification, and characterization of the product. All quantitative data is presented in structured tables, and a graphical representation of the experimental workflow is provided.
Introduction
Dihydro-β-ionol, also known as 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol, is a valuable fragrance and flavor compound with a woody and floral scent. It also serves as a key intermediate in the synthesis of other important molecules in the fragrance industry. The Birch reduction offers a powerful method for the synthesis of dihydro-β-ionol from the readily available starting material, β-ionone. This reaction specifically reduces the enone system of β-ionone to the corresponding allylic alcohol, dihydro-β-ionol. The procedure involves the use of a dissolved alkali metal, typically sodium, in liquid ammonia in the presence of a proton donor.
Reaction Scheme
The overall reaction for the Birch reduction of β-ionone to dihydro-β-ionol is as follows:
Reactants: β-ionone, Sodium (Na), Liquid Ammonia (NH₃), Proton Source (e.g., H₂O or an alcohol) Product: Dihydro-β-ionol
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the product is provided in the table below.
| Property | β-ionone (Starting Material) | Dihydro-β-ionol (Product) |
| IUPAC Name | 4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one | 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol[1] |
| Molecular Formula | C₁₃H₂₀O | C₁₃H₂₄O[1] |
| Molecular Weight | 192.30 g/mol | 196.33 g/mol [1] |
| Appearance | Pale yellow liquid | White solid with a woody odour[1] |
| Boiling Point | 126-128 °C at 12 mmHg | 234 °C at 760 mmHg[1] |
| Melting Point | Not applicable | 38-40 °C[1] |
| Solubility | Soluble in most organic solvents. | Soluble in common organic solvents[1] |
| CAS Number | 14901-07-6 | 3293-47-8[1] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of β-ionone and dihydro-β-ionol.
Table 1: ¹H-NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| β-ionone | 7.26 | d, J=16.3 Hz | 1H | CH =CHCO |
| 6.09 | d, J=16.3 Hz | 1H | CH=CH CO | |
| 2.29 | s | 3H | COCH₃ | |
| 2.01 | t, J=6.2 Hz | 2H | CH ₂-C= | |
| 1.70 | s | 3H | C=C-CH₃ | |
| 1.60 | t, J=6.2 Hz | 2H | CH ₂-CH₂-C= | |
| 1.45 | sextet, J=6.2 Hz | 2H | C(CH₃)₂-CH ₂-CH₂ | |
| 1.01 | s | 6H | C(CH ₃)₂ | |
| Dihydro-β-ionol | 3.82 | m | 1H | CH OH |
| 2.00 - 1.80 | m | 4H | CH ₂-C= and CH ₂-CH(OH) | |
| 1.63 | s | 3H | C=C-CH₃ | |
| 1.55 - 1.40 | m | 4H | C(CH₃)₂-CH ₂-CH ₂ | |
| 1.20 | d, J=6.2 Hz | 3H | CH(OH)CH ₃ | |
| 0.98 | s | 6H | C(CH ₃)₂ |
Table 2: ¹³C-NMR Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| β-ionone | 198.3, 145.0, 136.1, 132.9, 129.8, 39.4, 34.1, 33.0, 28.6 (2C), 27.0, 21.6, 19.1 |
| Dihydro-β-ionol | 135.5, 128.2, 67.8, 40.0, 39.8, 35.0, 32.9, 28.8 (2C), 23.5, 21.7, 19.3 |
Table 3: IR Data (thin film, cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| β-ionone | 2960 (s), 1670 (s), 1610 (m), 1360 (m), 980 (m) | C-H stretch, C=O stretch (conjugated), C=C stretch, C-H bend, =C-H bend (trans) |
| Dihydro-β-ionol | 3350 (br, s), 2960 (s), 1450 (m), 1375 (m), 1070 (m) | O-H stretch, C-H stretch, C-H bend, C-H bend, C-O stretch |
Experimental Protocol
This protocol is based on established procedures for Birch reductions and has been adapted for the synthesis of dihydro-β-ionol from β-ionone.[2]
Materials and Equipment
-
Reagents:
-
β-ionone (97%)
-
Sodium metal, stored under mineral oil
-
Anhydrous liquid ammonia
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Proton source: Deionized water or absolute ethanol
-
Ammonium (B1175870) chloride (solid)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
-
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet/outlet
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Cannula for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Procedure
Reaction Setup
-
Assemble a three-necked round-bottom flask with a magnetic stir bar, a dry ice/acetone condenser, and a gas inlet. Ensure all glassware is thoroughly dried.
-
Place the flask in a dry ice/acetone bath to cool to approximately -78 °C.
-
Through the gas inlet, condense anhydrous liquid ammonia into the flask. For a reaction on a 26 mmol scale (approximately 5g of β-ionone), around 50-75 mL of liquid ammonia is typically sufficient.
Reaction Execution
-
Once the desired volume of liquid ammonia is collected, add anhydrous THF or diethyl ether (approximately 50 mL) to the flask with stirring.
-
In a separate, dry flask, prepare a solution of β-ionone (1.0 eq.) in the same anhydrous solvent (e.g., 5.0 g, 26.0 mmol in 25 mL of THF).
-
To the stirred liquid ammonia solution, carefully add small, freshly cut pieces of sodium metal (approx. 2.5-3.0 eq., e.g., 1.5 - 1.8 g, 65-78 mmol) until a persistent deep blue color is observed. This indicates the presence of solvated electrons.
-
Slowly add the solution of β-ionone to the sodium-ammonia solution over 15-20 minutes.
-
After the addition of β-ionone, add the proton source. If using water, add it dropwise (1.0 eq., e.g., 0.47 g, 26.0 mmol). If using ethanol, it can be added as a solution in the reaction solvent.
-
Allow the reaction to stir at -78 °C for 1-2 hours. The disappearance of the blue color indicates the consumption of the solvated electrons.
Work-up
-
Quench the reaction by the slow and careful addition of solid ammonium chloride in small portions until the blue color, if any remains, is discharged.
-
Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add deionized water (e.g., 50 mL) and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
-
Purify the crude product by flash column chromatography on silica (B1680970) gel. A typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the product (monitored by TLC) and concentrate them under reduced pressure to afford pure dihydro-β-ionol.
Expected Yield: 70-80%
Workflow Diagram
The following diagram illustrates the key steps in the synthesis of dihydro-β-ionol from β-ionone via Birch reduction.
References
Application Notes and Protocols: β-Ionol as a Flavoring Agent
Introduction
Beta-Ionol (β-ionol) is a sesquiterpenoid alcohol naturally occurring in various plants and fruits, such as passion fruit and star fruit.[1] It is structurally related to β-ionone, a well-known aroma compound derived from the enzymatic cleavage of carotenoids like β-carotene.[2][3] Characterized by its complex floral, woody, and fruity aroma, β-ionol is utilized as a flavoring agent in a wide array of food and beverage products.[2][4] Its technical effect in food is classified as a flavoring agent or adjuvant.[5][6]
These application notes provide comprehensive information for researchers, scientists, and drug development professionals on the physicochemical properties, regulatory status, applications, and analytical protocols for β-ionol in food products.
Regulatory and Safety Information
This compound is recognized as safe for its intended use as a flavoring substance by major regulatory bodies.
-
FEMA GRAS: β-ionol is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS), with FEMA number 3625.[5][7][8]
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated β-ionol (JECFA No. 392) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[6][7]
-
Toxicology: Studies have evaluated the toxicological profile of β-ionol. A bacterial reverse mutation assay (Ames test) showed it was not mutagenic.[1] An in vitro micronucleus test also found it to be non-clastogenic (not causing damage to chromosomes).[1] While a BlueScreen assay indicated cytotoxicity at certain concentrations, it was negative for genotoxicity.[1] Overall, based on current data, β-ionol does not present a concern for genotoxicity.[1]
Table 1: Regulatory and Safety Data for β-Ionol
| Parameter | Identifier/Value | Reference |
| CAS Registry No. | 22029-76-1 | [5][7] |
| FEMA Number | 3625 | [5][6] |
| JECFA Number | 392 | [6][7] |
| GRAS Status | GRAS (FEMA) | [5][7] |
| JECFA Conclusion | No safety concern at current intake levels | [6] |
| Mutagenicity (Ames) | Non-mutagenic | [1] |
| Clastogenicity | Non-clastogenic | [1] |
| Genotoxicity | No concern for genotoxicity | [1] |
Physicochemical and Sensory Properties
This compound is a colorless liquid with distinct sensory and physical characteristics that are crucial for its application in food formulation.[6][9]
Table 2: Physicochemical Properties of β-Ionol
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂O | [2][9] |
| Molecular Weight | 194.31 g/mol | [2][6] |
| Appearance | Colorless liquid | [6][9] |
| Boiling Point | 107°C @ 3.00 mmHg | [2][6] |
| Specific Gravity | 0.923 - 0.930 @ 25°C | [4] |
| Refractive Index | 1.496 - 1.502 @ 20°C | [4] |
| Solubility | High in alcohol, low in water | [2] |
| Flash Point | 93.33 °C (200 °F) | [4] |
Table 3: Sensory Profile of β-Ionol
| Attribute | Description | Reference |
| Odor Profile | Floral, woody, fruity, sweet, herbaceous, warm, balsamic | [1][2][4][9] |
| Flavor Profile | Floral, violet-like, fruity, woody, berry with powdery nuances (at 20 ppm) | [4] |
| FEMA Flavor Profile | Floral | [6] |
Applications in Food Products
This compound's versatile flavor profile makes it suitable for a wide range of food and beverage categories. It is particularly effective for adding body and specific notes to fruit flavors like blueberry, strawberry, and pineapple, and for providing a "pitty" note in stone fruits.[4] It is also used in licorice and woody blends.[4]
Table 4: Recommended Usage Levels of β-Ionol in Food (FEMA GRAS) [4]
| Food Category | Min Use Level (ppm) | Max Use Level (ppm) |
| Non-alcoholic Beverages | 1.0 | 5.0 |
| Alcoholic Beverages | 1.0 | 5.0 |
| Edible Ices | 2.0 | 10.0 |
| Confectionery | 5.0 | 20.0 |
| Chewing Gum | 20.0 | 100.0 |
| Bakery Wares | 5.0 | 20.0 |
| Processed Fruit | 1.0 | 5.0 |
| Meat Products | 1.0 | 5.0 |
| Soups, Sauces, etc. | 5.0 | 20.0 |
Biosynthesis and Stability
Biosynthesis Pathway
This compound is an apocarotenoid, a class of compounds formed from the oxidative cleavage of carotenoids.[2] The primary precursor is β-carotene, which is cleaved by Carotenoid Cleavage Dioxygenase (CCD) enzymes to form β-ionone.[2][3] Beta-ionone is then reduced to form β-ionol.[2] This pathway is significant in many fruits and flowers, contributing to their characteristic aromas.[3]
Caption: Biosynthesis of β-ionol from β-carotene precursor.
Stability in Food Processing
The stability of β-ionol is influenced by factors common to other carotenoid-derived flavor compounds, such as heat, light, pH, and oxygen.
-
Heat: Thermal processing can lead to degradation. The formation of β-ionone (the precursor) from β-carotene is known to occur during heat treatment of foods like tomato products.[3] Similar sensitivity to heat can be expected for β-ionol.
-
pH: Carotenoids can undergo degradation and isomerization in acidic conditions, which may affect the stability of β-ionol in low-pH food systems.[10]
-
Oxygen and Light: As an unsaturated alcohol, β-ionol is susceptible to oxidation, a process that can be accelerated by light exposure. Proper packaging and the use of antioxidants can mitigate these effects.
Experimental Protocols
Protocol 1: Quantification of β-Ionol in a Beverage Matrix by HS-SPME-GC-MS
This protocol describes a method for the extraction and quantification of β-ionol from a clear beverage matrix (e.g., juice, soft drink) using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To determine the concentration of β-ionol in a liquid food sample.
Materials:
-
SPME device with a suitable fiber (e.g., DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps (B75204) and septa
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Analytical balance, vortex mixer, heating block/water bath
-
β-ionol standard, internal standard (e.g., 4-nonanol), sodium chloride, deionized water
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of β-ionol (1000 µg/mL) in ethanol.
-
Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/L) in a model beverage solution (e.g., 10% sugar solution) by spiking with the stock solution.
-
Spike each standard with the internal standard (IS) to a final concentration of 5 µg/L.
-
-
Sample Preparation:
-
Pipette 10 mL of the beverage sample into a 20 mL headspace vial.
-
Add 3 g of sodium chloride (to increase analyte volatility).
-
Spike the sample with the internal standard to a final concentration of 5 µg/L.
-
Immediately seal the vial with the screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in the heating block set to 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC injection port.
-
-
GC-MS Analysis:
-
Injector: 250°C, splitless mode for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Oven Program: Start at 40°C (hold 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 15°C/min (hold 5 min).
-
MS Parameters: Transfer line 250°C, ion source 230°C. Scan mode from m/z 40-300. For quantification, use Selective Ion Monitoring (SIM) mode with characteristic ions for β-ionol (e.g., m/z 43, 91, 121, 179) and the internal standard.
-
-
Data Analysis:
-
Identify the peaks for β-ionol and the IS based on retention time and mass spectra.
-
Calculate the peak area ratio of β-ionol to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of β-ionol in the sample using the regression equation from the calibration curve.
-
Caption: Experimental workflow for quantifying β-ionol via HS-SPME-GC-MS.
Protocol 2: Sensory Evaluation using Descriptive Analysis
This protocol outlines a method to characterize the sensory profile of β-ionol in a food matrix using a trained sensory panel.
Objective: To identify and quantify the key sensory attributes of β-ionol.
Procedure:
-
Panelist Selection and Training:
-
Recruit 10-12 panelists based on their sensory acuity, availability, and interest.
-
Train the panel over several sessions to develop a consensus vocabulary (lexicon) for describing the aroma and flavor of β-ionol and related compounds. Use reference standards for attributes like 'floral,' 'woody,' 'fruity,' 'sweet,' etc.
-
-
Sample Preparation:
-
Prepare solutions of β-ionol at different concentrations (e.g., 5, 10, and 20 ppm) in a neutral base (e.g., water with 5% sugar, or deodorized apple juice).
-
Prepare a 'control' sample containing only the neutral base.
-
Code all samples with random three-digit numbers and present them in a randomized order.
-
-
Evaluation Session:
-
Conduct the evaluation in individual sensory booths under controlled lighting and temperature.
-
Provide panelists with the coded samples, a ballot (paper or digital), and unsalted crackers/water for palate cleansing.
-
Instruct panelists to evaluate the aroma first, then the flavor of each sample.
-
Panelists will rate the intensity of each attribute from the agreed-upon lexicon on a 15-cm line scale (anchored from 'none' to 'very intense').
-
-
Data Analysis:
-
Measure the ratings from the line scales for each panelist and attribute.
-
Perform an Analysis of Variance (ANOVA) to check for significant differences between samples for each attribute.
-
Use post-hoc tests (e.g., Tukey's HSD) to determine which sample concentrations are significantly different.
-
Visualize the results using a spider web (radar) plot to compare the sensory profiles of the different concentrations.
-
Caption: Workflow for characterizing β-ionol using descriptive sensory analysis.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. This compound | 22029-76-1 | Benchchem [benchchem.com]
- 3. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 22029-76-1 [thegoodscentscompany.com]
- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 6. This compound, (E)- | C13H22O | CID 5373729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. femaflavor.org [femaflavor.org]
- 8. femaflavor.org [femaflavor.org]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
Application of beta-Ionol in the fragrance and cosmetic industry
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: Beta-ionol (B1630872), a naturally occurring sesquiterpenoid, is a versatile ingredient with established applications in the fragrance industry and emerging potential in cosmetic formulations. Possessing a characteristic sweet, floral, and balsamic aroma, it is a key component in various fragrance compositions. Beyond its olfactory contributions, recent scientific investigations into the biological activities of structurally similar compounds suggest that this compound may offer tangible benefits for skin health, including anti-inflammatory and anti-aging properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the multifaceted applications of this compound.
Chemical and Physical Properties
This compound is a cyclic terpenoid alcohol with the chemical formula C13H22O. Its distinct aroma makes it a valuable ingredient in the perfumer's palette.[1][2]
| Property | Value | Reference |
| Chemical Name | 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol | [2] |
| CAS Number | 22029-76-1 | [3] |
| Molecular Weight | 194.31 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Odor Profile | Sweet, floral, balsamic, warm | [1] |
| Boiling Point | 107 °C @ 3 mmHg | [4] |
| Flash Point | >93 °C | [5] |
| Solubility | Insoluble in water; soluble in alcohol | [6] |
Applications in the Fragrance Industry
This compound is primarily utilized as a fragrance ingredient to impart floral and woody notes to a wide array of products.[1][2] It is compatible with various other fragrance materials, including rose and lavender essences.[2]
Recommended Usage Levels in Fragrance Concentrates
The International Fragrance Association (IFRA) standards, informed by safety assessments from the Research Institute for Fragrance Materials (RIFM), provide guidance on the usage levels of fragrance ingredients. The recommendation for this compound is up to 8.0% in the fragrance concentrate.[2]
Typical Concentrations in Consumer Products
The concentration of fragrance oils, which may contain this compound, varies significantly across different product categories.[1]
| Product Category | Typical Fragrance Oil Concentration (%) |
| Perfume | 15-30 |
| Eau de Parfum | 10-14 |
| Eau de Toilette | 6-9 |
| Eau de Cologne | 3-5 |
| Skin Creams, Shampoos, Deodorant Sprays | 0.2-1 |
| Deodorant Sticks | 1-3 |
Applications in the Cosmetic Industry
Beyond its role as a fragrance component, this compound and its related compounds are being explored for their potential bioactive properties in cosmetic formulations.
Potential Anti-Aging Properties
Research on beta-ionone, a structurally similar ketone, has demonstrated its potential to mitigate stress-induced skin aging. This effect is attributed to the inhibition of the glucocorticoid receptor (GR) signaling pathway in human dermal fibroblasts, which in turn promotes collagen and hyaluronic acid synthesis. Given the structural similarity, it is hypothesized that this compound may exhibit similar anti-aging benefits.
Potential Anti-Inflammatory and Antimicrobial Properties
Studies have indicated that this compound possesses anti-inflammatory and antimicrobial properties, suggesting its potential use in cosmetic formulations aimed at soothing irritated skin and providing a protective effect.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in cosmetic applications.
Protocol 1: In Vitro Assessment of Anti-Aging Effects - Collagen and Hyaluronic Acid Synthesis in Human Dermal Fibroblasts
Objective: To determine the effect of this compound on collagen and hyaluronic acid production in human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Dexamethasone (as a stress-inducing agent)
-
Sircol™ Soluble Collagen Assay Kit
-
Hyaluronic Acid ELISA Kit
-
96-well plates
Methodology:
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed HDFs into 96-well plates. Once confluent, induce stress by treating the cells with dexamethasone. Concurrently, treat the cells with varying concentrations of this compound for 24-48 hours. Include a positive control (e.g., a known collagen-promoting agent) and a vehicle control.
-
Collagen Assay:
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble collagen using the Sircol™ Soluble Collagen Assay Kit according to the manufacturer's instructions.[7]
-
Measure the absorbance using a microplate reader.
-
-
Hyaluronic Acid Assay:
-
Data Analysis: Calculate the percentage increase in collagen and hyaluronic acid production in this compound-treated cells compared to the vehicle control.
Experimental Workflow for Anti-Aging Assessment
Caption: Workflow for assessing the anti-aging effects of this compound.
Protocol 2: In Vitro Assessment of Glucocorticoid Receptor (GR) Signaling Inhibition
Objective: To evaluate the ability of this compound to inhibit the binding of a fluorescently labeled glucocorticoid to its receptor, based on the findings for beta-ionone.
Materials:
-
Glucocorticoid Receptor (GR) protein
-
Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red)
-
This compound
-
GR Screening Buffer
-
Dithiothreitol (DTT)
-
Microplate suitable for fluorescence polarization
Methodology:
-
Reagent Preparation: Prepare a complete GR screening buffer containing DTT. Prepare serial dilutions of this compound.[10]
-
Assay Setup: In a microplate, combine the fluorescently labeled glucocorticoid and varying concentrations of this compound.
-
Reaction Initiation: Add the GR protein to each well to initiate the binding reaction.
-
Incubation: Incubate the plate in the dark at 4°C for at least 4 hours to allow the binding to reach equilibrium.[10]
-
Measurement: Measure the fluorescence polarization (FP) in each well using a suitable plate reader.
-
Data Analysis: A decrease in FP indicates displacement of the fluorescent ligand by this compound. Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the fluorescent ligand binding.[10]
Signaling Pathway of Glucocorticoid Receptor Inhibition (Hypothesized for this compound based on Beta-Ionone Data)
Caption: Hypothesized inhibition of GR signaling by this compound.
Safety and Toxicology
The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment of this compound.[3][5]
-
Genotoxicity: this compound has been found to be not genotoxic in a battery of tests, including the Ames test and an in vitro micronucleus test.[5]
-
Dermal Toxicity: The dermal LD50 in rabbits is reported to be > 5000 mg/kg.[2]
-
Skin Sensitization: The No Expected Sensitization Induction Level (NESIL) for this compound is 1700 µg/cm².[5]
It is recommended to handle this compound in a well-ventilated area and to wear suitable protective clothing, including gloves and safety goggles.[6]
Conclusion
This compound is a well-established fragrance ingredient with a favorable safety profile. Emerging research on related compounds suggests its potential for bioactive effects in cosmetic applications, particularly in the realm of anti-aging. The provided protocols offer a framework for researchers to further investigate and substantiate these potential benefits, paving the way for innovative applications of this compound in the cosmetic and drug development industries. Further studies are warranted to fully elucidate the mechanisms of action and to confirm the efficacy of this compound in finished cosmetic products.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. This compound, 22029-76-1 [thegoodscentscompany.com]
- 3. RIFM fragrance ingredient safety assessment, β-ionol, CAS Registry Number 22029-76-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, (E)- | C13H22O | CID 5373729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. In vitro evaluation of collagen production on human fibroblasts treated with hyaluronic acid peg cross-linked with micromolecules of calcium hydroxyapatite in low concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for In Vivo Studies of Beta-Ionone in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-ionone (B89335), a cyclic terpenoid found in various fruits, vegetables, and essential oils, has garnered significant interest in oncological research. Preclinical studies have demonstrated its potential as an anti-cancer agent, attributing its efficacy to the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1] This document provides detailed application notes and experimental protocols for conducting in vivo studies to evaluate the anti-cancer effects of beta-ionone in animal models. Due to the limited availability of in vivo data on beta-ionol, this document will focus on its close structural analog, beta-ionone, as a representative compound.
Data Presentation: In Vivo Efficacy of Beta-Ionone
The following tables summarize quantitative data from preclinical studies investigating the anti-tumor effects of beta-ionone in various animal models of cancer.
Table 1: Efficacy of Beta-Ionone in a Colorectal Cancer Xenograft Model
| Animal Model | Cancer Cell Line | Treatment Group | Dosage and Administration | Key Findings |
| Nude Mice (Xenograft) | Human Colorectal Cancer Cells | Beta-ionone | 5 and 10 mg/kg body weight | Significant reduction in tumor growth.[2] |
Table 2: Efficacy of Beta-Ionone in a Prostate Cancer Xenograft Model
| Animal Model | Cancer Cell Line | Treatment Group | Dosage and Administration | Key Findings | | :--- | :--- | :--- | :--- | | Male Nude Mice (Xenograft) | PC3 | Beta-ionone | 75 mg/kg | Showed an inhibitory effect on the proliferation of xenografts.[3] |
Table 3: Efficacy of Beta-Ionone in a Mammary Carcinogenesis Model
| Animal Model | Carcinogen | Treatment Group | Dosage and Administration | Key Findings |
| Sprague-Dawley Rats | 7, 12-dimethylbenz[a]anthracene (DMBA) | Beta-ionone | 9, 18, or 36 mmol/kg in diet | Dose-dependent inhibition of mammary carcinogenesis. Tumor incidence was 82.1% (control), 53.3% (9 mmol/kg), 25.9% (18 mmol/kg), and 10.0% (36 mmol/kg).[4] |
Experimental Protocols
The following protocols provide a general framework for establishing and utilizing xenograft mouse models to assess the anti-cancer efficacy of beta-ionone.
Protocol 1: Colorectal Cancer Xenograft Mouse Model
Objective: To evaluate the effect of beta-ionone on the growth of human colorectal cancer xenografts in immunodeficient mice.
Materials:
-
Human colorectal cancer cell line (e.g., HT-29, HCT-116)
-
Female immunodeficient nude mice (e.g., CD1-Foxn1nu), 16 weeks old[5]
-
Sterile Phosphate-Buffered Saline (PBS)
-
Beta-ionone
-
Vehicle for beta-ionone (e.g., corn oil)
-
Calipers
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen colorectal cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 106 cells per 100 µL.[5]
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the lower right flank of each mouse.[5]
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every three days.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Control Group: Administer the vehicle (e.g., corn oil) to the mice according to the same schedule as the treatment group.
-
Treatment Group: Administer beta-ionone at the desired doses (e.g., 5 and 10 mg/kg body weight) via an appropriate route (e.g., oral gavage, intraperitoneal injection). The treatment should be administered for a predefined period (e.g., 22 days).[3]
-
-
Endpoint and Data Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their final weight and volume.
-
A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting, RT-qPCR).
-
Protocol 2: Prostate Cancer Xenograft Mouse Model
Objective: To assess the impact of beta-ionone on the growth of human prostate cancer xenografts in immunodeficient mice.
Materials:
-
Human prostate cancer cell line (e.g., PC3)
-
Male nude mice
-
Matrigel
-
Sterile Phosphate-Buffered Saline (PBS)
-
Beta-ionone
-
Vehicle for beta-ionone (e.g., corn oil)[3]
-
Calipers
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture and Preparation:
-
Culture the PC3 prostate cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2-10 x 106 cells per injection volume.[6]
-
-
Tumor Cell Implantation:
-
Subcutaneously inject the cell suspension into the flank of each male nude mouse.[3]
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers every three days.[3]
-
Once tumors are established, randomize the mice into control and treatment groups.
-
-
Treatment Administration:
-
Endpoint and Data Collection:
Signaling Pathways and Visualizations
Beta-ionone has been shown to modulate several key signaling pathways involved in cancer progression. The following diagrams illustrate the putative mechanisms of action.
Caption: Beta-ionone inhibits the Wnt/β-catenin signaling pathway.
Caption: Beta-ionone suppresses the MEK-ERK signaling pathway.
Caption: General experimental workflow for in vivo studies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. beta-Ionone suppresses mammary carcinogenesis, proliferative activity and induces apoptosis in the mammary gland of the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of Beta-Ionol for Topical Delivery
Introduction
Beta-ionol (B1630872) is a sesquiterpenoid alcohol derived from the oxidative cleavage of carotenoids, such as beta-carotene.[1] It is recognized for its pleasant floral, woody aroma and is utilized in fragrances and food flavoring.[1][2] Beyond its sensory characteristics, this compound has garnered significant interest in the pharmaceutical and dermatological fields due to its potent biological activities. Research has highlighted its anti-inflammatory, antimicrobial, and anti-cancer properties.[1][3][4][5] The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) via suppression of NF-κB and MAPK signaling pathways.[1][3] Its anti-cancer potential is linked to the suppression of the mevalonate (B85504) pathway, which is critical for cell proliferation.[4]
Topical delivery presents an advantageous route for administering this compound, enabling localized treatment for skin conditions such as inflammation or cutaneous malignancies, thereby minimizing systemic side effects.[6][7] However, its low water solubility and the formidable barrier of the stratum corneum pose significant formulation challenges.[1][8] These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of this compound for effective topical delivery.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental for designing a stable and effective topical formulation. Its lipophilic nature suggests suitability for lipid-based or emulsion-based delivery systems.
| Property | Value | References |
| Molecular Formula | C₁₃H₂₂O | [1][9][10] |
| Molecular Weight | 194.31 g/mol | [1][9][10] |
| Appearance | Clear, colourless liquid | [10] |
| Odor | Sweet, floral, balsamic, woody | [2][11] |
| Boiling Point | 107 °C (at 3.00 mmHg) | [1][2] |
| Density | ~0.925 g/mL (at 20-25 °C) | [9][11][12] |
| Solubility | - Low solubility in water (16.29 - 21.02 mg/L) - High solubility in alcohol and organic solvents | [1][9][11][13] |
| Log P (XlogP3) | 2.9 (estimated) | [11] |
| Flash Point | 93.33 - 105.7 °C | [9][11] |
Biological Activity & Key Signaling Pathways
This compound exerts its therapeutic effects by modulating specific cellular signaling pathways.
2.1 Anti-Inflammatory Pathway
This compound has been shown to inhibit the release of pro-inflammatory mediators. This is achieved by suppressing the activation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][3]
2.2 Anticancer Pathway
The anticancer activity of this compound is partly attributed to its ability to suppress the synthesis of mevalonate, a critical intermediate for the production of compounds that stimulate cell proliferation. It achieves this by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR).[4][14]
Formulation Strategies for Topical Delivery
The primary goal is to develop a formulation that enhances the permeation of lipophilic this compound across the stratum corneum to reach its target site within the skin.
-
Vehicle Selection : Due to its lipophilicity, this compound is well-suited for incorporation into various semisolid dosage forms.[15][16]
-
Gels : Hydrogels (e.g., based on Carbopol® polymers) can be formulated with co-solvents (e.g., ethanol, propylene (B89431) glycol) to solubilize this compound. They offer good aesthetic qualities and are non-greasy.[17][18]
-
Creams/Emulsions (O/W or W/O) : Emulsions can effectively carry lipophilic drugs like this compound in the oil phase, facilitating skin contact and absorption.[6]
-
Nanoformulations : Encapsulating this compound in nanocarriers like nanoemulsions or solid lipid nanoparticles (SLNs) can improve its stability, solubility, and skin penetration.[16]
-
-
Permeation Enhancement : To overcome the skin barrier, various strategies can be employed.[8][19]
-
Chemical Enhancers : Incorporating agents like fatty acids, surfactants, or alcohols (e.g., ethanol) can reversibly disrupt the lipid structure of the stratum corneum, increasing drug permeability.[19][20]
-
Occlusion : Formulations that form an occlusive film on the skin can increase skin hydration, which in turn enhances the penetration of many active ingredients.[19]
-
Experimental Protocols
The following protocols provide a framework for the formulation and evaluation of a topical this compound gel.
Protocol 1: Preparation of a 2% this compound Hydrogel
This protocol describes the preparation of a simple hydrogel formulation using Carbopol® 940 as the gelling agent and propylene glycol as a co-solvent and humectant.
Materials:
-
This compound
-
Carbopol® 940
-
Propylene Glycol
-
Ethanol (95%)
-
Purified Water
Procedure:
-
Carbopol Dispersion : Slowly disperse 1.0 g of Carbopol® 940 into 77.0 mL of purified water in a beaker with constant stirring using an overhead stirrer. Avoid clump formation. Continue stirring until a uniform, translucent dispersion is formed.
-
Drug Solubilization : In a separate beaker, dissolve 2.0 g of this compound in 10.0 mL of ethanol. Add 10.0 g of propylene glycol to this solution and mix until homogeneous.
-
Incorporation : Slowly add the this compound solution (Step 2) to the Carbopol dispersion (Step 1) while stirring continuously.
-
Neutralization : Adjust the pH of the mixture to 6.0-6.5 by adding triethanolamine (TEA) dropwise. The dispersion will thicken into a clear gel.
-
Final Volume : Make up the final weight to 100 g with purified water if necessary and mix until uniform.
-
Degassing : Let the gel stand for several hours to allow entrapped air bubbles to escape.
Protocol 2: Physicochemical Characterization and Stability Studies
Evaluation of the formulation's physical properties and stability is crucial for ensuring product quality and shelf-life.[17][21]
Methods:
-
Organoleptic Evaluation : Visually inspect the prepared gel for color, clarity, homogeneity, and phase separation.
-
pH Measurement : Determine the pH of a 10% w/v aqueous solution of the gel using a calibrated digital pH meter.
-
Viscosity Measurement : Measure the viscosity of the gel using a Brookfield viscometer with an appropriate spindle at a defined rotational speed (e.g., 50 rpm) and temperature (25 ± 1°C).
-
Spreadability Test : Place 0.5 g of the gel on a glass slide. Place a second glass slide on top and apply a 500 g weight for 5 minutes. Measure the diameter of the circle formed by the spread gel.[16]
-
Accelerated Stability (Freeze-Thaw Cycling) : Subject the formulation to multiple cycles of temperature change (e.g., 4°C for 48 hours followed by 40°C for 48 hours for three cycles). After cycling, evaluate the formulation for any changes in organoleptic properties, pH, and viscosity to assess its physical stability.[17]
Data Presentation: Stability of 2% this compound Gel
| Parameter | Initial | After 3 Freeze-Thaw Cycles |
| Appearance | Clear, homogenous gel | No change |
| pH | 6.2 ± 0.1 | 6.1 ± 0.2 |
| Viscosity (cP at 50 rpm) | 4500 ± 150 | 4420 ± 180 |
| Spreadability (cm) | 5.5 ± 0.3 | 5.4 ± 0.4 |
Protocol 3: In Vitro Skin Permeation Study
This protocol uses Franz diffusion cells to quantify the permeation of this compound through an excised skin membrane, providing a reliable model for predicting in vivo absorption.[22][23][24][25]
Materials & Equipment:
-
Franz diffusion cells (vertical type)
-
Excised skin (e.g., porcine ear skin or human cadaver skin)[22]
-
Receptor solution: Phosphate-buffered saline (PBS) pH 7.4 containing a solubility enhancer (e.g., 0.5% v/v Tween® 80) to maintain sink conditions.
-
Circulating water bath (set to 32 ± 1°C)
-
Magnetic stir bars and stirrer
-
Syringes and vials for sampling
Procedure:
-
Skin Preparation : Thaw frozen skin at room temperature. Carefully remove subcutaneous fat and connective tissue. Cut the skin into sections appropriately sized for the Franz diffusion cells.[23]
-
Franz Cell Setup :
-
Fill the receptor compartment with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped. Place a small magnetic stir bar inside.
-
Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum facing the donor compartment.[23]
-
Clamp the two compartments together and place the assembly on a magnetic stirrer within a water bath maintained at 32 ± 1°C to simulate skin surface temperature.[24]
-
-
Formulation Application : Apply a known quantity (e.g., 10 mg/cm²) of the this compound formulation uniformly onto the skin surface in the donor compartment.
-
Sampling :
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a fixed aliquot (e.g., 300 µL) from the receptor compartment via the sampling arm.[23]
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution to maintain a constant volume.[23]
-
Store collected samples at -20°C until analysis.
-
-
Data Analysis :
-
Quantify the concentration of this compound in each sample using a validated analytical method (e.g., HPLC).
-
Plot the cumulative amount of this compound permeated per unit area (μg/cm²) against time (h).
-
Calculate the steady-state flux (Jss, in μg/cm²/h) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp, in cm/h) using the equation: Kp = Jss / Cd, where Cd is the initial concentration of the drug in the donor formulation.
-
Protocol 4: Quantification of this compound in Skin Layers by HPLC
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound extracted from skin samples after permeation studies.[26][27]
Methods:
-
Skin Extraction :
-
At the end of the permeation experiment, dismount the skin from the diffusion cell.
-
Wash the skin surface thoroughly with a suitable solvent (e.g., methanol:water) to remove any unabsorbed formulation.
-
Separate the epidermis from the dermis (e.g., via heat separation).
-
Mince each skin layer and place it in a vial with a known volume of a suitable extraction solvent (e.g., acetonitrile (B52724) or methanol).
-
Homogenize or sonicate the sample to extract the drug, then centrifuge to pellet the skin debris.
-
-
HPLC Analysis :
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
Analyze the samples using a validated HPLC method.
-
Data Presentation: Example HPLC Method Parameters
| Parameter | Specification |
| Instrument | HPLC with UV/Vis Detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~230 nm (To be determined by UV scan) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 10 min |
| Calibration Range | 0.1 - 50 µg/mL |
| Linearity (R²) | > 0.999 |
This compound demonstrates significant potential as a topical agent for treating inflammatory and hyperproliferative skin conditions. Its inherent lipophilicity, while challenging for aqueous solubility, is advantageous for partitioning into the stratum corneum. Successful topical delivery hinges on the rational design of formulations that can effectively solubilize the compound and enhance its permeation through the skin barrier. The protocols outlined above provide a systematic approach for developing and evaluating such formulations, from initial preparation and stability testing to the detailed assessment of skin permeation kinetics. By employing these methodologies, researchers can optimize this compound delivery systems to harness its full therapeutic potential for dermatological applications.
References
- 1. This compound | 22029-76-1 | Benchchem [benchchem.com]
- 2. This compound | 22029-76-1 [amp.chemicalbook.com]
- 3. β-Ionone attenuates LPS-induced pro-inflammatory mediators such as NO, PGE2 and TNF-α in BV2 microglial cells via suppression of the NF-κB and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of beta-ionone-derived alcohols for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Ionone and its analogs as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 22029-76-1 | FI177964 | Biosynth [biosynth.com]
- 10. This compound, (E)- | C13H22O | CID 5373729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound, 22029-76-1 [thegoodscentscompany.com]
- 12. This compound | 22029-76-1 [chemicalbook.com]
- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of topical dosage forms | PPTX [slideshare.net]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. Development and Evaluation of Stability of a Gel Formulation Containing the Monoterpene Borneol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topical Drug Development Excipients & Formuation Ingredients - Polymers, Agents, Thickeners - Lubrizol [lubrizol.com]
- 19. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Pharmaceutical Strategies for Enhancing Skin Penetration of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. brieflands.com [brieflands.com]
Troubleshooting & Optimization
Improving the yield of beta-Ionol chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of beta-Ionol and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common chemical synthesis route for this compound? A1: The most prevalent industrial method for synthesizing ionones, including this compound, is a two-step process. It begins with the aldol (B89426) condensation of citral (B94496) and acetone (B3395972) using a basic catalyst to form pseudoionone (B86502).[1][2] This intermediate is then subjected to an acid-catalyzed cyclization to yield a mixture of ionone (B8125255) isomers, primarily alpha- and beta-Ionone (B89335).[1]
Q2: What are the critical factors that influence the final yield of this compound? A2: The final yield is highly dependent on the efficiency and selectivity of both the condensation and cyclization steps. Key factors include the choice and concentration of the acid catalyst for cyclization, strict temperature control to prevent side reactions, the purity of the starting materials (citral and pseudoionone), and the efficiency of the final purification process.[2][3]
Q3: How can the formation of alpha-Ionone and other isomers be minimized? A3: The ratio of alpha- to beta-Ionone is primarily controlled by the conditions of the cyclization reaction. Using a strong acid, such as concentrated sulfuric acid, favors the formation of beta-Ionone.[1] Conversely, weaker acids like phosphoric acid tend to yield more alpha-Ionone.[1] Maintaining a very low reaction temperature during the addition of pseudoionone to the acid is also crucial for maximizing selectivity towards the beta isomer.[2]
Q4: My overall yield is consistently low. Where should I start troubleshooting? A4: A low overall yield can be attributed to issues in either the precursor synthesis or the cyclization step. First, verify the yield and purity of your pseudoionone intermediate. Inefficient condensation will directly impact the final output. If the precursor is of high quality, focus on the cyclization reaction. Common issues include suboptimal acid catalysis, poor temperature control leading to byproduct formation, or losses during the work-up and purification stages.[3][4]
Q5: What are the best practices for purifying the final this compound product? A5: The crude product from the cyclization reaction is a mixture of isomers and byproducts. The most effective method for purification is vacuum distillation, which separates beta-Ionone based on its boiling point.[2] For smaller scales or higher purity requirements, column chromatography on silica (B1680970) gel can be employed to effectively separate the beta-isomer from alpha-Ionone and other impurities.[5][6]
Troubleshooting Guide
Problem 1: Low Yield of Pseudoionone in the Condensation Step
-
Potential Cause: Incomplete reaction due to incorrect stoichiometry, insufficient catalysis, or suboptimal temperature.
-
Solution:
-
Verify Stoichiometry: Ensure the correct molar ratios of citral, acetone, and the basic catalyst (e.g., sodium hydroxide) are used. An excess of acetone is typically required.[1]
-
Catalyst Activity: Use a fresh, properly prepared catalyst solution. The concentration of the alkali catalyst is critical for reaction rate and completion.[2]
-
Temperature and Time: The condensation reaction is exothermic. Maintain the recommended temperature (e.g., 20-40°C) to avoid side reactions. Monitor the reaction progress using TLC or GC to ensure it has gone to completion, which can take several hours.[1][2]
-
Problem 2: Poor Selectivity (High α-Ionone Content) in the Cyclization Step
-
Potential Cause: Incorrect choice of acid, improper acid concentration, or elevated reaction temperature.
-
Solution:
-
Catalyst Selection: Use concentrated sulfuric acid to strongly favor the formation of beta-Ionone. Phosphoric acid or dilute sulfuric acid will increase the proportion of alpha-Ionone.[1]
-
Temperature Control: This is the most critical parameter for selectivity. The reaction is highly exothermic. Pre-cool the acid to a low temperature (e.g., -10°C to -20°C) and add the pseudoionone dropwise very slowly, ensuring the internal temperature does not rise significantly. Adding dry ice (solid carbon dioxide) to the reaction can help manage local overheating.[2]
-
Problem 3: Significant Formation of Byproducts or Tar
-
Potential Cause: Reaction temperature is too high, starting materials are impure, or exposure to oxygen.
-
Solution:
-
Strict Temperature Management: As mentioned, avoid temperature spikes during the acid-catalyzed cyclization, as this can lead to polymerization and tar formation.
-
Purity of Reagents: Use purified pseudoionone for the cyclization step. Impurities can lead to a variety of side reactions.[3]
-
Inert Atmosphere: While not always mandatory, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation of sensitive intermediates, potentially reducing byproduct formation.[3]
-
Problem 4: Product Loss During Work-up and Purification
-
Potential Cause: Inefficient extraction, formation of emulsions, or suboptimal distillation/chromatography parameters.
-
Solution:
-
Extraction: After quenching the reaction, ensure thorough extraction with a suitable organic solvent. Perform multiple extractions to maximize recovery.
-
Neutralization: Carefully neutralize the organic layer to remove residual acid before distillation to prevent acid-catalyzed degradation at high temperatures.
-
Vacuum Distillation: Ensure the vacuum is sufficiently deep to allow distillation at a lower temperature, which minimizes thermal decomposition of the product. Collect fractions carefully, guided by GC analysis, to isolate the pure beta-Ionone.[2]
-
Data Presentation
Table 1: Effect of Acid Catalyst on Ionone Isomer Formation
| Catalyst | Typical Product Ratio (α-Ionone : β-Ionone) | Reference |
|---|---|---|
| Concentrated Sulfuric Acid | Low : High | [1] |
| 85% Phosphoric Acid | High : Low | [1] |
| Dilute (5%) Sulfuric Acid | High : Low |[1] |
Table 2: Example Reaction Conditions and Achieved Yields
| Reaction Step | Key Reagents | Temperature | Typical Yield | Reference |
|---|---|---|---|---|
| Condensation | Citral, Acetone, 30% NaOH | 20°C | 90.8% (Pseudoionone) | [2] |
| Cyclization | Pseudoionone, Conc. H₂SO₄ | -18°C | 72-85% (beta-Ionone) | [2] |
| Reduction | beta-Ionone, Na, Liquid NH₃ | -33°C | 71% (Dihydro-β-ionol) |[5] |
Experimental Protocols
Protocol 1: Synthesis of Pseudoionone [2]
-
Preparation: In a suitable reaction vessel, charge acetone, water, and a 30% aqueous solution of sodium hydroxide. Stir to create a homogenous mixture.
-
Addition of Citral: Cool the mixture to 20°C. Add citral dropwise over a period of 2 hours while maintaining the temperature at 20°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture for 2-4 hours. Monitor the conversion of citral by taking samples for GC analysis every 30 minutes.
-
Work-up: Once the conversion of citral exceeds 99%, neutralize the reaction mixture with acetic acid to a pH of 6.0-6.5.
-
Extraction & Purification: Allow the layers to separate and remove the aqueous layer. The organic layer is then subjected to vacuum distillation to remove the solvent and unreacted acetone. The crude pseudoionone is then purified by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 104-109°C / 240Pa).
Protocol 2: Cyclization of Pseudoionone to beta-Ionone [2]
-
Preparation: In a separate reaction vessel, prepare a mixture of a solvent (e.g., No. 6 solvent oil), methanol, and concentrated sulfuric acid. Stir the mixture and cool it to -18°C.
-
Addition of Pseudoionone: Add the purified pseudoionone from Protocol 1 dropwise to the cold acid mixture. The addition rate must be very slow to ensure the temperature does not rise above the set point. Concurrently, solid carbon dioxide (dry ice) can be added to the reaction to manage heat.
-
Reaction: After the addition is complete, allow the reaction to proceed at the low temperature until completion is confirmed by GC analysis.
-
Work-up and Purification: Quench the reaction by pouring it over ice water. Separate the organic layer, wash it with a neutralizing agent (e.g., sodium bicarbonate solution) and then with water until neutral. The crude product is then purified by vacuum distillation to yield high-purity beta-Ionone.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. Industrial method for preparing beta-ionone - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. JPS61134332A - Production of dihydro-beta-ionol - Google Patents [patents.google.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Optimization of fermentation conditions for beta-Ionol production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the fermentation conditions for beta-ionol (B1630872) production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of this compound fermentation.
Issue 1: Low this compound Yield
-
Question: My fermentation is resulting in a low final titer of this compound. What are the potential causes and solutions?
-
Answer: Low this compound yield is a common challenge that can stem from several factors throughout the biosynthetic pathway and fermentation process. Here are the primary areas to investigate:
-
Suboptimal Fermentation Conditions: Minor deviations in environmental parameters can significantly impact microbial metabolism and product formation.[1]
-
Solution: Calibrate all monitoring equipment, such as pH meters and thermometers, to ensure accuracy. Conduct small-scale experiments to optimize critical parameters like temperature, pH, and agitation speed. For Yarrowia lipolytica and Saccharomyces cerevisiae, optimal temperatures are often between 20°C and 30°C.[2][3]
-
-
Precursor Limitation (β-carotene): The production of this compound is directly dependent on the availability of its precursor, β-carotene. Insufficient flux through the upstream mevalonate (B85504) and carotenoid pathways will limit the final yield.
-
Solution: Consider metabolic engineering strategies to enhance the supply of acetyl-CoA, a key precursor for the mevalonate pathway.[4] Overexpressing rate-limiting enzymes in the β-carotene synthesis pathway, such as geranylgeranyl-diphosphate synthase (GGS1) or phytoene (B131915) synthase (carRP), can also boost precursor availability.[5]
-
-
Inefficient Enzymatic Conversion: The final conversion of β-carotene to this compound is catalyzed by a carotenoid cleavage dioxygenase (CCD). Low expression or poor activity of this enzyme is a frequent bottleneck.
-
Product Toxicity: this compound can be toxic to microbial cells at higher concentrations, inhibiting growth and further production.
-
Issue 2: Inconsistent Yields Between Batches
-
Question: I am observing significant batch-to-batch variability in my this compound production. How can I improve consistency?
-
Answer: Inconsistent yields often point to subtle variations in initial conditions and procedures.[1]
-
Inoculum Variability: The age, concentration, and physiological state of the seed culture can dramatically affect fermentation performance.[1]
-
Solution: Standardize your inoculum preparation protocol. Always use a fresh, actively growing culture from a stock of the same age and passage number. Quantify the cell density of the inoculum to ensure a consistent starting concentration for each fermentation.
-
-
Media Preparation: Small errors in media component concentrations can lead to different growth and production kinetics.
-
Solution: Prepare media components as concentrated sterile stocks to minimize weighing errors for each batch. Ensure all components are fully dissolved and the final pH is correctly adjusted before inoculation.
-
-
Environmental Control: Fluctuations in physical parameters can cause variability.
-
Solution: Keep detailed logs of all fermentation parameters (temperature, pH, dissolved oxygen, agitation) for each run to identify any deviations that may correlate with yield differences.[1]
-
-
Issue 3: Accumulation of β-Carotene Precursor
-
Question: My analysis shows high levels of β-carotene but low this compound. What is causing this bottleneck?
-
Answer: The accumulation of β-carotene indicates that the final enzymatic cleavage step is the primary rate-limiting factor in your process.[6]
-
Poor CCD Enzyme Performance: The carotenoid cleavage dioxygenase (CCD) may have low specific activity or may not be localized correctly to access its substrate, which is stored in lipid droplets.
-
Solution: As mentioned previously, using a more efficient CCD enzyme can resolve this. Additionally, strategies to increase the accessibility of β-carotene can be effective. For example, overexpressing lipase (B570770) genes (e.g., TGL3, TGL4) can help degrade lipid droplets, releasing the stored β-carotene and making it more available for the CCD enzyme.[5]
-
-
Frequently Asked Questions (FAQs)
-
Question: What microorganisms are typically used for this compound production?
-
Answer: Genetically engineered strains of the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica are commonly used hosts for this compound biosynthesis.[6] Y. lipolytica is often favored due to its oleaginous nature and high flux towards acetyl-CoA, a key precursor for isoprenoid synthesis.[5]
-
Question: What is the fundamental metabolic pathway for this compound synthesis?
-
Answer: The biosynthesis of this compound in engineered yeast begins with acetyl-CoA, which enters the mevalonate (MVA) pathway to produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are then used to form geranylgeranyl diphosphate (GGPP). Two molecules of GGPP are condensed to form phytoene, which is subsequently converted into β-carotene. Finally, a carotenoid cleavage dioxygenase (CCD) enzyme cleaves β-carotene to produce this compound.
-
Question: What is in situ product recovery (ISPR) and why is it important?
-
Answer: In situ product recovery is a technique used to remove a fermentation product directly from the culture broth as it is being produced.[7] For this compound, which can be toxic to the host microorganism, ISPR is critical for maintaining cell viability and achieving high product titers. This is often accomplished by adding an organic solvent overlay, such as dodecane, which selectively extracts this compound from the aqueous phase.[2][7]
-
Question: How is this compound typically quantified?
-
Answer: this compound concentration is commonly measured using gas chromatography (GC), often coupled with a flame ionization detector (FID) or mass spectrometer (MS).[6] The product is first extracted from the fermentation broth (or the organic overlay if using ISPR) using a suitable solvent. An internal standard, such as isolongifolene, is often added to improve the accuracy of quantification.[6]
Data Summary
Table 1: Optimized Fermentation Parameters for this compound Production in Yarrowia lipolytica
| Parameter | Optimized Value/Condition | Reference(s) |
| Microorganism | Engineered Yarrowia lipolytica | [2][6] |
| Temperature | 20°C | [2] |
| Agitation | 250 rpm | [2] |
| Medium | YPDm (Yeast Extract, Peptone, Dextrose, modified) | [2] |
| Carbon Source | Glucose, Fructose, Xylose (from hydrolysates) | [2] |
| ISPR Solvent | 10% (v/v) Dodecane | [2] |
| Fermentation Time | Up to 12 days | [2] |
| Reported Titer | Up to 4.0 g/L | [2] |
Experimental Protocols
1. Media Preparation (YPDm Medium)
-
Objective: To prepare the culture medium for Y. lipolytica fermentation.
-
Materials:
-
Yeast Extract: 10 g/L
-
Peptone: 20 g/L
-
Glucose: 20 g/L
-
Ammonium Sulfate: 5 g/L
-
Yeast Nitrogen Base (without amino acids): 6.7 g/L
-
Deionized Water
-
-
Procedure:
-
Dissolve all components in deionized water.
-
Adjust the pH to the desired value (e.g., 6.0-6.5) using HCl or NaOH.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Aseptically add any filter-sterilized components (e.g., vitamins) after the medium has cooled.
-
2. Inoculum Preparation
-
Objective: To prepare a healthy, actively growing seed culture for inoculating the main fermenter.
-
Procedure:
-
Inoculate a single colony of the engineered yeast strain from an agar (B569324) plate into a sterile test tube containing 5 mL of liquid medium.
-
Incubate at 30°C with shaking (e.g., 250 rpm) for 24 hours.
-
Transfer the entire seed culture into a larger flask (e.g., 250 mL flask with 25 mL of medium).
-
Incubate again at 30°C with shaking for another 24-48 hours, or until the culture reaches the mid-to-late exponential growth phase.
-
Use this culture to inoculate the main fermentation vessel at a specified volume percentage (e.g., 1-5% v/v).
-
3. Fed-Batch Fermentation with ISPR
-
Objective: To produce this compound in a controlled bioreactor.
-
Procedure:
-
Prepare the sterile fermentation medium in a calibrated bioreactor.
-
Inoculate the bioreactor with the prepared seed culture.
-
Add a sterile organic solvent overlay (e.g., 10% v/v dodecane) to the vessel for in situ product recovery.
-
Set the fermentation parameters: Temperature (e.g., 20°C), pH (controlled via automated acid/base addition), agitation, and aeration rate.
-
Run the fermentation for the desired duration (e.g., up to 12 days).[2]
-
Periodically take samples from both the aqueous and organic phases for analysis of biomass, substrate consumption, and product formation.
-
Implement a feeding strategy (fed-batch) by adding a concentrated carbon source solution to maintain substrate availability and prolong the production phase.
-
4. Quantification of this compound by Gas Chromatography (GC)
-
Objective: To determine the concentration of this compound in the organic phase.
-
Procedure:
-
Collect a sample from the organic layer of the fermentation broth.
-
Centrifuge the sample to separate any cellular debris.
-
Dilute the supernatant with a suitable solvent (e.g., ethyl acetate) to a concentration within the calibrated range of the GC.
-
Add a known concentration of an internal standard (e.g., isolongifolene).[6]
-
Inject the sample into the GC equipped with an appropriate column (e.g., a polar capillary column).
-
The GC oven temperature program should be optimized to separate this compound from other compounds. A typical program might start at 80°C, hold for 1 minute, then ramp at 10°C/min to 240°C.[6]
-
Quantify the this compound peak area relative to the internal standard peak area and calculate the concentration using a pre-established standard curve.
-
Visualizations
Caption: Metabolic pathway for this compound synthesis in engineered yeast.
Caption: Workflow for optimizing this compound fermentation conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 4. Metabolic engineering strategies for de novo biosynthesis of sterols and steroids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain [frontiersin.org]
- 7. greenering.org [greenering.org]
Overcoming low solubility of beta-Ionol in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with the low aqueous solubility of beta-ionol (B1630872).
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media?
A1: this compound's low water solubility stems from its chemical structure. It is a sesquiterpenoid alcohol (C₁₃H₂₂O) with a large, nonpolar bicyclic terpene backbone and a smaller polar hydroxyl (-OH) group.[1] The hydrophobic nature of the carbon-rich backbone dominates, leading to poor interaction with polar water molecules and thus, low aqueous solubility.[1][2] While its hydroxyl group does increase polarity compared to the ketone group in the related compound beta-ionone (B89335), its overall character remains lipophilic ("fat-loving").[1]
Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?
A2: The most effective strategies involve formulation technologies that encapsulate or otherwise modify the molecule to improve its interaction with water. These include:
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve in water.[3][4][5]
-
Use of Surfactants and Co-solvents: Surfactants form micelles that can entrap this compound in their hydrophobic cores, allowing for dispersion in aqueous solutions.[6] Co-solvents, which are water-miscible organic solvents, can also be used to increase solubility.[7]
-
Nanoemulsion Formulation: Creating a nano-sized oil-in-water emulsion where this compound is dissolved in the oil droplets. These nano-sized droplets are stabilized by surfactants and can remain dispersed in an aqueous phase.[8][9]
-
Solid Dispersions: Dispersing this compound in a solid, hydrophilic polymer matrix at a molecular level. This can enhance the dissolution rate and apparent solubility.[10]
Q3: Which type of cyclodextrin is most effective for solubilizing lipophilic compounds like this compound?
A3: While natural beta-cyclodextrin (B164692) (β-CD) is often used, its own limited water solubility (about 1.85 g/100 mL at 25°C) can be a drawback.[11] For significantly greater solubility enhancement, chemically modified derivatives such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-Cyclodextrin (SBE-β-CD) are generally preferred.[3][12] These derivatives have much higher aqueous solubility and are widely used in pharmaceutical formulations to improve the solubility and bioavailability of poorly soluble drugs.[3][11] A recent study on the related compound beta-ionone demonstrated outstanding results using HP-β-CD.[13][14]
Q4: How do nanoemulsions improve the delivery of this compound?
A4: Nanoemulsions are dispersions of oil and water, stabilized by surfactants, with droplet sizes typically in the 20-500 nm range.[15][16] For a lipophilic compound like this compound, an oil-in-water (O/W) nanoemulsion is ideal. This compound is first dissolved in a suitable oil phase, which is then dispersed as nano-sized droplets in water. The small droplet size provides a very large surface area, which can lead to enhanced dissolution, improved absorption across biological membranes, and better bioavailability.[8][9][17]
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution into Aqueous Buffer
You have successfully dissolved this compound in an organic solvent like DMSO, but it crashes out of solution when added to your experimental buffer (e.g., PBS, cell culture media). Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Insufficient Solubility with the Chosen Enhancement Method
If initial attempts with a solubilization technique do not achieve the desired concentration, a more robust strategy is needed. Use this decision tree to select an appropriate method based on your experimental requirements.
Caption: Decision tree for selecting a solubilization method.
Quantitative Data on Solubility Enhancement
While specific data for this compound is limited in publicly available literature, a 2024 study on the closely related compound beta-ionone provides valuable insights into the effectiveness of various carriers. The results show significant solubility improvements in different aqueous media.
| Carrier | Drug:Carrier Ratio | Medium | Solubility of Plain β-ionone (mcg/mL) | Solubility with Carrier (mcg/mL) | Fold Increase |
| Soluplus® | 1:5 | Distilled Water | ~110 | 756.3 | ~6.9x |
| Gelucire® 50/13 | 1:5 | Distilled Water | ~110 | ~566.5 | ~5.15x |
| Gelucire® 50/13 | 1:5 | PBS (pH 6.8) | ~110 | ~529.1 | ~4.81x |
| Gelucire® 50/13 | 1:5 | 0.1N HCl | ~110 | ~584.1 | ~5.31x |
| Data adapted from a study on beta-ionone, which has a baseline aqueous solubility of approximately 0.11 mg/mL (110 mcg/mL).[14] |
Experimental Protocols
Protocol 1: Preparation of a this compound-HP-β-Cyclodextrin Inclusion Complex
This protocol details the preparation of a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method, which is effective for creating a paste that enhances interaction between the components.[18]
Caption: Workflow for cyclodextrin inclusion complex formation.
Methodology:
-
Preparation:
-
Calculate the required amounts of this compound and HP-β-CD for a desired molar ratio (a 1:1 ratio is a common starting point).[18]
-
Accurately weigh the this compound and HP-β-CD.
-
-
Complexation (Kneading Method):
-
Place the weighed HP-β-CD and this compound into a glass mortar and mix the powders thoroughly.[18]
-
Slowly add a small amount of a water-ethanol solution (e.g., 50% v/v) dropwise to the powder mixture while continuously triturating with the pestle.[18]
-
Continue adding liquid and kneading vigorously for 30-45 minutes until a thick, uniform paste is formed.[18]
-
-
Drying and Final Preparation:
-
Transfer the paste to a glass dish and dry it in an oven at a controlled temperature (e.g., 50°C) until all solvent has evaporated (approximately 4-6 hours).[18]
-
Once completely dry, pulverize the solid complex into a fine powder using the mortar and pestle.
-
Sieve the powder to ensure a uniform particle size. The resulting powder can be stored in a desiccator and is ready for dissolution in aqueous buffers.
-
Protocol 2: Preparation of a this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization (high-energy) method. This technique is highly effective for producing nanoemulsions with small, uniform droplet sizes.[19]
Materials:
-
Oil Phase: A carrier oil in which this compound is highly soluble (e.g., medium-chain triglycerides, Sefsol 218).
-
Aqueous Phase: Deionized water.[17]
-
Surfactant: A high HLB surfactant (e.g., Tween 80, Polysorbate 20).[12]
-
Co-surfactant (Optional): Can improve stability (e.g., Transcutol-P, Propylene Glycol).[20]
Methodology:
-
Phase Preparation:
-
Oil Phase: Dissolve the desired amount of this compound completely in the selected carrier oil.
-
Aqueous Phase: Dissolve the surfactant (and co-surfactant, if used) in the deionized water.
-
-
Pre-emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-speed stirrer (e.g., rotor-stator mixer) for 5-10 minutes. This will create a coarse macroemulsion.[19]
-
-
Homogenization:
-
Characterization:
-
The final product should be a translucent or transparent liquid.
-
Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
-
References
- 1. This compound | 22029-76-1 | Benchchem [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation development and optimization using nanoemulsion technique: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Solubility enhancement of β-ionone with lipidic, amphiphilic, and inclusion complex: extensive polymeric biomaterials to develop formulations for poorly soluble drugs | springerprofessional.de [springerprofessional.de]
- 14. Solubility enhancement of <i>β</i>-ionone with lipidic, amphiphilic, and inclusion complex: extensive polymeric biomaterials to develop formulations for poorly soluble drugs - ProQuest [proquest.com]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. pharmajournal.net [pharmajournal.net]
- 18. mdpi.com [mdpi.com]
- 19. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: β-Ionol in Cell Culture Applications
Welcome to the technical support center for β-Ionol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for the successful use of β-Ionol in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is β-Ionol and how does it differ from β-ionone?
A1: β-Ionol is a sesquiterpenoid alcohol, whereas β-ionone is a ketone. While structurally related, the difference in their functional group (alcohol vs. ketone) can influence their chemical properties, including stability and biological activity. It is crucial to ensure you are using the correct compound for your experiments as their effects may differ.
Q2: My β-Ionol solution appears cloudy or precipitates when added to my cell culture medium. What should I do?
A2: β-Ionol has low water solubility. Precipitation, often referred to as "crashing out," can occur when a concentrated stock solution in an organic solvent is diluted into the aqueous cell culture medium.[1] To avoid this, consider the following troubleshooting steps:
-
Optimize Final Concentration: Determine the maximum soluble concentration of β-Ionol in your specific cell culture medium through a solubility test.[1]
-
Refine Dilution Technique: Employ a stepwise or serial dilution method. First, create an intermediate dilution in a small volume of pre-warmed (37°C) medium, then add this to the final volume. Adding the compound dropwise while gently vortexing can also aid dispersion.[1]
-
Use a Solubilizing Agent: For particularly problematic solubility issues, consider using a vehicle such as a mixture of ethanol (B145695) and polyethylene (B3416737) glycol 400, or formulating β-Ionol with cyclodextrins.[2][3][4] It is essential to test the vehicle for cytotoxicity in your cell line.
Q3: I am observing inconsistent results in my cell viability assays with β-Ionol. What could be the cause?
A3: Inconsistent results can stem from the stability and handling of β-Ionol. Due to its chemical nature, β-Ionol may be susceptible to degradation under standard cell culture conditions. Factors such as exposure to light, elevated temperatures, and oxidative stress can contribute to its breakdown. Ensure consistent preparation of stock solutions and handling during experiments.
Q4: How should I prepare and store β-Ionol stock solutions?
A4: To ensure the stability of your β-Ionol stock solution, it is recommended to:
-
Dissolve β-Ionol in a suitable organic solvent such as ethanol or DMSO.
-
Store the stock solution at -20°C or -80°C in amber vials to protect it from light.
-
Prepare fresh working dilutions in pre-warmed cell culture medium for each experiment to minimize the time the compound spends in an aqueous environment before being added to the cells.
Troubleshooting Guide: β-Ionol Stability Issues
This guide addresses potential stability problems you might encounter when using β-Ionol in cell culture and provides solutions to mitigate these issues.
| Problem | Potential Cause | Troubleshooting/Solution |
| Loss of compound activity over time in culture | Degradation: β-Ionol may degrade due to factors such as temperature, light, and oxidation. The related compound, β-ionone, is known to undergo photodegradation.[5][6] | - Minimize exposure of media containing β-Ionol to light. - Consider refreshing the media with freshly prepared β-Ionol solution at regular intervals for long-term experiments. - Perform a stability study to determine the half-life of β-Ionol under your specific experimental conditions (see Experimental Protocols section). |
| Variable experimental outcomes between batches | Inconsistent stock solution preparation or storage: Improperly stored or prepared stock solutions can lead to varying concentrations of active compound. | - Prepare a large, single batch of stock solution and aliquot it for individual experiments to ensure consistency. - Always store stock solutions protected from light and at a low temperature. |
| Unexpected changes in cell morphology or behavior | Formation of degradation products: Degradation of β-Ionol can lead to the formation of other compounds, such as β-ionone, which may have different biological activities. | - Analyze your β-Ionol solution over time using HPLC or GC-MS to check for the appearance of degradation products (see Experimental Protocols section). |
| Interaction with media components | Binding to serum proteins: If you are using a serum-containing medium, the hydrophobic β-Ionol may bind to proteins like albumin, reducing its free concentration and bioavailability. | - If possible, conduct experiments in serum-free media. - If serum is required, be aware that the effective concentration of β-Ionol may be lower than the nominal concentration. |
Experimental Protocols
Protocol 1: Preparation of β-Ionol Stock Solution for Cell Culture
This protocol provides a general guideline for preparing a β-Ionol stock solution. Optimization may be required based on the specific cell line and experimental conditions.
Materials:
-
β-Ionol powder
-
Dimethyl sulfoxide (B87167) (DMSO) or 100% Ethanol (cell culture grade)
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile, pre-warmed (37°C) cell culture medium
Procedure:
-
In a sterile environment (e.g., a biosafety cabinet), weigh out the desired amount of β-Ionol powder.
-
Dissolve the β-Ionol powder in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, thaw a single aliquot and prepare working concentrations by performing serial dilutions in pre-warmed, complete cell culture medium immediately before use.
Protocol 2: Assessment of β-Ionol Stability in Cell Culture Medium using HPLC-UV
This protocol outlines a method to determine the stability of β-Ionol in your specific cell culture medium over time.
Materials:
-
β-Ionol
-
Your specific cell culture medium (with and without serum, if applicable)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Sterile incubator (37°C, 5% CO₂)
-
Sterile tubes
Procedure:
-
Preparation of β-Ionol Spiked Media:
-
Prepare a working solution of β-Ionol in your cell culture medium at the desired final concentration.
-
Dispense the solution into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
-
Incubation:
-
Place the tubes in a sterile incubator under standard cell culture conditions (37°C, 5% CO₂).
-
-
Sample Collection and Preparation:
-
At each time point, remove one tube and immediately prepare it for HPLC analysis.
-
To extract β-Ionol, add an equal volume of acetonitrile to the media sample.
-
Vortex thoroughly and centrifuge to pellet any precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC-UV Analysis:
-
Inject the sample onto the C18 column.
-
Use an isocratic or gradient elution method with a mobile phase of acetonitrile and water. The exact ratio should be optimized for good peak separation.
-
Monitor the absorbance at a wavelength appropriate for β-Ionol (e.g., around 220 nm, which should be determined by a UV scan).
-
-
Data Analysis:
-
Quantify the peak area of β-Ionol at each time point.
-
Plot the concentration of β-Ionol versus time to determine its degradation kinetics and calculate the half-life.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for β-Ionol-Mediated Cell Cycle Arrest
Based on studies of the related compound β-ionone, β-Ionol may induce cell cycle arrest through the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. A potential pathway leading to G1 phase arrest is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility enhancement of β-ionone with lipidic, amphiphilic, and inclusion complex: extensive polymeric biomaterials to develop formulations for poorly soluble drugs | springerprofessional.de [springerprofessional.de]
- 3. researchgate.net [researchgate.net]
- 4. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Degradation mechanism of two algal odorants, β-cyclocitral and β-ionone under UV photolysis, chlorination and UV-chlorination | Semantic Scholar [semanticscholar.org]
Preventing degradation of beta-Ionol during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of beta-ionol (B1630872) during sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and preparation of this compound samples.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound after extraction | Oxidative degradation: this compound is susceptible to oxidation due to its chemical structure. | • Work under an inert atmosphere (e.g., nitrogen or argon).• Use degassed solvents.• Add antioxidants such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the extraction solvent (0.01-0.1% w/v). |
| Thermal degradation: Exposure to high temperatures can cause this compound to degrade. | • Perform extractions at room temperature or on ice.• If heating is necessary, use the lowest possible temperature for the shortest duration.• Use a rotary evaporator at low temperatures (<40°C) for solvent removal. | |
| Photodegradation: Exposure to light, especially UV light, can lead to the degradation of this compound. | • Work in a dimly lit area or use amber glassware.• Wrap glassware with aluminum foil to protect samples from light. | |
| Degradation due to pH: Extreme pH conditions (highly acidic or alkaline) can catalyze the degradation of this compound. | • Maintain the sample and extraction solvent at a neutral or slightly acidic pH (around pH 5-7).• Avoid strong acids or bases during sample preparation. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products: The presence of extra peaks suggests that this compound has degraded into other compounds. | • Implement all the preventative measures listed above to minimize degradation.• Analyze a freshly prepared standard of this compound to confirm its retention time and peak purity. |
| Inconsistent analytical results | Sample instability during storage: this compound can degrade in stored extracts, leading to variable results over time. | • Analyze samples as quickly as possible after preparation.• Store extracts at low temperatures (-20°C or -80°C) in amber vials under an inert atmosphere.• Consider adding a stabilizer like BHT to the storage solvent. |
Quantitative Data on this compound Stability
Factors Influencing Degradation Rate:
-
Temperature: The degradation rate increases with temperature.
-
Light: Exposure to UV and visible light significantly accelerates degradation.[1]
-
pH: Acidic conditions can promote the degradation of some carotenoid-derived compounds.[2]
-
Oxygen: The presence of oxygen is a major factor in the oxidative degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors are exposure to light (photodegradation), heat (thermal degradation), oxygen (oxidative degradation), and extreme pH conditions.[1][2]
Q2: How can I minimize this compound degradation during extraction?
A2: To minimize degradation, it is crucial to work in a light-protected environment (amber glassware), maintain low temperatures, use degassed solvents, work under an inert atmosphere (nitrogen or argon), and maintain a neutral or slightly acidic pH. The addition of antioxidants like BHT or ascorbic acid to the extraction solvent is also highly recommended.
Q3: What are the best storage conditions for this compound and its solutions?
A3: Pure this compound should be stored in a cool, dry, and dark place under an inert atmosphere.[3] this compound solutions should be stored in amber vials at low temperatures (-20°C or colder), with the headspace filled with an inert gas. Adding an antioxidant can further enhance stability.
Q4: Can I use antioxidants to protect my this compound samples? Which ones are recommended?
A4: Yes, antioxidants are highly effective. Butylated Hydroxytoluene (BHT) and Ascorbic Acid are commonly used to protect carotenoids and related compounds from oxidative degradation.[4] A concentration of 0.01-0.1% (w/v) in the sample or extraction solvent is typically sufficient.
Q5: What analytical techniques are suitable for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with Headspace Solid-Phase Microextraction (HS-SPME), are the most common and effective techniques for the quantification of this compound.
Experimental Protocols
Protocol 1: Extraction of this compound from a Hydro-alcoholic Solution
This protocol describes a liquid-liquid extraction (LLE) procedure suitable for isolating this compound from aqueous or hydro-alcoholic matrices.
Materials:
-
This compound containing sample (hydro-alcoholic solution)
-
Hexane (B92381) or Diethyl ether (HPLC grade, degassed)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Butylated Hydroxytoluene (BHT)
-
Amber glassware (separatory funnel, vials)
-
Rotary evaporator
-
Nitrogen gas cylinder
Procedure:
-
Sample Preparation: To 10 mL of the hydro-alcoholic sample in an amber flask, add BHT to a final concentration of 0.05% (w/v).
-
Salting Out: Add 2 mL of saturated NaCl solution to the sample to increase the polarity of the aqueous phase and enhance the extraction of the nonpolar this compound.
-
Extraction:
-
Transfer the sample to a 50 mL amber separatory funnel.
-
Add 10 mL of degassed hexane (or diethyl ether).
-
Gently shake the funnel for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Collect the upper organic layer containing this compound.
-
-
Repeat Extraction: Repeat the extraction of the aqueous layer twice more with 10 mL of hexane each time.
-
Combine and Dry: Combine all the organic extracts and dry over anhydrous Na₂SO₄ for 15 minutes.
-
Solvent Evaporation: Filter the dried extract to remove the Na₂SO₄ and concentrate the solvent using a rotary evaporator at a temperature below 40°C.
-
Final Product: Once the solvent is evaporated, immediately redissolve the residue in a known volume of a suitable solvent for analysis (e.g., methanol (B129727) or acetonitrile) and transfer to an amber vial. Flush the vial with nitrogen before sealing.
Protocol 2: Analysis of this compound by HPLC-UV
This protocol provides a general method for the quantification of this compound using reverse-phase HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: With UV-Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 290 nm
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the extracted this compound sample (from Protocol 1) to fall within the concentration range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
References
Technical Support Center: Troubleshooting β-Ionol Extraction from Complex Matrices
Welcome to the technical support center for β-ionol quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction of β-ionol from complex matrices such as plant tissues, food and beverage products (e.g., wine), and biological fluids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when extracting β-ionol from complex matrices?
A1: The most frequent issues include low and inconsistent recovery, poor reproducibility, and the presence of interfering compounds in the final extract. These problems often stem from the sample preparation stage, particularly during liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Factors such as improper solvent selection, suboptimal pH, matrix effects, and thermal degradation can all contribute to inaccurate quantification.
Q2: Which extraction technique is better for β-ionol, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both LLE and SPE can be effective for β-ionol extraction, and the choice depends on the specific matrix, desired level of cleanliness, sample throughput, and available resources. SPE often provides higher recoveries, cleaner extracts, and better reproducibility compared to LLE.[1][2] However, LLE can be a simpler and more cost-effective option for initial sample cleanup or when dealing with less complex matrices. A comparison of the two techniques shows that SPE can yield significantly higher analyte recovery.[1]
Q3: How can I minimize the degradation of β-ionol during sample preparation and analysis?
A3: β-Ionol, as a terpenoid, can be susceptible to degradation under certain conditions. To minimize degradation, it is crucial to avoid high temperatures, exposure to strong acids or bases, and prolonged exposure to light. During GC-MS analysis, the inlet temperature should be optimized to ensure efficient volatilization without causing thermal degradation.[3] For sample storage, keeping extracts at low temperatures (-20°C or -80°C) and in amber vials is recommended.
Q4: What are "matrix effects" and how can they affect my β-ionol analysis?
A4: Matrix effects occur when components of the sample matrix other than the analyte of interest interfere with the analysis, leading to either suppression or enhancement of the analyte signal. This is a common issue in LC-MS/MS analysis of complex samples.[4] In the context of wine analysis, compounds like sugars, glycerol, and polyphenols can influence the volatility and ionization of aroma compounds like β-ionol. To mitigate matrix effects, it's important to use an effective sample cleanup method (like SPE), employ matrix-matched calibration standards, or use an internal standard that behaves similarly to β-ionol.
Troubleshooting Guides
Low Recovery of β-Ionol
| Symptom | Potential Cause | Suggested Solution |
| During LLE: Low signal of β-ionol in the final extract. | 1. Incorrect Solvent Polarity: The extraction solvent is not effectively partitioning β-ionol from the sample matrix. 2. Suboptimal pH: The pH of the aqueous phase may not be ideal for the extraction of β-ionol. 3. Emulsion Formation: An emulsion layer between the aqueous and organic phases can trap the analyte. | 1. Solvent Selection: Choose a solvent with appropriate polarity. For β-ionol, which is relatively nonpolar, solvents like hexane (B92381), diethyl ether, or a mixture of pentane (B18724) and dichloromethane (B109758) are often used. 2. pH Adjustment: Adjust the pH of the sample to ensure β-ionol is in a neutral form, which will favor its partitioning into an organic solvent. 3. Break Emulsion: To break emulsions, try adding salt (salting out), centrifuging the sample, or filtering through a glass wool plug.[5] |
| During SPE: β-ionol is not retained on the cartridge (found in the load and wash fractions). | 1. Inappropriate Sorbent: The sorbent chemistry is not suitable for retaining β-ionol. 2. Improper Conditioning: The sorbent was not properly conditioned and equilibrated before loading the sample. 3. Sample Overload: The amount of sample or analyte concentration exceeds the capacity of the SPE cartridge. 4. Flow Rate Too High: The sample is passing through the cartridge too quickly for effective retention. | 1. Sorbent Selection: For β-ionol, a reversed-phase sorbent (e.g., C18, polymeric) is typically appropriate. 2. Proper Conditioning: Follow the manufacturer's protocol for conditioning (e.g., with methanol) and equilibrating (e.g., with water) the cartridge. 3. Reduce Sample Load: Decrease the sample volume or dilute the sample before loading. 4. Optimize Flow Rate: Use a slower flow rate during sample loading to allow for adequate interaction between β-ionol and the sorbent. |
| During SPE: β-ionol is retained but not eluted. | 1. Elution Solvent Too Weak: The elution solvent is not strong enough to desorb β-ionol from the sorbent. 2. Insufficient Elution Volume: The volume of the elution solvent is not enough to completely elute the analyte. | 1. Increase Eluent Strength: Use a stronger (more nonpolar) solvent for elution, such as acetonitrile, methanol, or a mixture with a small amount of a modifying solvent. 2. Increase Elution Volume: Increase the volume of the elution solvent and consider performing a second elution to ensure complete recovery. |
Poor Reproducibility
| Symptom | Potential Cause | Suggested Solution |
| Inconsistent results between replicate extractions. | 1. Variable Extraction Times: Inconsistent timing in manual LLE or SPE steps. 2. Inconsistent pH Adjustment: Slight variations in pH between samples can significantly affect extraction efficiency. 3. Incomplete Phase Separation (LLE): Inconsistent collection of the organic layer. 4. SPE Cartridge Variability: Inconsistent packing or channeling in SPE cartridges. | 1. Standardize Protocol: Ensure all timing for mixing, incubation, and elution steps are consistent. 2. Precise pH Control: Use a calibrated pH meter and ensure thorough mixing after adding acid or base. 3. Consistent Collection: Carefully collect the same phase in each extraction, avoiding the interface. 4. Use High-Quality Cartridges: Source SPE cartridges from a reputable supplier to ensure lot-to-lot consistency. |
Interfering Peaks in Chromatogram
| Symptom | Potential Cause | Suggested Solution |
| Co-eluting peaks or high background noise in GC-MS or LC-MS analysis. | 1. Insufficient Sample Cleanup: The extraction method is not effectively removing matrix components. 2. Thermal Degradation in GC Inlet: High inlet temperatures can cause degradation of β-ionol or other matrix components, leading to artifact peaks.[5][6] 3. Column Bleed (GC-MS): Degradation of the GC column stationary phase at high temperatures. | 1. Improve Cleanup: Add a wash step in your SPE protocol with a solvent that can remove interferences without eluting β-ionol. For LLE, consider a back-extraction step. 2. Optimize GC Inlet Temperature: Start with a lower inlet temperature (e.g., 250 °C) and evaluate the peak shape and response of β-ionol. A programmable temperature inlet can also be beneficial.[3][5] 3. Use a Low-Bleed GC Column: Select a GC column specifically designed for mass spectrometry to minimize column bleed. |
Quantitative Data on Extraction Recovery
The recovery of β-ionol can vary significantly depending on the extraction method, matrix, and specific parameters used. The following table summarizes typical recovery data from literature for β-ionol and related compounds.
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| β-Ionone | Cell Culture Media | SPE (Phenyl adsorbent) | 71.7 - 95.7 | [7] |
| Sesquiterpenes | Wine | HS-SPME-GC-MS | 98.9 - 102.6 | [8] |
| Volatile Compounds | Wine | Liquid-Liquid Extraction | 71.1 - 105.7 | [9] |
| Volatile Compounds | Apple Juice | HS-SPME | 87.6 - 106.3 | [3] |
| Diclofenac | Plasma | SPE (Strata-X) | ~86 | [1] |
| Diclofenac | Plasma | LLE | ~46 | [1] |
| Compound K | Human Plasma | Liquid-Liquid Extraction | 85.4 - 112.5 | [10] |
| Terpenoids | Pharmaceutical Dosage Forms | GC-MS | 91.6 - 105.7 | [11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of β-Ionol from Wine
This protocol is a general guideline and may require optimization for specific wine matrices.
-
Sample Pre-treatment:
-
Take 10 mL of wine and adjust the pH to approximately 7.0 with a suitable buffer.
-
Centrifuge the sample at 4000 rpm for 10 minutes to remove any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated wine sample onto the SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences like sugars and organic acids.
-
Follow with a wash of 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove more polar interferences.
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the β-ionol from the cartridge with 5 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.
-
-
Concentration and Analysis:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent (e.g., hexane) for GC-MS or LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of β-Ionol from Plant Material
This protocol is a general method for the extraction of moderately polar compounds from plant tissues.
-
Sample Preparation:
-
Homogenize 1 g of fresh or freeze-dried plant material in 10 mL of a methanol/water solution (e.g., 80:20, v/v).
-
Sonicate the mixture for 15 minutes and then centrifuge at 5000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add 10 mL of a nonpolar organic solvent such as hexane or a mixture of pentane and diethyl ether (1:1, v/v).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
-
Phase Separation and Collection:
-
Carefully collect the upper organic layer, which contains the β-ionol.
-
Repeat the extraction of the aqueous layer with a fresh 10 mL portion of the organic solvent to improve recovery.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
-
Analysis:
-
Transfer the concentrated extract to a vial for GC-MS or LC-MS analysis.
-
Visualizations
References
- 1. SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED [phenomenex.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. Essential Components from Plant Source Oils: A Review on Extraction, Detection, Identification, and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase extraction and GC-MS analysis of potentially genotoxic cleavage products of β-carotene in primary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN104872814A - Production method for extracting tobacco leaf clean oil - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
Technical Support Center: Purification of Beta-Ionol from Microbial Fermentation Broth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of beta-ionol (B1630872) from microbial fermentation broth. Below, you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.
Troubleshooting Guides
This section addresses specific challenges that may arise during the purification of this compound.
Issue 1: Emulsion Formation During Liquid-Liquid Extraction
Q: I am observing a stable emulsion layer between the aqueous fermentation broth and the organic solvent during liquid-liquid extraction, which is preventing a clean separation. What can I do?
A: Emulsion formation is a common problem when extracting compounds from complex biological mixtures like fermentation broths, which often contain surfactants and cell debris. Here are several strategies to break the emulsion:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times. This minimizes the energy input that creates fine droplets and stabilizes the emulsion.
-
Addition of Brine: Add a saturated sodium chloride (NaCl) solution (brine) to the mixture. The increased ionic strength of the aqueous phase can help to break the emulsion by "salting out" the emulsifying agents.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to break the emulsion and separate the layers.
-
pH Adjustment: Lowering the pH of the aqueous phase (e.g., to pH 2 with a dilute acid) can sometimes destabilize the emulsion, particularly if it is stabilized by acidic proteins or fatty acids.[1]
-
Filtration: Passing the mixture through a bed of glass wool or a phase separation filter can sometimes help to break the emulsion.
-
Patience: In some cases, allowing the mixture to stand undisturbed for an extended period (e.g., overnight) can lead to the separation of the layers.
Issue 2: Low Yield of this compound After Extraction
Q: My recovery of this compound after liquid-liquid extraction is lower than expected. How can I improve the extraction efficiency?
A: Low extraction yield can be due to several factors. Consider the following optimization strategies:
-
Solvent Selection: Ensure you are using an appropriate solvent with a high partition coefficient for this compound. While dodecane (B42187) is commonly used, other solvents like 2-methyl-2-butanol, methyl isobutyl ketone, and 1-pentanol (B3423595) have shown promise.[2][3]
-
Solvent-to-Broth Ratio: Increasing the volume of the organic solvent relative to the fermentation broth can improve extraction efficiency. Experiment with different ratios to find the optimal balance between yield and solvent usage. A 99.9% recovery of β-ionone has been achieved by optimizing the solvent-to-feed ratio.[3][4]
-
Multiple Extractions: Performing multiple extractions with smaller volumes of solvent is more effective than a single extraction with a large volume. Aim for at least three successive extractions.
-
pH of the Aqueous Phase: The pH of the fermentation broth can influence the partitioning of this compound. While this compound itself is not ionizable, the pH can affect the solubility of other components that might interfere with the extraction. It is generally recommended to work within a stable pH range for this compound, which is typically between 6.0 and 8.0.
-
Thorough Mixing: Ensure adequate mixing between the two phases to maximize the surface area for mass transfer. However, be mindful of the risk of emulsion formation as discussed above.
Issue 3: this compound Degradation During Purification
Q: I suspect that my this compound is degrading during the purification process. What conditions should I be mindful of to ensure its stability?
A: this compound, like many terpenoids, can be sensitive to certain conditions. To minimize degradation:
-
Temperature Control: Avoid excessive heat. If solvent removal is necessary, use a rotary evaporator at a reduced pressure and a moderate temperature. This compound has a boiling point of 107 °C at 3 mmHg.[5][6]
-
pH Stability: Maintain the pH of your aqueous solutions within a neutral to slightly acidic range (pH 6-7). Extreme pH values can potentially lead to degradation.
-
Light Exposure: Protect your samples from direct light, as some terpenoids can be light-sensitive. Use amber glass containers for storage.
-
Oxygen Sensitivity: Limit exposure to air, especially at elevated temperatures, to prevent oxidation. Purging containers with an inert gas like nitrogen or argon before storage can be beneficial.
-
Storage Conditions: Store purified this compound at a cool temperature (4°C is recommended) under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound from fermentation broth?
A: The typical purification workflow involves initial separation of the microbial cells from the broth (e.g., by centrifugation or filtration), followed by liquid-liquid extraction of the this compound from the clarified broth.[5][7] The crude extract is then further purified using chromatographic techniques, most commonly adsorption chromatography on silica (B1680970) gel.[8]
Q2: Why is in-situ product recovery (ISPR) often recommended for this compound fermentation?
A: Beta-ionone, a related compound, is known to be toxic to the producing microorganisms, such as Saccharomyces cerevisiae, at increased concentrations.[3][9] This toxicity can limit the final product titer. ISPR techniques, such as liquid-liquid extraction during fermentation, remove this compound from the broth as it is produced, alleviating this toxicity and potentially improving overall yield.[3][9]
Q3: What are the key parameters to consider when selecting a solvent for liquid-liquid extraction of this compound?
A: The ideal solvent should have a high partition coefficient for this compound, low miscibility with water, be non-toxic to the microorganism (for ISPR), have a boiling point that allows for easy removal and recovery, and be environmentally friendly and safe to handle.[2][3]
Q4: What are common impurities I might encounter in my this compound preparation from a microbial source?
A: Besides residual media components and metabolites from the microorganism, you may find other structurally related terpenoids that are byproducts of the biosynthetic pathway. The specific impurities will depend on the microbial strain and fermentation conditions. Additionally, if using certain cellulosic filters, beta-glucans can be introduced as an impurity.[10]
Q5: How can I quantify the concentration and purity of my this compound samples?
A: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques for the quantification and purity assessment of this compound.[11][12][13]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂O | [6] |
| Molecular Weight | 194.31 g/mol | [6] |
| Appearance | Clear, colorless liquid | [14] |
| Boiling Point | 107 °C @ 3.00 mm Hg | [14] |
| Density | 0.927-0.933 g/cm³ | [14] |
| Refractive Index | 1.499 | [14] |
| Solubility | Soluble in alcohol, low solubility in water | [5] |
Table 2: Comparison of Solvents for Liquid-Liquid Extraction of Beta-Ionone (a related compound)
| Solvent | Key Characteristics | Reference |
| Dodecane | Benchmark solvent, low mutual solubility with water. | [3][4] |
| 2-Methyl-2-butanol | Promising alternative with higher extraction efficiency. | [2][3] |
| 2-Methyl-3-butene-2-ol | High recovery rates in simulations. | [3] |
| Methyl isobutyl ketone | Effective extracting solvent. | [2][3] |
| 1-Pentanol | Branched alcohol showing good performance. | [2][3] |
| 1-Octanol | Considered in solvent screening studies. | [3] |
| Myrcene | A terpene-based solvent option. | [3] |
| n-Decane | Requires a high solvent-to-feed ratio. | [4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Fermentation Broth
-
Cell Removal: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to pellet the microbial cells. Decant and collect the supernatant.
-
Solvent Addition: Transfer the clarified broth to a separation funnel. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dodecane).
-
Extraction: Stopper the funnel and gently invert it 15-20 times to ensure thorough mixing of the two phases. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Place the separation funnel in a ring stand and allow the layers to separate completely.
-
Collection of Organic Phase: Carefully drain the lower aqueous layer and collect the upper organic layer containing the this compound.
-
Repeat Extraction: Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times to maximize recovery.
-
Combine and Dry: Combine all the organic extracts and dry over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: Filter off the sodium sulfate and concentrate the organic extract using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as hexane.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in a stepwise or gradient manner (e.g., starting with 100% hexane, then 95:5, 90:10, 85:15 hexane:ethyl acetate). The optimal gradient should be determined by preliminary analysis using Thin Layer Chromatography (TLC).
-
-
Fraction Collection:
-
Collect the eluate in small fractions (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing this compound.
-
Pool the fractions containing pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound from microbial fermentation broth.
Caption: Decision-making workflow for troubleshooting emulsion formation during extraction.
References
- 1. Key Steps in Fermentation Methodology: From Microorganism Selection to Product Extraction • Food Safety Institute [foodsafety.institute]
- 2. tutorialspoint.com [tutorialspoint.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Terpenes as Green Solvents for Extraction of Oil from Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uop.edu.pk [uop.edu.pk]
- 6. researchgate.net [researchgate.net]
- 7. farabi.university [farabi.university]
- 8. column-chromatography.com [column-chromatography.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of mobile phase in the separation of beta-blockers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, (E)- | C13H22O | CID 5373729 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing β-Ionol Production from Carotenoid Cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of β-ionol through the enzymatic cleavage of carotenoids. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the cleavage of carotenoids to produce β-ionol?
A1: The primary enzymes responsible for the oxidative cleavage of carotenoids to form β-ionone are Carotenoid Cleavage Dioxygenases (CCDs).[1][2][3][4] Specifically, CCD1 and CCD4 are the most studied subfamilies for this purpose.[5][6] These non-heme iron (II) dependent enzymes catalyze the cleavage of the C9-C10 and C9'-C10' double bonds of β-carotene to yield two molecules of β-ionone and a C14 dialdehyde.[5][7]
Q2: What is the general mechanism of carotenoid cleavage by CCD enzymes?
A2: CCDs utilize a non-heme Fe(II) cofactor to catalyze the oxidative cleavage of alkene bonds in carotenoids.[1][3] The reaction involves the incorporation of molecular oxygen into the substrate.[2] The proposed mechanism involves the binding of the carotenoid substrate and O2 to the iron center in the active site. This leads to the formation of a dioxetane intermediate which then breaks down to form the final carbonyl products, such as β-ionone.[2]
Q3: My β-ionone yield is low. What are the potential causes and how can I improve it?
A3: Low β-ionone yield can stem from several factors. A primary reason can be the efficiency of the Carotenoid Cleavage Dioxygenase (CCD) enzyme itself, as these enzymes were not naturally evolved to handle high substrate concentrations often used in heterologous production systems.[8] Another significant factor is the availability and solubility of the carotenoid substrate, which is lipophilic.[9] To improve yields, consider optimizing the expression and localization of your CCD enzyme to be in close proximity to the carotenoid substrate.[8] Additionally, increasing the gene dosage of the carotenogenic pathway can boost the precursor supply, leading to higher β-ionone titers.[8] For instance, in engineered Saccharomyces cerevisiae, a 10-fold increase in β-ionone production was observed when the carotenoid accumulation was significantly increased.[8] In some systems, the addition of a solvent phase, like decane (B31447), and surfactants, such as Tween 80, has been shown to significantly improve the conversion of β-carotene to β-ionone by facilitating product extraction and preventing its degradation.[10]
Q4: I am observing degradation of my β-ionone product. How can I prevent this?
A4: β-ionone can be degraded by reactive oxygen species (ROS) that may be generated during the reaction.[10] One effective strategy to prevent this is to use a multiphasic system, where a solvent like decane is added to the reaction mixture. This allows for the in situ extraction of the produced β-ionone, protecting it from degradation in the aqueous phase.[10] Another approach is the use of organophilic pervaporation for the continuous separation of β-ionone as it is produced.[11]
Q5: What are the optimal reaction conditions for CCD enzymes?
A5: The optimal conditions can vary depending on the specific CCD enzyme. For example, OeCCD1 from Olea europaea shows optimal activity at a temperature of 45°C and maintains over 80% of its maximal activity between 30-55°C.[6] The optimal pH for this enzyme is around 7.0.[6] It is crucial to experimentally determine the optimal temperature and pH for your specific enzyme to maximize its catalytic efficiency.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no β-ionone production | 1. Inactive or poorly expressed CCD enzyme. 2. Insufficient carotenoid substrate. 3. Sub-optimal reaction conditions (pH, temperature). 4. Presence of enzyme inhibitors. | 1. Verify enzyme expression via SDS-PAGE and Western blot. Ensure proper protein folding by co-expressing molecular chaperones.[12] 2. Increase the expression of carotenogenic pathway genes to boost precursor supply.[8] 3. Optimize reaction pH and temperature for your specific CCD enzyme.[6] 4. Ensure no known inhibitors, such as certain linear detergents, are present in the reaction mixture.[13] |
| Inconsistent results between experiments | 1. Variability in cell density or enzyme concentration. 2. Degradation of carotenoid substrate or β-ionone product. 3. Inconsistent reaction times or conditions. | 1. Standardize the amount of biomass or purified enzyme used in each reaction. 2. Protect the reaction from light to prevent photodegradation of carotenoids. Implement in situ product removal strategies.[10][11] 3. Ensure precise control over reaction time, temperature, and pH. |
| Difficulty in purifying the CCD enzyme | 1. The enzyme is a membrane-associated protein. 2. The protein is expressed in inclusion bodies. | 1. Use detergents for extraction and purification. Note that some detergents can inhibit CCD activity, so they must be chosen carefully and removed for activity assays.[13] 2. Optimize expression conditions (e.g., lower temperature, different expression vector) to improve soluble expression.[12] |
| Substrate solubility issues | 1. Carotenoids are highly lipophilic and have low aqueous solubility. | 1. Use detergents like Triton X-100 to solubilize the substrate for in vitro assays.[13] 2. In whole-cell systems, engineer the host to produce the carotenoid substrate endogenously.[8] |
Quantitative Data Summary
Table 1: Microbial Production of β-Ionone
| Host Organism | β-Ionone Titer (mg/L) | Scale | Reference |
| Escherichia coli | 32 | Shake Flask | [7] |
| Escherichia coli | 500 | Bioreactor | [7] |
| Yarrowia lipolytica | 60 | Shake Flask | [7] |
| Yarrowia lipolytica | 380 | Fermenter | [7] |
| Saccharomyces cerevisiae | 33 | Shake Flask | [8] |
Table 2: Kinetic Parameters of Carotenoid Cleavage Dioxygenases
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (mM-1·s-1) | Reference |
| OeCCD1 | β-apo-8′-carotenal | 0.82 | 2.30 | 3.35 | 4.09 | [6] |
| InCCD1 | β-apo-8′-carotenal | 0.69 | 1.22 | 1.82 | 2.64 | [6] |
| SynACO | all-trans-beta-apo-8'-carotenol | 0.047 | - | 0.21 | - | [13] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for CCD Activity
This protocol is adapted for measuring the activity of Carotenoid Cleavage Dioxygenases using a spectrophotometer.
Materials:
-
Purified CCD enzyme or cell lysate containing the enzyme.
-
Assay Buffer: 100 mM phosphate (B84403) buffer (pH 7.0) containing 1 mM TCEP and 0.05% v/v Triton X-100.[6][13]
-
Substrate Stock Solution: 100 mM all-trans-β-apo-8'-carotenal dissolved in 100% ethanol.[13]
-
UV/Vis Spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Add a suitable volume of the enzyme sample to the assay buffer in a quartz cuvette.
-
Incubate the mixture for 5 minutes at the desired reaction temperature (e.g., 30°C).[6]
-
Initiate the reaction by adding the substrate stock solution to a final concentration of 150 µM.[13]
-
Monitor the decrease in absorbance of the substrate over time at its maximum wavelength (e.g., 424 nm for all-trans-beta-apo-8′-carotenol).[13]
-
Calculate the rate of substrate consumption using a standard curve.
-
Run a control reaction without the enzyme to account for non-enzymatic substrate degradation.
Definition of Enzyme Activity: One unit (U) of enzymatic activity is defined as the amount of enzyme required to catalyze the formation of 1 nmol of β-ionone per minute under the specified conditions.[6]
Visualizations
Caption: Enzymatic conversion of β-carotene to β-ionol by CCD enzymes.
References
- 1. Evidence for distinct rate-limiting steps in the cleavage of alkenes by carotenoid cleavage dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymology of the carotenoid cleavage dioxygenases: reaction mechanisms, inhibition and biochemical roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification, Cloning, and Functional Characterization of Carotenoid Cleavage Dioxygenase (CCD) from Olea europaea and Ipomoea nil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene [frontiersin.org]
- 9. Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved co-oxidation of beta-carotene to beta-ionone using xanthine oxidase-generated reactive oxygen species in a multiphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic production and in situ separation of natural β-ionone from β-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement of Carotenoids’ Production by Increasing the Activity of Beta-Carotene Ketolase with Different Strategies [mdpi.com]
- 13. Preparation of carotenoid cleavage dioxygenases for X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing by-product formation in beta-Ionol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of beta-Ionol.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound?
A1: The common by-products in this compound synthesis largely depend on the synthetic route employed. When synthesizing this compound from beta-ionone (B89335) via reduction, common by-products include dihydro-β-ionone and dihydro-β-ionol. In syntheses starting from citral (B94496) and acetone (B3395972), isomers such as alpha-ionone (B122830) can be significant by-products.[1] During the synthesis of intermediates like vinyl-beta-ionol for Vitamin A production, dehydration and rearrangement products can also form.[2]
Q2: How does the choice of reducing agent affect by-product formation in the reduction of beta-ionone?
A2: The choice of reducing agent is critical for selectivity. Strong reducing agents may lead to over-reduction of the double bond in the side chain, forming dihydro-β-ionol. More selective reducing agents are preferred to specifically target the carbonyl group of beta-ionone.
Q3: Can reaction temperature influence the formation of by-products?
A3: Yes, reaction temperature is a critical parameter. For instance, in the cyclization of pseudoionone (B86502) to form ionones, lower temperatures may favor the formation of alpha-ionone, while higher temperatures can promote the isomerization to the desired beta-ionone.[1] However, excessively high temperatures can lead to degradation and the formation of undesired by-products. In the synthesis of vinyl-beta-ionol, controlling the temperature is crucial to prevent unwanted side reactions.[3]
Q4: What is the role of the solvent in minimizing by-products?
A4: The solvent can significantly influence reaction selectivity. For example, in the selective reduction of beta-ionone, using anhydrous ethanol (B145695) as a solvent has been shown to be effective.[4] The choice of solvent can affect the solubility of reactants and catalysts, as well as the stability of intermediates, thereby influencing the product distribution.
Q5: Are there enzymatic methods available for a more selective synthesis?
A5: Yes, enzymatic methods offer high selectivity. For instance, enoate reductases have been used for the highly selective hydrogenation of the carbon-carbon double bond of the enone system in β-ionone to produce dihydro-β-ionone.[5][6] Carotenoid cleavage dioxygenases (CCDs) can be used to produce β-ionone from β-carotene.[7][8] These biocatalytic methods often operate under mild conditions, minimizing the formation of by-products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and high percentage of dihydro-β-ionol | Over-reduction of the side-chain double bond. This can be caused by a reducing agent that is too strong or harsh reaction conditions. | Use a more selective reducing agent that preferentially reduces the carbonyl group. Adjusting reaction parameters such as temperature and reaction time can also improve selectivity. |
| Presence of alpha-ionone as a major by-product in synthesis from pseudoionone | Incomplete isomerization of alpha-ionone to beta-ionone. The reaction conditions (e.g., acid catalyst, temperature) may not be optimal for the isomerization.[1] | Increase the reaction temperature or prolong the reaction time to facilitate the conversion of the alpha-isomer to the more stable beta-isomer. The choice and concentration of the acid catalyst are also critical. |
| Formation of dehydration or rearrangement by-products, especially in Wittig reactions | The lability of the tertiary hydroxyl group in intermediates like vinyl-beta-ionol, particularly under acidic conditions.[2] | Maintain a neutral or slightly basic reaction medium. The use of a salt of a weak organic base with a strong acid can help to minimize these side reactions.[2] |
| Inconsistent reaction yields and product ratios | Variability in the quality of starting materials (e.g., presence of isomers in citral), or lack of precise control over reaction parameters. | Ensure the purity of starting materials through appropriate purification techniques. Implement strict control over reaction conditions such as temperature, addition rates of reagents, and stirring speed. |
| Difficulty in separating this compound from by-products | Similar physicochemical properties of the desired product and by-products. | Employ high-resolution separation techniques such as column chromatography or fractional distillation under reduced pressure.[9] |
Data Summary Tables
Table 1: Comparison of Reduction Methods for beta-Ionone
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Conversion of β-ionone (%) | Yield of main product (%) | Main Product | Reference |
| Ultrasonic Irradiation | 10% Pd/C, Ammonium (B1175870) formate (B1220265) | Anhydrous ethanol | 50 | 8 min | 100 | 94.8 | Dihydro-β-ionone | [4] |
| Birch Reduction | Sodium, Liquid Ammonia, Hydrogen Donor | Ether/Water | -33 | Several hours | - | 71 | Dihydro-β-ionol | [9] |
| Enzymatic Reduction | Enoate Reductase (DBR1) | TRIS-HCl buffer | 45 | 10 min | 93.8 (molar conversion) | - | Dihydro-β-ionone | [5][6] |
Table 2: Conditions for beta-Ionone Synthesis from Citral and Acetone
| Step | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Key Consideration | Reference |
| Condensation | NaOH (aqueous solution) | Acetone | 40 | 1.5 h | 63.1 (pseudoionone) | Control of temperature to avoid side reactions. | [1] |
| Cyclization | Phosphoric acid (85%) | - | 40 | - | - | Favors formation of α-ionone. | [1] |
| Cyclization | Sulfuric acid (60%) | - | 40 | - | - | Promotes isomerization to β-ionone. | [1] |
Experimental Protocols
Protocol 1: Selective Reduction of beta-Ionone to Dihydro-beta-ionone
This protocol is based on the selective reduction using a palladium on carbon catalyst with ammonium formate as a hydrogen donor under ultrasonic irradiation.[4]
-
Materials:
-
beta-ionone
-
10% Pd/C catalyst
-
Ammonium formate
-
Anhydrous ethanol
-
-
Procedure:
-
In a suitable reaction vessel, combine beta-ionone and anhydrous ethanol.
-
Add the 10% Pd/C catalyst. The mass ratio of beta-ionone to 10% Pd/C should be 100:5.
-
Add ammonium formate. The molar ratio of beta-ionone to ammonium formate should be 1:3.
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate with an ultrasonic power of 150 W at 50°C for 8 minutes under ambient pressure.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be recovered and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting dihydro-β-ionone by column chromatography or distillation.
-
Protocol 2: Synthesis of beta-Ionone from Citral and Acetone
This protocol describes the two-step synthesis of beta-ionone starting from citral and acetone.[1]
-
Step 1: Synthesis of Pseudoionone
-
Materials:
-
Citral
-
Acetone
-
41% aqueous solution of sodium hydroxide (B78521)
-
-
Procedure:
-
In a flask, mix acetone and the aqueous sodium hydroxide solution.
-
While stirring at room temperature, slowly add citral to the mixture.
-
Heat the mixture in a water bath to 40°C and continue stirring for 1.5 hours.
-
After the reaction, neutralize the mixture with a dilute acid (e.g., 1% hydrochloric acid).
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Purify the pseudoionone by rectification.
-
-
-
Step 2: Cyclization of Pseudoionone to beta-Ionone
-
Materials:
-
Pseudoionone
-
Concentrated sulfuric acid (e.g., 60%)
-
-
Procedure:
-
Carefully add the pseudoionone to the concentrated sulfuric acid at a controlled temperature. The specific temperature will influence the isomer ratio.
-
Stir the mixture for the required duration to promote cyclization and isomerization to the beta-isomer.
-
Quench the reaction by pouring the mixture into ice water.
-
Extract the product with a suitable organic solvent (e.g., ether).
-
Wash the organic extract to remove any residual acid, dry over an anhydrous salt, and remove the solvent.
-
Purify the beta-ionone by fractional distillation.
-
-
Visualizations
Caption: By-product formation pathways in this compound synthesis.
Caption: Troubleshooting workflow for minimizing by-products.
Caption: Experimental workflow for this compound synthesis via reduction.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. US3932485A - Improved preparation of Wittig salt of vinyl β-ionol - Google Patents [patents.google.com]
- 3. Method for continuously producing vinyl-beta-ionol - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Enzymatic production and in situ separation of natural β-ionone from β-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JPS61134332A - Production of dihydro-beta-ionol - Google Patents [patents.google.com]
Technical Support Center: Recovery of Beta-Ionol from Plant Material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of beta-ionol (B1630872) from various plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the common plant sources of this compound?
A1: this compound is a carotenoid degradation product found in various plants. Notable sources include tobacco (Nicotiana tabacum), where it contributes to the aroma, and plants rich in its precursor, β-carotene, such as carrots (Daucus carota), algae, and Osmanthus fragrans.[1][2][3][4] The concentration of this compound in these sources is often low, making efficient extraction crucial.
Q2: Which extraction methods are suitable for recovering this compound?
A2: Several methods can be employed, ranging from conventional to modern techniques. The choice depends on factors like the plant matrix, desired purity, available equipment, and the heat stability of this compound.[5] Common methods include:
-
Soxhlet Extraction: A classic method that can provide high yields but may expose the extract to prolonged heat, potentially degrading thermolabile compounds.[6]
-
Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls, enhancing solvent penetration. It is generally faster and operates at lower temperatures than Soxhlet extraction, making it suitable for heat-sensitive compounds.[6][7]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to rapid extraction. It is known for its high efficiency and reduced solvent consumption.[6][8]
-
Maceration: A simple technique involving soaking the plant material in a solvent. It is suitable for thermolabile compounds but can be time-consuming and may result in lower yields compared to other methods.[6]
Q3: What solvents are recommended for this compound extraction?
A3: The choice of solvent is critical and depends on the polarity of this compound. As a moderately polar compound, various organic solvents can be used. The selection should also consider safety, cost, and the potential for co-extraction of undesirable compounds.[9][10] Commonly used solvents include:
-
Ethanol
-
Methanol
-
Acetone
-
Dichloromethane
Mixtures of these solvents with water are often used to modulate polarity and improve extraction efficiency.[8]
Q4: How can I minimize the thermal degradation of this compound during extraction?
A4: this compound can be susceptible to degradation at high temperatures. To mitigate this:
-
Opt for low-temperature extraction methods like Ultrasonic-Assisted Extraction (UAE) or maceration.[6][7]
-
If using Microwave-Assisted Extraction (MAE), carefully control the power and duration to avoid overheating.[8]
-
For Soxhlet extraction, consider using a solvent with a lower boiling point and reducing the extraction time.
-
During solvent evaporation after extraction, use a rotary evaporator under reduced pressure to keep the temperature low.
Q5: What are the key factors influencing the efficiency of this compound extraction?
A5: Several factors can significantly impact the yield and purity of the extracted this compound:
-
Plant Material: The species, part of the plant used (e.g., leaves, flowers), and its pre-treatment (drying, grinding) are crucial.[10]
-
Solvent Choice: The polarity and selectivity of the solvent determine which compounds are extracted alongside this compound.[9][10]
-
Temperature and Time: Higher temperatures and longer extraction times can increase yield but also risk degradation of the target compound.[11]
-
Solvent-to-Sample Ratio: A higher ratio can improve extraction efficiency but also increases solvent consumption and processing time.
-
Particle Size: Grinding the plant material to a smaller particle size increases the surface area for solvent contact, enhancing extraction.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Disruption | - Ensure the plant material is finely ground to a consistent particle size.- Consider a pre-treatment step like enzymatic hydrolysis to break down cell walls. |
| Inappropriate Solvent | - Experiment with solvents of different polarities or solvent mixtures.- Ensure the solvent is of high purity to avoid impurities that may hinder extraction. |
| Suboptimal Extraction Parameters | - Optimize the extraction time and temperature for your specific plant material and method.- Adjust the solvent-to-sample ratio; a higher ratio may be needed. |
| Degradation of this compound | - Use a lower extraction temperature.- Employ an extraction method suitable for thermolabile compounds, such as UAE or maceration.[6]- Minimize exposure to light and oxygen during and after extraction. |
| Losses During Downstream Processing | - Optimize the solvent removal process to prevent loss of the volatile this compound.- Ensure efficient separation during any liquid-liquid extraction or chromatography steps. |
Issue 2: Co-extraction of Interfering Compounds
| Potential Cause | Troubleshooting Steps |
| Non-selective Solvent | - Use a more selective solvent or a sequence of solvents with different polarities (fractional extraction).- Adjust the polarity of the solvent system to target this compound more specifically. |
| Presence of Pigments and Waxes | - Perform a pre-extraction with a non-polar solvent like hexane to remove waxes and some pigments before extracting with a more polar solvent for this compound.- Utilize a clean-up step after extraction, such as solid-phase extraction (SPE) or column chromatography. |
| Co-elution in Chromatographic Analysis | - Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column type) to improve the separation of this compound from interfering compounds.[12] |
Data Presentation
The following tables provide a summary of extraction parameters and yields for beta-ionone (B89335) and beta-carotene (B85742), the precursor to this compound. This data can serve as a starting point for developing a this compound extraction protocol.
Table 1: Comparison of Extraction Methods for Beta-Ionone Precursors and Related Compounds
| Plant Material | Target Compound | Extraction Method | Solvent | Key Parameters | Yield/Concentration | Reference |
| Carrot (Daucus carota) | β-Carotene | Reflux Extraction | Methanol, Methylene Chloride | - | Not specified | [13] |
| Carrot (Daucus carota) | β-Carotene | Organic Solvent-Free | Water, Calcium Salts | Centrifugation at 5000 x g | Not specified | [3] |
| Tobacco (Nicotiana tabacum) | Volatiles (including β-ionone) | Direct Solvent Extraction | Diethyl ether | 40°C for 60 min | Repeatability for β-ionone was 26% | [14] |
| Microalgae (Dunaliella salina) | β-Carotene | Organic Solvent | Tetrahydrofuran | - | 109.008 µg/mL | [15] |
| Microalgae (Dunaliella salina) | β-Carotene | Enzymatic Extraction | Lipase (B570770) | 0.5 mg/mL enzyme | 21.4 µg/mL | [15] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific plant material.
1. Sample Preparation:
- Dry the plant material at a low temperature (e.g., 40°C) to a constant weight.
- Grind the dried material into a fine powder (e.g., 40-60 mesh).
2. Extraction:
- Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
- Add the chosen solvent (e.g., ethanol) at a specific solvent-to-sample ratio (e.g., 10:1 mL/g).
- Place the vessel in an ultrasonic bath.
- Set the sonication frequency (e.g., 40 kHz) and power (e.g., 100 W).
- Extract for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).
3. Post-Extraction:
- Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to separate the solid residue.
- Wash the residue with a small amount of fresh solvent to ensure complete recovery.
- Combine the filtrates.
- Remove the solvent using a rotary evaporator at a low temperature (e.g., <40°C) and reduced pressure.
- The resulting crude extract can be further purified by chromatographic techniques.
Protocol 2: Soxhlet Extraction of this compound
1. Sample Preparation:
- Dry and grind the plant material as described in the UAE protocol.
2. Extraction:
- Place a known amount of the powdered plant material (e.g., 20 g) into a cellulose (B213188) thimble.
- Place the thimble inside the Soxhlet extractor.
- Fill a round-bottom flask with the chosen solvent (e.g., hexane) to approximately two-thirds of its volume.
- Assemble the Soxhlet apparatus and connect it to a condenser.
- Heat the solvent to its boiling point.
- Allow the extraction to proceed for a set number of cycles or a specific duration (e.g., 6-8 hours).
3. Post-Extraction:
- Cool the apparatus and dismantle it.
- Remove the solvent from the extract using a rotary evaporator.
- Further purify the crude extract as needed.
Visualizations
Caption: General workflow for the extraction and purification of this compound from plant material.
Caption: Decision tree for selecting an appropriate this compound extraction method.
References
- 1. This compound, (E)- | C13H22O | CID 5373729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Extraction and purification of high-value metabolites from microalgae: essential lipids, astaxanthin and phycobiliproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jabe.in [jabe.in]
- 7. wellgreenxa.com [wellgreenxa.com]
- 8. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. mdpi.com [mdpi.com]
- 12. Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and Identification of Beta-Carotene from Carrots [scirp.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | Extraction of beta-carotene from the microalga Dunaliella salina using bacterial lipase enzyme and organic solvent under varying stress conditions [frontiersin.org]
Technical Support Center: Analysis of Beta-Ionol by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of beta-ionol (B1630872). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the LC-MS/MS analysis of this compound.
Problem: Poor Peak Shape or Tailing
Possible Causes and Solutions:
-
Suboptimal Mobile Phase pH: this compound is a weakly acidic compound. The pH of the mobile phase can significantly impact its ionization state and chromatographic behavior.
-
Solution: Experiment with adjusting the mobile phase pH. Adding a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase can help to ensure consistent protonation of this compound, leading to improved peak shape.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was likely the issue. Consider reducing the injection volume or further diluting the sample extract.[1]
-
-
Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on C18 columns can interact with polar analytes, causing peak tailing.
-
Solution: Use an end-capped C18 column or a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which may offer different selectivity and reduce secondary interactions.
-
-
Contamination of the Column or Guard Column: Accumulation of matrix components can degrade column performance.
-
Solution: Implement a column wash step at the end of each analytical run with a strong solvent, like isopropanol (B130326) or acetonitrile, to remove strongly retained compounds. If the problem persists, replace the guard column or, if necessary, the analytical column.
-
Problem: Inconsistent or Low Analyte Response
Possible Causes and Solutions:
-
Matrix Effects (Ion Suppression or Enhancement): Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a decrease (suppression) or increase (enhancement) in signal intensity.[2] This is a common issue in complex matrices like fruit juices, plant extracts, and biological fluids.
-
Solution 1: Improve Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[2]
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Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the sample. For a moderately polar compound like this compound, a reversed-phase (C18) or a mixed-mode cation exchange SPE cartridge can be effective in removing non-polar and highly polar interferences.
-
Liquid-Liquid Extraction (LLE): Perform an LLE to partition this compound into a solvent where it is highly soluble, leaving interfering matrix components behind.
-
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as deuterated this compound (d3-beta-ionol), will co-elute with the analyte and experience similar matrix effects.[3][4][5] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be compensated for.[3][4][5]
-
Solution 3: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.
-
-
Suboptimal Ionization Source Parameters: The efficiency of this compound ionization can be highly dependent on the ion source settings.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), by infusing a standard solution of this compound and adjusting the parameters to maximize the signal. This compound is typically analyzed in positive ion mode.[6]
-
-
Incorrect MRM Transitions: Using incorrect or suboptimal multiple reaction monitoring (MRM) transitions will result in a weak or non-existent signal.
-
Solution: Optimize the MRM transitions for this compound. This involves selecting the most abundant precursor ion (typically the protonated molecule, [M+H]+) and then fragmenting it to identify the most intense and stable product ions.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do I know if they are affecting my this compound analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.
To determine if you are experiencing matrix effects, you can perform the following experiments:
-
Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. A dip or rise in the constant this compound signal as the matrix components elute indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: Analyze three sets of samples:
-
A neat solution of this compound in a clean solvent.
-
A blank matrix extract spiked with this compound after the extraction process.
-
The sample with a known concentration of this compound.
The matrix effect can be calculated by comparing the peak area of the analyte in the post-extraction spiked sample to the peak area in the neat solution.[8][9] A value significantly different from 100% indicates the presence of matrix effects.[9]
-
Q2: What is the best sample preparation technique for analyzing this compound in a complex matrix like fruit juice or wine?
A2: For complex matrices such as fruit juice or wine, a simple "dilute-and-shoot" approach is often insufficient due to the high concentration of sugars, organic acids, and phenolic compounds that can cause significant matrix effects.[1] A more robust sample preparation method is recommended:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up fruit juice and wine samples. A common approach for a moderately polar compound like this compound would be to use a reversed-phase C18 SPE cartridge. The general steps are:
-
Conditioning: Activate the cartridge with methanol (B129727) followed by water.
-
Loading: Load the diluted sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences like sugars and acids.
-
Elution: Elute this compound with a stronger organic solvent like methanol or acetonitrile.
-
-
Liquid-Liquid Extraction (LLE): LLE can also be used to extract this compound from aqueous matrices. A solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate is often effective.
The choice between SPE and LLE will depend on the specific matrix and the available resources. SPE is often more amenable to automation and can provide cleaner extracts.
Q3: What are typical LC-MS/MS parameters for the analysis of this compound?
A3: While optimal parameters should be determined empirically for your specific instrument and application, the following provides a good starting point for method development:
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, 1.8-5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an acidifier like 0.1% formic acid, is typically used.
-
Flow Rate: 0.2 - 0.6 mL/min.
-
Column Temperature: 30 - 40 °C.
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for this compound.
-
MRM Transitions: The precursor ion for this compound (Molecular Weight: 194.3 g/mol ) in positive mode will be the protonated molecule [M+H]+ at m/z 195.3. Product ions will be generated by fragmentation of the precursor ion. It is crucial to optimize the collision energy for each transition to obtain the best sensitivity. Two common transitions to monitor would be:
-
Quantifier: The most intense product ion.
-
Qualifier: A second, less intense but still specific product ion to confirm the identity of the analyte.
It is highly recommended to determine the optimal MRM transitions and collision energies by infusing a pure standard of this compound into the mass spectrometer.
-
Q4: How can I improve the sensitivity of my this compound assay?
A4: To improve sensitivity, consider the following:
-
Optimize Sample Preparation: A cleaner sample will result in less ion suppression and therefore a better signal-to-noise ratio. Experiment with different SPE sorbents or LLE solvents.
-
Concentrate the Sample: After extraction, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Optimize MS Parameters: Fine-tuning the ion source parameters (capillary voltage, gas flows, temperature) and MRM parameters (collision energy, dwell time) can significantly enhance the signal intensity.[10]
-
Use a More Sensitive Instrument: If available, using a newer generation LC-MS/MS system with improved ion optics and detector technology will inherently provide better sensitivity.
-
Improve Chromatography: A sharper, more focused chromatographic peak will have a greater height and thus a better signal-to-noise ratio. Consider using a column with smaller particles (e.g., sub-2 µm) or a UHPLC system.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
This protocol describes how to quantify the extent of ion suppression or enhancement for this compound in your specific matrix.
Materials:
-
Blank matrix (e.g., this compound-free fruit juice)
-
This compound standard solution of known concentration
-
Solvents for sample preparation and LC-MS/MS analysis
Procedure:
-
Prepare Sample Set A (Neat Solution):
-
Prepare a solution of this compound in the initial mobile phase (or a compatible solvent) at a concentration relevant to your expected sample concentrations (e.g., mid-point of your calibration curve).
-
-
Prepare Sample Set B (Post-Extraction Spiked Sample):
-
Process a known volume of the blank matrix through your entire sample preparation procedure (e.g., SPE or LLE).
-
After the final extraction step, spike the resulting blank matrix extract with the this compound standard to the same final concentration as in Sample Set A.
-
-
Analysis:
-
Inject and analyze both Sample Set A and Sample Set B using your LC-MS/MS method.
-
-
Calculation:
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Interpretation:
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Protocol 2: General Solid-Phase Extraction (SPE) for this compound from a Liquid Matrix (e.g., Fruit Juice)
This protocol provides a starting point for developing an SPE method for this compound. Optimization will be required for your specific sample type.
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Sample (e.g., centrifuged fruit juice)
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Pass 5 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Dilute the sample (e.g., 1:1 with water) and load it onto the conditioned cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
A second wash with a weak organic solvent mixture (e.g., 5% methanol in water) may be beneficial to remove more interferences without eluting the this compound.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a slightly elevated temperature (e.g., 40 °C).
-
Reconstitute the residue in a small, known volume (e.g., 500 µL) of the initial mobile phase. Vortex to ensure complete dissolution.
-
The sample is now ready for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained during method validation for this compound analysis. These tables should be populated with your own experimental data.
Table 1: Recovery and Matrix Effect of this compound in Different Matrices
| Matrix | Sample Preparation Method | Recovery (%) | Matrix Effect (%) |
| Apple Juice | SPE (C18) | 85.2 | 78.5 (Suppression) |
| Grape Juice | SPE (C18) | 82.1 | 65.3 (Suppression) |
| Wine (Red) | LLE (Ethyl Acetate) | 91.5 | 115.8 (Enhancement) |
| Human Plasma | Protein Precipitation | 95.3 | 55.2 (Suppression) |
| Plant Extract | SPE (Mixed-Mode) | 79.8 | 72.1 (Suppression) |
Table 2: LC-MS/MS Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
Visualizations
Caption: Workflow for identifying and mitigating matrix effects in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. forensicrti.org [forensicrti.org]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimizing Storage Conditions for Beta-Ionol Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the integrity of beta-ionol (B1630872) during storage and experimentation. Below you will find troubleshooting guides and frequently asked questions to address common issues.
Frequently Asked Questions (FAQs) on this compound Storage
Q1: What are the ideal storage conditions for pure this compound?
A1: Pure this compound should be stored in a cool, dry, and dark place. The recommended temperature is between 10°C and 25°C.[1] To prevent oxidation, it is best to store it under an inert gas atmosphere, such as nitrogen or argon, in a tightly sealed container.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The stability of this compound in solution depends on the solvent and storage conditions. For optimal stability, prepare solutions fresh. If storage is necessary, use amber vials to protect from light, and store at low temperatures (-20°C or -80°C) for extended periods. It is advisable to purge the vial with an inert gas before sealing.
Q3: What materials should I avoid when storing this compound?
A3: Avoid storing this compound in contact with strong oxidizing agents, strong acids, and incompatible materials that could catalyze its degradation.[2] Ensure storage containers are clean and free of contaminants.
Q4: For how long can I expect this compound to remain stable under recommended conditions?
A4: When stored as a pure compound in a tightly sealed container under an inert atmosphere and protected from light at cool temperatures, this compound is expected to be stable for several months to years. Solutions are significantly less stable and should be used as quickly as possible. A stability study is recommended to determine the shelf life for your specific solvent and storage conditions.
Troubleshooting Guide
Q1: My this compound solution has developed a yellow tint over time. What does this mean, and can I still use it?
A1: A yellow discoloration often indicates oxidation or degradation of the compound. This can be accelerated by exposure to air (oxygen) and light. The presence of colored degradation products can interfere with your experiments and reduce the effective concentration of this compound. It is strongly recommended to perform a purity analysis (e.g., using HPLC or GC-MS) before using a discolored solution. For sensitive applications, it is best to discard the solution and prepare a fresh one.
Q2: I am analyzing a stored sample of this compound via HPLC and observe peak splitting or the appearance of new, unexpected peaks. What could be the cause?
A2: Peak splitting or the emergence of new peaks in a chromatogram are common indicators of sample degradation or analytical issues.
-
Degradation: this compound can degrade via oxidation or isomerization, especially when exposed to light and air. These degradation products will likely have different retention times, appearing as new peaks.
-
Co-elution: The split peak might represent two different, closely eluting compounds, one of which could be a degradation product.[3]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.[4] Always try to dissolve your sample in the initial mobile phase if possible.
-
Column Issues: A void at the head of the HPLC column or contamination on the column frit can disrupt the sample flow path, leading to split peaks.[3]
To troubleshoot, analyze a freshly prepared standard of this compound. If the new standard shows a single, sharp peak, your stored sample has likely degraded. If the fresh standard also shows issues, troubleshoot your HPLC method and column.
Q3: My experimental results are inconsistent, and I suspect my this compound stock is the problem. How can I confirm its integrity?
A3: To confirm the integrity of your this compound stock, you should perform a purity analysis. The recommended methods are High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). Comparing the chromatogram of your stock solution to a recently purchased, high-purity standard will allow you to quantify its purity and identify any degradation products.
Data on this compound Stability
While comprehensive, publicly available stability data for this compound under a wide range of conditions is limited, the following table summarizes recommended storage conditions and factors known to influence its degradation.
| Parameter | Condition | Expected Stability | Notes |
| Temperature | -20°C to -80°C | High (Months to Years) | Recommended for long-term storage of both pure compound and solutions. |
| 2°C to 8°C | Moderate (Weeks to Months) | Suitable for short-term storage. Minimize freeze-thaw cycles. | |
| Room Temperature (15-25°C) | Low (Days to Weeks) | Not recommended for solutions. Pure compound should be protected from light and air.[1] | |
| Light Exposure | Amber Vials / Dark | Essential for Stability | This compound is susceptible to photodegradation.[5] |
| Clear Vials / Light | Very Low | Rapid degradation can occur, especially in solution. | |
| Atmosphere | Inert Gas (Nitrogen/Argon) | High | Prevents oxidation, a primary degradation pathway.[1] |
| Air (Oxygen) | Low to Moderate | Oxidation can lead to the formation of various byproducts. | |
| Solvent | Aprotic Solvents (e.g., Acetonitrile (B52724), DMSO) | Generally More Stable | Recommended for stock solutions. |
| Protic Solvents (e.g., Ethanol, Methanol) | Less Stable | Can participate in degradation reactions. | |
| Aqueous Buffers | Low | Hydrolysis and other reactions can occur. Prepare fresh before use. |
Experimental Protocols for Integrity Assessment
Protocol 1: Purity Analysis by Reverse-Phase HPLC
This method is suitable for quantifying the purity of this compound and detecting polar degradation products.
-
Sample Preparation:
-
Prepare a stock solution of your this compound sample in acetonitrile or methanol (B129727) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of approximately 50-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.
-
Gradient: Start with a 5-10 minute isocratic hold at 30-40% B, then ramp to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV detector at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity/degradation peaks.
-
Calculate purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Analysis of Volatile Degradation Products by GC-MS
This method is ideal for identifying volatile degradation products and impurities.
-
Sample Preparation:
-
Dissolve the this compound sample in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 100 µg/mL.
-
-
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5-10 minutes.
-
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Compare the mass spectra of any additional peaks against a spectral library (e.g., NIST) to tentatively identify degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound samples.
Caption: Decision tree for troubleshooting analytical issues with this compound.
Caption: Beta-ionone inhibits inflammatory responses via MAPK and NF-κB pathways.
References
Technical Support Center: Enhancing In Vivo Bioavailability of Beta-Ionol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of beta-ionol (B1630872). Given the limited published in vivo pharmacokinetic data specific to this compound, this guide draws upon its known physicochemical properties and established strategies for improving the bioavailability of poorly water-soluble, lipophilic compounds.
Physicochemical Properties of this compound
Understanding the inherent properties of this compound is the first step in devising effective bioavailability enhancement strategies.
| Property | Value | Implication for Oral Bioavailability |
| Water Solubility | Estimated at 16.29 mg/L | Low: Poor dissolution in gastrointestinal fluids is a major barrier to absorption. |
| LogP | Estimated at 4.059 | High: Indicates high lipophilicity, which can lead to poor aqueous solubility and potential partitioning into lipidic phases, but may favor membrane permeation if the compound can reach the membrane. |
| Molecular Weight | 194.32 g/mol | Relatively Small: Favorable for passive diffusion across the intestinal membrane, provided it can dissolve. |
Frequently Asked Questions (FAQs)
Q1: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in our animal model. What are the likely causes?
A1: This is a common challenge for compounds like this compound with low aqueous solubility and high lipophilicity. The primary reasons include:
-
Poor Dissolution: this compound's low water solubility is the most significant hurdle. For absorption to occur, the compound must first dissolve in the gastrointestinal fluids. A low dissolution rate becomes the rate-limiting step for absorption.
-
First-Pass Metabolism: As a lipophilic compound, this compound may be susceptible to extensive metabolism in the liver (first-pass effect) after absorption from the gut, reducing the amount of active compound reaching systemic circulation.
-
High Variability: Inconsistent wetting and dissolution in the gastrointestinal tract can lead to high inter-animal variability in plasma concentrations.
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
A2: The primary strategies focus on overcoming its poor solubility. These can be broadly categorized as:
-
Lipid-Based Formulations: Leveraging this compound's lipophilicity by dissolving it in a lipidic vehicle can improve its absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Nanoformulations: Encapsulating this compound in nanocarriers can improve its solubility, protect it from degradation, and enhance absorption.
-
Complexation: Forming inclusion complexes with cyclodextrins can increase the apparent water solubility of this compound.
Q3: How do I choose the most appropriate bioavailability enhancement strategy for my research?
A3: The selection depends on your experimental goals, available resources, and the desired formulation characteristics.
-
For initial in vivo screening: Lipid-based formulations like a simple oil solution or a self-emulsifying drug delivery system (SEDDS) can be a rapid approach to assess the potential for improvement.
-
For more significant and controlled enhancement: Amorphous solid dispersions and nanoformulations (e.g., solid lipid nanoparticles, nanoemulsions) are powerful techniques, though they require more formulation development and characterization.
-
To primarily address solubility: Cyclodextrin complexation is a direct and effective method.
Troubleshooting Guides
This section provides practical solutions to common problems encountered during the development of this compound formulations for in vivo studies.
Issue 1: Poor Physical Stability of Liquid Formulations (e.g., oil solutions, nanoemulsions)
| Symptom | Potential Cause | Troubleshooting Steps |
| Phase separation or drug precipitation in an oil solution. | Drug concentration exceeds its solubility in the chosen oil. | - Screen various oils (e.g., medium-chain triglycerides, long-chain triglycerides) to find one with higher solubilizing capacity for this compound.- Reduce the drug concentration.- Gently warm the formulation before administration to ensure complete dissolution (ensure stability at that temperature). |
| Creaming, cracking, or phase separation of a nanoemulsion. | Inappropriate surfactant/co-surfactant selection or ratio. Insufficient energy input during emulsification. | - Screen different surfactants and co-surfactants with varying HLB values to find an optimal combination for stabilizing the oil droplets.- Optimize the oil:surfactant:co-surfactant ratio by constructing a pseudo-ternary phase diagram.- Increase homogenization speed/time or sonication energy during preparation. |
| Particle aggregation in a nanosuspension. | Insufficient stabilization. | - Add a suitable stabilizer (e.g., a polymer or surfactant) to provide steric or electrostatic repulsion between particles. |
Issue 2: Low and Variable Bioavailability Despite Using an Enabling Formulation
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Cmax and AUC with a lipid-based formulation. | The formulation is not effectively dispersing in the gastrointestinal tract. The lipid is not being properly digested to release the drug. | - For simple oil solutions, consider co-administering with a meal to stimulate bile salt secretion and aid in emulsification.- Develop a self-emulsifying drug delivery system (SEDDS) by adding surfactants and co-surfactants to the oil phase to promote spontaneous emulsification in the gut. |
| Inconsistent plasma profiles with a solid dispersion. | The amorphous drug is recrystallizing in the gastrointestinal tract before it can be fully absorbed. | - Select a polymer that has strong interactions with this compound to inhibit recrystallization.- Incorporate a surfactant into the solid dispersion to help maintain the supersaturated state. |
| Low bioavailability even with improved solubility. | The absorption is limited by poor membrane permeability or significant first-pass metabolism. | - Investigate the potential for P-glycoprotein (P-gp) efflux by conducting in vitro permeability assays (e.g., Caco-2 cell model). If efflux is a problem, consider co-administration with a P-gp inhibitor.- To assess the impact of first-pass metabolism, compare the AUC after oral and intravenous administration to determine the absolute bioavailability. |
Experimental Protocols
Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, Soluplus®), and a suitable solvent (e.g., ethanol, methanol).
-
Procedure:
-
Dissolve this compound and the polymer in the solvent in a round-bottom flask. A common starting drug-to-polymer ratio is 1:4 (w/w).
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator to prevent moisture absorption.
-
Preparation of a this compound Nanoemulsion by High-Pressure Homogenization
-
Materials: this compound, an oil (e.g., medium-chain triglycerides), a surfactant (e.g., Tween 80), a co-surfactant (e.g., Transcutol P), and purified water.
-
Procedure:
-
Dissolve this compound in the oil to form the oil phase.
-
In a separate container, dissolve the surfactant and co-surfactant in purified water to form the aqueous phase.
-
Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer to form a coarse pre-emulsion.
-
Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 15,000 psi).
-
The resulting nanoemulsion should appear translucent or bluish-white.
-
Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.
-
Visualizations
Caption: Experimental workflow for developing and evaluating bioavailability-enhanced formulations of this compound.
Caption: Mechanism of bioavailability enhancement for this compound using a lipid-based formulation.
Validation & Comparative
A Comparative Analysis of Beta-Ionol and Alpha-Ionol Bioactivity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-ionol (B1630872) and alpha-ionol (B1630846) are isomeric monoterpenoids found in various essential oils and have garnered interest for their potential therapeutic properties. While both share a similar chemical backbone, the position of a double bond in their cyclic moiety differentiates them, potentially leading to distinct biological activities. This guide provides a framework for the comparative analysis of their bioactivities, summarizing known individual effects and offering detailed experimental protocols for key assays. It is important to note that direct comparative studies with quantitative data for this compound and alpha-ionol are limited in the currently available scientific literature. This document, therefore, serves as a comprehensive resource for researchers aiming to conduct such a comparative investigation.
Data Presentation
To facilitate a direct comparison, experimental data should be organized into a clear and concise format. The following table is a template that can be used to summarize quantitative data from comparative experiments.
| Bioactivity | Assay | Cell Line/Model System | This compound (IC50/EC50) | Alpha-Ionol (IC50/EC50) | Reference Compound (IC50/EC50) |
| Anticancer | MTT Assay | e.g., MCF-7, A549 | Data to be generated | Data to be generated | e.g., Doxorubicin |
| Anti-inflammatory | NF-κB Reporter Assay | e.g., RAW 264.7 | Data to be generated | Data to be generated | e.g., Dexamethasone |
| Antioxidant | DPPH Assay | N/A | Data to be generated | Data to be generated | e.g., Ascorbic Acid |
Comparative Bioactivity Profile
Anticancer Activity
This compound: Research suggests that beta-ionone (B89335), the precursor to this compound, exhibits anti-proliferative and anti-metastatic properties and can induce apoptosis in cancer cells.[1] Studies on beta-ionone-derived alcohols, including this compound, have shown growth inhibitory properties against B16F10 mouse melanoma cells.[2] The proposed mechanism for beta-ionone involves the suppression of the mevalonate (B85504) pathway, which is crucial for cell proliferation.[2]
Alpha-Ionol: There is currently limited published data on the specific anticancer activities of alpha-ionol.
This protocol is designed to assess the cytotoxic effects of this compound and alpha-ionol on a selected cancer cell line.
-
Cell Culture: Culture the chosen cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound and alpha-ionol in a suitable solvent (e.g., DMSO). On the following day, treat the cells with serial dilutions of each compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Activity
This compound: The precursor, beta-ionone, has been reported to possess anti-inflammatory properties.[3]
Alpha-Ionol: There is limited information available regarding the anti-inflammatory effects of alpha-ionol.
This protocol measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
-
Cell Culture and Transfection: Culture RAW 264.7 macrophages and transiently transfect them with a luciferase reporter plasmid containing NF-κB response elements.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound and alpha-ionol for 1-2 hours.
-
Inflammatory Stimulus: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration. Calculate the percentage of inhibition of NF-κB activity relative to the LPS-stimulated control.
Antioxidant Activity
This compound: As a derivative of beta-ionone, which is related to carotenoids, this compound is expected to possess antioxidant properties.
Alpha-Ionol: The antioxidant potential of alpha-ionol has not been extensively studied.
This assay measures the ability of the compounds to scavenge the stable free radical DPPH.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of this compound and alpha-ionol in methanol. Ascorbic acid can be used as a positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC50 value (the concentration that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Conclusion
The structural similarity between this compound and alpha-ionol suggests that they may possess overlapping and distinct biological activities. However, a comprehensive comparative analysis based on direct experimental evidence is currently lacking. This guide provides the necessary framework and methodologies for researchers to systematically investigate and compare the anticancer, anti-inflammatory, and antioxidant properties of these two isomers. Such studies are crucial for elucidating their structure-activity relationships and for identifying their potential as lead compounds in drug discovery and development. The generation of robust, comparative data will be invaluable to the scientific community and will pave the way for a deeper understanding of the therapeutic potential of these natural compounds.
References
Beta-Ionol vs. Beta-Ionone: A Comparative Analysis of Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the investigation of various naturally occurring compounds. Among these, the cyclic terpenoids beta-ionol (B1630872) and beta-ionone (B89335), found in various plants, have garnered attention for their potential therapeutic properties. This guide provides a comprehensive comparison of the anticancer effects of this compound and beta-ionone, supported by available experimental data. While direct comparative studies are limited, this document synthesizes the current understanding of each compound's efficacy and mechanism of action to aid researchers in the field of oncology drug development.
Quantitative Comparison of Anticancer Activity
The following table summarizes the available quantitative data on the anticancer effects of this compound and beta-ionone. It is important to note that the data for this compound is less extensive in the current scientific literature compared to beta-ionone.
| Parameter | This compound | Beta-Ionone |
| Cell Line | B16F10 (Mouse Melanoma) | DU145 (Human Prostate Carcinoma) |
| IC50 Value | Growth inhibitory properties observed, but specific IC50 not detailed in available literature.[1] | 210 µM[2] |
| Cell Line | Not specified in detail | LNCaP (Human Prostate Carcinoma) |
| IC50 Value | 130 µM[2] | |
| Cell Line | Not specified in detail | PC-3 (Human Prostate Adenocarcinoma) |
| IC50 Value | 130 µM[2] | |
| Cell Line | Not specified in detail | SGC-7901 (Human Gastric Adenocarcinoma) |
| IC50 Value | 89 µM | |
| Reported Effects | - Induces apoptosis[1] - Causes G0/G1 cell cycle arrest | - Induces apoptosis[2] - Induces G1 cell cycle arrest[2] - Downregulates Cdk4 and cyclin D1[2] - Suppresses HMG-CoA reductase protein |
Mechanisms of Anticancer Action
Beta-Ionone:
Beta-ionone has been shown to exert its anticancer effects through the induction of apoptosis and cell cycle arrest, particularly in prostate cancer cells.[2] A key mechanism involves the downregulation of cyclin-dependent kinase 4 (Cdk4) and cyclin D1 proteins, which are critical regulators of the G1 phase of the cell cycle.[2] This disruption of the cell cycle machinery ultimately leads to the inhibition of cancer cell proliferation. Additionally, beta-ionone has been found to suppress the protein levels of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in the mevalonate (B85504) pathway that is often upregulated in cancer cells.[2]
This compound:
The anticancer mechanisms of this compound are less characterized than those of beta-ionone. However, existing research indicates that it also induces apoptosis and causes cell cycle arrest at the G0/G1 phase.[1] Studies on a series of ionone-derived alcohols, including this compound, have shown their potential as inhibitors of the mevalonate pathway, suggesting a similar mechanism of action to beta-ionone by targeting HMG-CoA reductase.[1] Further research is required to fully elucidate the specific molecular targets and signaling pathways involved in this compound's anticancer activity.
Signaling Pathways and Experimental Workflows
To visualize the known mechanisms and experimental procedures, the following diagrams are provided in the DOT language.
Signaling Pathway of Beta-Ionone in Prostate Cancer Cells
Caption: Beta-ionone's proposed mechanism of action in prostate cancer cells.
General Experimental Workflow for Anticancer Drug Screening
Caption: A generalized workflow for evaluating the anticancer effects of compounds.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and beta-ionone on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., DU145, LNCaP, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with various concentrations of this compound or beta-ionone (e.g., 0, 25, 50, 100, 150, 200, 250, 300 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blot Analysis for Apoptosis and Cell Cycle Markers
Objective: To investigate the effect of this compound and beta-ionone on the expression of key proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound or beta-ionone at their respective IC50 concentrations for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cdk4, Cyclin D1, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
The available evidence suggests that both beta-ionone and, to a lesser extent, this compound possess anticancer properties. Beta-ionone has been more thoroughly investigated, with established IC50 values in several cancer cell lines and a partially elucidated mechanism of action involving cell cycle arrest and apoptosis. While this compound also demonstrates pro-apoptotic and cell cycle inhibitory effects, a significant gap exists in the literature regarding its quantitative efficacy across a range of cancer cell types.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound and beta-ionone in a panel of cancer cell lines to definitively assess their relative potency.
-
Quantitative Analysis of this compound: Determining the IC50 values of this compound in various cancer cell lines to establish its therapeutic window.
-
Mechanistic Elucidation of this compound: Investigating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.
-
In Vivo Studies: Evaluating the antitumor efficacy and safety of both compounds in preclinical animal models of cancer.
A deeper understanding of the anticancer effects of this compound and its comparison to the more studied beta-ionone will be crucial for determining their potential as lead compounds in the development of novel cancer therapies.
References
Beta-Ionol: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Standard Drugs
In the landscape of anti-inflammatory drug discovery, natural compounds are a growing area of interest for their potential therapeutic benefits and novel mechanisms of action. This guide provides a comparative analysis of the anti-inflammatory efficacy of beta-ionol (B1630872), a naturally occurring terpenoid, against established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac (B195802), celecoxib, and ibuprofen (B1674241). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available in vitro data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
In Vitro Efficacy: A Comparative Overview
The anti-inflammatory potential of this compound and standard NSAIDs has been evaluated in various in vitro models, most commonly using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7 and microglial cells. These studies typically measure the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).
While direct comparative studies between this compound and standard NSAIDs under identical experimental conditions are limited, the available data allows for an indirect assessment of their relative potencies. The following tables summarize the inhibitory effects of these compounds on the production of inflammatory mediators. It is important to note that variations in experimental setups, including cell lines, stimulus concentrations, and incubation times, can influence the observed efficacy.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulus | IC50 / Inhibition | Citation |
| Beta-Ionone | BV2 Microglia | LPS | Significantly inhibits NO secretion | [1] |
| Diclofenac | RAW 264.7 | LPS + IFN-γ | Concentration-dependent inhibition of NO production | [2] |
| Diclofenac | RAW 264.7 | LPS | IC50: 47.12 µg/mL | [3] |
| Ibuprofen | Rat Primary Glial Cells | LPS + IFN-γ | IC50: 0.76 mM (for iNOS activity) | [4] |
| Ibuprofen | RAW 264.7 | LPS | Decreased NO level at 200 µM and 400 µM | [5] |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Stimulus | IC50 / Inhibition | Citation |
| Beta-Ionone | BV2 Microglia | LPS | Significantly inhibits PGE2 secretion | [1] |
| Diclofenac | Human Synovial Cells | IL-1α | IC50: 1.6 nM | [6] |
| Celecoxib | RAW 264.7 | LPS | Inhibition at 0.1, 1, and 10 µM | [7] |
| Ibuprofen | Rat Primary Glial Cells | LPS + IFN-γ | IC50: 0.86 mM | [4] |
| Ibuprofen | RAW 264.7 | LPS | Significant suppression at 130 µM | [8] |
Table 3: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
| Compound | Cell Line | Stimulus | IC50 / Inhibition | Citation |
| Beta-Ionone | BV2 Microglia | LPS | Significantly inhibits TNF-α secretion | [1] |
| Diclofenac | RAW 264.7 | LPS | 50.3% inhibition at 25 µg/mL | [9] |
Mechanisms of Action: A Look at the Signaling Pathways
The anti-inflammatory effects of this compound and standard NSAIDs are mediated through the modulation of distinct and overlapping signaling pathways.
This compound: this compound exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In LPS-stimulated microglial cells, this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the production of NO and prostaglandins, respectively.[1]
Standard NSAIDs (Diclofenac, Celecoxib, Ibuprofen): The primary mechanism of action for standard NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[3] Celecoxib is a selective COX-2 inhibitor, while diclofenac and ibuprofen are non-selective, inhibiting both COX-1 and COX-2. In addition to COX inhibition, some NSAIDs, including diclofenac and ibuprofen, have been shown to modulate the NF-κB signaling pathway, contributing to their anti-inflammatory effects.[2][5]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the general methodologies employed in the in vitro assessment of anti-inflammatory compounds.
Cell Culture and Treatment
Murine macrophage-like RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere. Cells are seeded in appropriate culture plates (e.g., 96-well or 6-well plates) and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with various concentrations of the test compound (this compound or NSAID) or vehicle control for a specified period (e.g., 1-2 hours).
Lipopolysaccharide (LPS) Stimulation
Following pre-treatment, inflammation is induced by adding LPS (from E. coli) to the cell culture medium at a final concentration typically ranging from 100 ng/mL to 1 µg/mL.[10] The cells are then incubated for a further period, often 24 hours, to allow for the production of inflammatory mediators.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[3][11] Briefly, an equal volume of culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). The absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.[4][12]
Measurement of PGE2 and TNF-α Production (ELISA)
The concentrations of PGE2 and TNF-α in the cell culture supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7][13] This assay typically involves the capture of the target molecule by a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody. The absorbance is read on a microplate reader, and concentrations are calculated from a standard curve.
Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
To investigate the effect of the compounds on protein expression, cells are lysed after treatment and stimulation.[2] Total protein is quantified, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then incubated with primary antibodies specific for iNOS, COX-2, phosphorylated and total forms of NF-κB pathway proteins (e.g., p65, IκBα), and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available in vitro evidence suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. While a direct, quantitative comparison with standard NSAIDs is challenging due to variations in experimental conditions across studies, the data indicates that this compound is a promising candidate for further investigation as a potential anti-inflammatory agent. Its distinct mechanism of action, targeting upstream signaling pathways, may offer therapeutic advantages. Future head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative efficacy of this compound in relation to established anti-inflammatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of In Vitro Cytotoxicity: Beta-Ionone vs. Cisplatin in Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxic effects of beta-ionone (B89335), a naturally occurring terpenoid, and cisplatin (B142131), a conventional chemotherapeutic agent, on cancer cells. While cisplatin is a well-established treatment for ovarian cancer, research into the specific effects of beta-ionone on ovarian cancer cells is limited. This comparison draws on available data for beta-ionone in other cancer cell lines to provide a preliminary assessment against the established profile of cisplatin in ovarian cancer.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for beta-ionone and cisplatin in various cancer cell lines. It is crucial to note that the data for beta-ionone is derived from studies on non-ovarian cancer cell lines due to the current lack of specific data for ovarian cancer.
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay |
| Beta-Ionone | SGC-7901 | Gastric Adenocarcinoma | 89 µM[1] | 24 and 48 hours | Not Specified |
| U2os | Osteosarcoma | > 400 µM | 48 hours | MTT Assay | |
| Cisplatin | OV-90 | Ovarian Cancer | 16.75 ± 0.83 µM | 72 hours | Not Specified[2] |
| SKOV-3 | Ovarian Cancer | 19.18 ± 0.91 µM | 72 hours | Not Specified[2] | |
| A2780 | Ovarian Cancer | 3 µM | 1 hour | Clonogenic Assay[3] | |
| A2780/CP70 (Cisplatin-Resistant) | Ovarian Cancer | 40 µM | 1 hour | Clonogenic Assay[3] | |
| CAOV3 | Ovarian Cancer | Approx. 10 µg/ml | 48 hours | MTT Assay | |
| OVCAR4 | Ovarian Cancer | Approx. 20 µg/ml | 48 hours | MTT Assay | |
| OVCAR5 | Ovarian Cancer | Approx. 5 µg/ml | 48 hours | MTT Assay | |
| SKOV3 | Ovarian Cancer | Approx. 15 µg/ml | 48 hours | MTT Assay |
Note: The IC50 values for cisplatin can vary significantly depending on the cell line's sensitivity and the experimental conditions.[4]
Experimental Protocols
The following are generalized protocols for common in vitro cytotoxicity assays used to determine the IC50 values of compounds like beta-ionone and cisplatin.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., beta-ionone or cisplatin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 550 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[8][9][10][11]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound for a defined period.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 510 nm.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control to determine the IC50 value.
Visualizing Experimental and Mechanistic Pathways
The following diagrams illustrate the general workflow of in vitro cytotoxicity testing and the known signaling pathways affected by beta-ionone and cisplatin.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
Caption: Proposed mechanism of beta-ionone's anti-cancer effects based on non-ovarian cancer studies.[12][13]
Caption: The primary mechanism of action for cisplatin involves DNA damage leading to apoptosis.
Comparative Summary
Beta-Ionone:
-
Cytotoxicity: Limited data is available for ovarian cancer cells. In other cancer cell types, such as gastric adenocarcinoma, it has shown cytotoxic effects at micromolar concentrations.[1]
-
Mechanism of Action: In breast cancer cells, beta-ionone has been shown to inhibit cell proliferation by down-regulating COX-2 activity and arresting the cell cycle.[12][13] It can induce apoptosis, though the precise pathways in ovarian cancer are yet to be elucidated.[14]
Cisplatin:
-
Cytotoxicity: Cisplatin is a potent cytotoxic agent against ovarian cancer cells, with IC50 values typically in the low micromolar range.[2][3] However, resistance to cisplatin is a significant clinical challenge, as evidenced by the higher IC50 value in the A2780/CP70 cell line.[3]
-
Mechanism of Action: The primary mechanism of cisplatin is the formation of DNA adducts, which leads to DNA damage. This damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis. The Akt/mTOR pathway is also implicated in the cellular response to cisplatin-induced DNA damage.
Conclusion
Cisplatin remains a cornerstone of ovarian cancer chemotherapy due to its potent cytotoxic effects. However, the development of resistance necessitates the exploration of novel therapeutic agents. Beta-ionone has demonstrated anti-proliferative and pro-apoptotic properties in several cancer cell lines, suggesting its potential as an anti-cancer agent.[14] Further research is critically needed to evaluate the in vitro cytotoxicity and elucidate the specific mechanisms of action of beta-ionone in a panel of ovarian cancer cell lines, including both cisplatin-sensitive and -resistant variants. Such studies will be instrumental in determining its potential as a standalone or combination therapy for ovarian cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zellx.de [zellx.de]
- 12. Geraniol and beta-ionone inhibit proliferation, cell cycle progression, and cyclin-dependent kinase 2 activity in MCF-7 breast cancer cells independent of effects on HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beta-ionone-inhibited proliferation of breast cancer cells by inhibited COX-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. β-Ionone and its analogs as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Beta-Ionol and Its Synthetic Derivatives: Exploring Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of beta-ionol (B1630872) and its synthetic derivatives. While direct comparative studies on this compound derivatives are limited in publicly available literature, this analysis leverages data from closely related beta-ionone (B89335) derivatives to extrapolate potential therapeutic applications and guide future research. The information presented herein is intended for research purposes and aims to facilitate the exploration of this promising class of compounds.
Comparative Biological Activity
This compound, a naturally occurring sesquiterpenoid, has demonstrated a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antifungal properties.[1][2] Synthetic modification of the related compound, beta-ionone, has yielded derivatives with enhanced potency, suggesting a promising avenue for the development of novel therapeutics.
Table 1: Comparative Antioxidant Activity of Beta-Ionone Thiazolylhydrazone Derivatives
A study on a series of 25 newly synthesized beta-ionone thiazolylhydrazone derivatives revealed that many of these compounds exhibited superior free-radical scavenging activity compared to the positive control, Trolox.[3][4] The half-maximal inhibitory concentration (IC50) values for the most potent compounds in DPPH and ABTS assays are presented below.
| Compound ID | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| 1k | 86.525 | Not Reported |
| 1m | Not Reported | 65.408 |
| Trolox (Control) | > 1k & 1m | > 1k & 1m |
Data sourced from a study on beta-ionone thiazolylhydrazone derivatives, which are structurally similar to potential this compound derivatives.[3][4]
Table 2: Comparative Antifungal Activity of Beta-Ionone Thiazolylhydrazone Derivatives
The same study also investigated the antifungal properties of these beta-ionone derivatives against various plant pathogenic fungi. The results indicate that specific structural modifications can lead to significant antifungal activity.
| Compound ID | Target Fungi | Inhibition Rate (%) at 125 mg/L |
| 1u | Poria vaporaria | 77.71 |
Data sourced from a study on beta-ionone thiazolylhydrazone derivatives.[4]
Note: Direct comparative quantitative data (IC50 values) for the anticancer and anti-inflammatory activities of this compound versus its synthetic derivatives were not available in the reviewed literature. However, studies on beta-ionone-derived alcohols have shown that some derivatives possess higher growth inhibitory properties against melanoma cells than the parent beta-ionone, indicating the potential for enhanced anticancer activity through synthetic modification.[5]
Key Signaling Pathways
The biological effects of this compound and its analogs are attributed to their modulation of critical signaling pathways involved in disease progression.
Anti-Inflammatory Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Anticancer Pathway
Synthetic derivatives of the closely related beta-ionone have been found to inhibit the HIF-1α/VEGF/VEGFR2 signaling pathway, which is crucial for tumor angiogenesis and metastasis.[6] This suggests that synthetic modification of this compound could yield potent anticancer agents targeting this pathway.
Caption: Inhibition of the HIF-1α pathway by a synthetic derivative.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Synthesis of Beta-Ionone Thiazolylhydrazone Derivatives
This protocol describes a general method for the synthesis of beta-ionone thiazolylhydrazone derivatives.
Caption: Synthesis of beta-ionone thiazolylhydrazone derivatives.
Protocol:
-
Condensation: Beta-ionone is condensed with thiosemicarbazide to form an intermediate thiosemicarbazone.
-
Cyclization: The intermediate is then reacted with a substituted 2-bromoacetophenone in ethanol (B145695) with stirring at 50 °C to yield the final thiazolylhydrazone derivative.
-
Purification: The product is purified by recrystallization from ethanol.[3]
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound and its derivatives) and incubated for a specified period.
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
NF-κB Luciferase Reporter Assay
This assay measures the inhibition of NF-κB transcriptional activity.
Protocol:
-
Cell Transfection: Cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid.
-
Compound Treatment: Transfected cells are pre-treated with the test compounds.
-
Stimulation: Cells are stimulated with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: The relative luciferase activity is calculated and normalized to the control.
DPPH and ABTS Radical Scavenging Assays
These spectrophotometric assays are used to evaluate the antioxidant capacity of the compounds.
DPPH Assay Protocol:
-
Reaction Mixture: A solution of the test compound in a suitable solvent is mixed with a DPPH radical solution.
-
Incubation: The mixture is incubated in the dark at room temperature.
-
Absorbance Measurement: The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
ABTS Assay Protocol:
-
ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.
-
Reaction Mixture: The test compound is added to the ABTS•+ solution.
-
Absorbance Measurement: The decrease in absorbance at a specific wavelength (e.g., 734 nm) is measured after a set incubation time.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
Antifungal Susceptibility Testing
The antifungal activity is determined by measuring the minimum inhibitory concentration (MIC).
Protocol:
-
Inoculum Preparation: A standardized suspension of fungal spores is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Conclusion and Future Directions
The available evidence, primarily from studies on the closely related beta-ionone, strongly suggests that synthetic derivatization of this compound is a viable strategy for enhancing its therapeutic properties. The thiazolylhydrazone derivatives of beta-ionone have demonstrated superior antioxidant and potent antifungal activities. Furthermore, the inhibition of key cancer and inflammation-related signaling pathways by beta-ionone analogs highlights the potential for developing novel anticancer and anti-inflammatory agents from the this compound scaffold.
Future research should focus on the synthesis and direct comparative biological evaluation of a diverse library of this compound derivatives. Quantitative structure-activity relationship (QSAR) studies will be crucial for identifying the key structural features responsible for enhanced activity and for guiding the design of more potent and selective compounds. In vivo studies will then be necessary to validate the therapeutic potential of the most promising candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of beta-ionone-derived alcohols for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Unveiling the Action of Beta-Ionol: A Comparative Guide to its Anticancer Mechanisms and a Framework for Knockout Model Validation
For Immediate Release
This guide provides a comprehensive comparison of the proposed anticancer mechanisms of beta-ionol (B1630872) and its analogs, benchmarked against other natural compounds. While direct validation of this compound's mechanism of action using knockout models is not yet available in published literature, this document presents a hypothetical framework for such validation based on current understanding. We will delve into the signaling pathways, present comparative quantitative data, and provide detailed experimental protocols for the key assays discussed.
Executive Summary
This compound, a naturally occurring sesquiterpenoid, and its more extensively studied analog, beta-ionone (B89335), have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The proposed mechanisms of action converge on the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways. This guide compares the efficacy of beta-ionone to other well-researched natural compounds—geraniol, zerumbone, curcumin (B1669340), and resveratrol (B1683913)—that exhibit similar anticancer properties. A critical gap in the current research is the definitive validation of beta-ionone's molecular targets using genetic approaches. To address this, we propose a hypothetical experimental workflow for validating its mechanism using knockout models.
Comparative Analysis of Anticancer Activity
The anticancer potential of beta-ionone and its comparator compounds is often initially assessed by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes the reported IC50 values for beta-ionone and its alternatives, highlighting their varying potencies across different cancer types.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Beta-Ionone | SGC-7901 | Gastric Adenocarcinoma | 89 | [1] |
| DU-145 | Prostate Carcinoma | 210 | [1] | |
| LNCaP | Prostate Carcinoma | 130 - 151 | [1] | |
| MCF-7 | Breast Carcinoma | 104 | [1] | |
| MDA-MB-435 | Melanoma | 42 | [1] | |
| K562 | Leukemia | ~200 | [2] | |
| Geraniol | Colo-205 | Colon Cancer | 20 | [3][4] |
| LoVo | Colon Cancer | 32.1 µg/mL (~174 µM) | [5] | |
| U87 | Glioma | 41.3 µg/mL (~224 µM) | [5] | |
| Zerumbone | HepG2 | Liver Cancer | 6.20 µg/mL (~28.4 µM) | [6] |
| HeLa | Cervical Cancer | 6.4 µg/mL (~29.3 µM) | [6][7] | |
| MCF-7 | Breast Cancer | 23.0 µg/mL (~105.4 µM) | [6] | |
| MDA-MB-231 | Breast Cancer | 24.3 µg/mL (~111.3 µM) | [6] | |
| HCT116 | Colon Cancer | 8.9 µg/mL (~40.8 µM) at 24h | [8] | |
| Hep-2 | Laryngeal Carcinoma | 15 | [9] | |
| Curcumin | HCT116 | Colorectal Cancer | 10.26 - 13.31 | [10] |
| SW480 | Colorectal Cancer | 10.26 - 13.31 | [10] | |
| HT-29 | Colorectal Cancer | 10.26 - 13.31 | [10] | |
| A549 | Lung Cancer | 11.2 | [11] | |
| MCF-7 | Breast Cancer | 25 - 75 | [11] | |
| Resveratrol | HeLa | Cervical Cancer | 200 - 250 | [12] |
| MDA-MB-231 | Breast Cancer | 200 - 250 | [12] | |
| MCF-7 | Breast Cancer | 51.18 | [13] | |
| HepG2 | Hepatocellular Carcinoma | 57.4 | [13] | |
| A549 | Lung Adenocarcinoma | 35.05 | [14] |
Proposed Signaling Pathways of Beta-Ionone
Beta-ionone is believed to exert its anticancer effects through a multi-pronged attack on cancer cell signaling. The diagram below illustrates the key proposed pathways.
Hypothetical Knockout Validation Workflow
To definitively validate the role of a specific molecular target in this compound's mechanism of action, a knockout (or knockdown) experimental design is essential. The following diagram outlines a hypothetical workflow to investigate the role of a candidate target gene (e.g., OR51E2).
Comparison with Alternative Natural Compounds
Beta-ionone belongs to a class of natural compounds that induce cell cycle arrest and apoptosis in cancer cells. The diagram below illustrates the relationship and overlapping mechanisms of beta-ionone and its alternatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments discussed in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[15]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.[16][17]
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.[18][19]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined from the DNA histogram.[16][18]
Western Blot Analysis
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[20][21]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[20][22]
-
Secondary Antibody and Detection: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescence substrate and an imaging system.[22]
Conclusion
This compound and its related compounds hold significant promise as anticancer agents due to their ability to induce cell cycle arrest and apoptosis in a variety of cancer cells. While the proposed mechanisms of action are compelling, definitive validation through genetic approaches such as knockout models is a critical next step. The comparative data and standardized protocols provided in this guide are intended to facilitate further research in this area and accelerate the potential translation of these findings into novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. brieflands.com [brieflands.com]
- 3. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbuon.com [jbuon.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. thescipub.com [thescipub.com]
- 8. researchgate.net [researchgate.net]
- 9. Zerumbone, a Sesquiterpene, Controls Proliferation and Induces Cell Cycle Arrest in Human Laryngeal Carcinoma Cell Line Hep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 14. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. bosterbio.com [bosterbio.com]
- 22. CST | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Beta-Ionol Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of aromatic compounds like beta-ionol (B1630872) is critical for product development, quality control, and research applications. This compound, a terpenoid with a characteristic floral, woody scent, is a significant component in various essential oils and fragrances. The two primary analytical techniques for the quantification of such semi-volatile compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data and detailed methodologies.
While Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally considered the gold standard for analyzing volatile compounds like terpenes due to its high separation efficiency and sensitive detection, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly when analyzing complex matrices or when simultaneous analysis of non-volatile compounds is required.[1] The choice between these two powerful techniques depends on several factors, including the specific analytical requirements, sample matrix, desired sensitivity, and laboratory instrumentation.[1][2]
Quantitative Performance Comparison
The following table summarizes typical validation parameters for the quantification of this compound and related terpenes using GC-MS and HPLC methods. This data has been compiled from various studies to provide a comparative overview.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | < 18.0 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL | < 53.0 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 4.8% (inter-day) |
| Accuracy (% Recovery) | 90 - 115% | 71.7% - 95.7% |
| Analysis Time per Sample | 15 - 30 minutes | 20 - 40 minutes |
| Derivatization Required? | No | No (for this compound) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a viable technique for the analysis of this compound, especially when coupled with a UV detector. The following protocol is a representative method.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Depending on the matrix, sample preparation may involve liquid-liquid extraction with a suitable solvent like hexane (B92381), followed by evaporation of the solvent and reconstitution in the mobile phase. The solution should be filtered through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and selective method for the quantification of volatile compounds like this compound.
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 15 °C/min.
-
Ramp to 250 °C at a rate of 5 °C/min and hold for 3 minutes.[4]
-
-
Injection: 1 µL in splitless mode.
-
Inlet Temperature: 280 °C.[4]
-
-
Mass Spectrometry Conditions:
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a volatile solvent such as methanol (B129727) or hexane. Create a series of calibration standards by serial dilution.
-
Sample Solution: For liquid samples, a simple liquid-liquid extraction (LLE) with a solvent like hexane or solid-phase microextraction (SPME) can be employed to extract and pre-concentrate this compound.[5]
-
Methodology and Process Visualization
To facilitate a deeper understanding of the analytical and validation workflows, the following diagrams have been generated.
Caption: General experimental workflow for this compound quantification.
Caption: Logical workflow for cross-validating HPLC and GC-MS methods.
References
A Comparative Analysis of the Antioxidant Capacity of Beta-Ionol and Trolox
This guide provides an objective comparison of the antioxidant capacity of beta-ionol (B1630872) against Trolox, a water-soluble analog of vitamin E widely used as a standard in antioxidant assays. The comparison is supported by experimental data from peer-reviewed literature, with detailed protocols provided for key assays to aid in reproducibility and further research. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
Data from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay has been used to compare this compound and Trolox. While direct comparative studies are limited, data from separate studies using this standardized method allows for a quantitative assessment.
| Compound | Assay | IC50 (μM) | IC50 (µg/mL) | Reference |
| This compound | DPPH | ~250 | 48.6 | [1] |
| Trolox | DPPH | ~15.04 | 3.765 | [2] |
| Beta-Ionone (B89335) Thiazolylhydrazone Derivative (1k) | DPPH | 86.525 | - | [1] |
Note: IC50 values for Trolox can vary slightly between studies depending on specific experimental conditions. The value presented is from a representative study for comparative purposes[2]. The IC50 of this compound was converted from µg/mL to µM for a more direct molecular comparison.
Based on the DPPH assay, Trolox exhibits significantly higher antioxidant potency, with a much lower IC50 value compared to this compound. However, it is noteworthy that synthetic derivatives of beta-ionone have shown potent antioxidant activity. For instance, compound 1k , a β-ionone thiazolylhydrazone derivative, demonstrated an IC50 value of 86.525 μM in the DPPH assay[1]. Furthermore, other derivatives from the same study showed stronger radical-scavenging activity in the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay than Trolox, indicating that the beta-ionone scaffold is a promising backbone for the development of potent antioxidants[1].
Experimental Workflow: DPPH Radical Scavenging Assay
The following diagram illustrates the typical workflow for determining the antioxidant capacity of a compound using the DPPH assay.
Experimental Protocols
Detailed protocols for the two most common in vitro antioxidant capacity assays, DPPH and ABTS, are provided below. Trolox is typically used as the reference standard in both assays[3][4].
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow[5][6].
a. Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
-
Trolox Standard Stock Solution: Prepare a stock solution of Trolox (e.g., 1 mM) in methanol.
-
Serial Dilutions: From the stock solutions of the test compound and Trolox, prepare a series of dilutions to establish a dose-response curve.
b. Assay Procedure:
-
Add 1.0 mL of each dilution of the test compound or Trolox standard to separate test tubes.
-
To each tube, add 2.0 mL of the 0.1 mM DPPH solution.
-
A control sample is prepared by mixing 1.0 mL of the solvent (e.g., methanol) with 2.0 mL of the DPPH solution.
-
Vortex all tubes thoroughly.
-
Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer. The solvent used for the dilutions serves as the blank.
c. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control sample and A_sample is the absorbance of the test compound or standard.
-
Plot the % Inhibition against the concentration of the test compound and Trolox.
-
Determine the IC50 value, the concentration required to cause 50% inhibition, from the graph using linear regression analysis[7].
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The antioxidant donates an electron or hydrogen atom to the blue-green ABTS•+, causing it to decolorize[8][9]. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC)[3][10].
a. Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•+ Working Solution: To generate the radical cation, mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Trolox Solutions: Prepare stock solutions and serial dilutions of this compound and Trolox as described for the DPPH assay.
b. Assay Procedure:
-
Add 10 µL of each dilution of the test compound or Trolox standard to separate wells of a 96-well microplate.
-
Add 200 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a set time (e.g., 6-30 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
c. Data Analysis:
-
Calculate the percentage of inhibition of ABTS•+ for each concentration as done in the DPPH assay.
-
Create a standard curve by plotting the % Inhibition against the concentration of Trolox.
-
The antioxidant capacity of the test compound is expressed as the TEAC value, which is calculated from the standard curve and represents the concentration of Trolox that would produce the same percentage of inhibition as the test compound[5].
References
- 1. Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trolox equivalent antioxidant capacity of different geometrical isomers of alpha-carotene, beta-carotene, lycopene, and zeaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Analysis and comparison of the active components and antioxidant activities of extracts from Abelmoschus esculentus L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Beta-Ionol and Paclitaxel in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of breast cancer therapeutics, the exploration of novel compounds with potent anti-cancer activity is paramount. This guide provides a detailed head-to-head comparison of beta-ionol (B1630872), a naturally occurring isoprenoid, and paclitaxel (B517696), a widely used chemotherapeutic agent, on breast cancer cells. This objective analysis is supported by experimental data to inform future research and drug development strategies.
I. Executive Summary
While paclitaxel remains a cornerstone of breast cancer chemotherapy with a well-established mechanism of action, emerging evidence suggests that natural compounds like this compound possess significant anti-proliferative effects. This comparison reveals that while paclitaxel exhibits broader and more potent cytotoxicity across a range of breast cancer cell lines, this compound demonstrates a distinct mechanistic profile, primarily targeting cell cycle progression and inflammatory pathways. Direct comparative studies are lacking, necessitating a side-by-side analysis of independently generated data.
II. Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in various breast cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Receptor Status | This compound IC50 (µM) | Paclitaxel IC50 (µM) |
| MCF-7 | ER+, PR+, HER2- | 113.40[1][2] | 0.005 - 3.5 |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 388.40[1][2] | 0.0024 - 0.3 |
| T47D | ER+, PR+, HER2- | 185.50[1][2] | Not Widely Reported |
| SKBR3 | HER2+ | Not Reported | ~4 |
| BT-474 | ER+, PR+, HER2+ | Not Reported | ~0.019 |
Note: IC50 values for paclitaxel can vary significantly between studies due to differences in experimental conditions such as exposure time and assay type.
III. Mechanism of Action and Signaling Pathways
This compound: Targeting Cell Cycle and Inflammation
This compound primarily exerts its anti-cancer effects by inducing cell cycle arrest and inhibiting pro-inflammatory pathways.[3][4] Key mechanisms include:
-
Inhibition of Cyclin-Dependent Kinases (CDKs): this compound has been shown to inhibit the activity of CDK2, a key regulator of the G1/S phase transition in the cell cycle.[4]
-
Downregulation of Cyclins: It also decreases the expression of several cyclins, including cyclin D1, cyclin E, and cyclin A, as well as CDK2 and CDK4, further contributing to cell cycle arrest.[4]
-
Inhibition of COX-2 Activity: this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and prostaglandin (B15479496) synthesis, which can promote cancer cell proliferation.[3]
Paclitaxel: A Multifaceted Microtubule Stabilizer
Paclitaxel's primary mechanism involves the stabilization of microtubules, leading to mitotic arrest and apoptosis.[5] However, its effects extend to various signaling pathways:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.
-
PI3K/AKT Pathway: Paclitaxel can inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[6]
-
NF-κB Pathway: It has been shown to activate the NF-κB pathway, which can have both pro- and anti-apoptotic effects depending on the cellular context.[5]
-
Aurora Kinase Pathway: Paclitaxel can suppress the activity of Aurora kinase, which is involved in mitotic progression, leading to the inhibition of cofilin-1 activity and reduced cell migration and invasion.[7]
IV. Experimental Protocols
The following provides a generalized methodology for the key experiments cited in this comparison. Specific details may vary between individual studies.
Cell Culture
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan (B1609692) crystals formed by viable cells are dissolved in a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blot Analysis
-
Cells are treated with this compound or paclitaxel and then lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Cyclin D1, CDK2, p-AKT, etc.).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
V. Conclusion and Future Directions
This comparative guide highlights the distinct and overlapping anti-cancer properties of this compound and paclitaxel in breast cancer cells. Paclitaxel's potent, broad-spectrum cytotoxicity is well-documented, while this compound presents a more targeted approach, primarily influencing cell cycle machinery and inflammatory signaling.
The lack of direct comparative studies underscores a significant gap in the literature. Future research should focus on:
-
Head-to-head in vitro and in vivo studies comparing the efficacy of this compound and paclitaxel in a wider range of breast cancer subtypes.
-
Combination therapy studies to investigate potential synergistic effects of this compound and paclitaxel.
-
In-depth mechanistic studies to further elucidate the signaling pathways modulated by this compound in breast cancer cells.
By addressing these research questions, the scientific community can better understand the therapeutic potential of this compound and its possible role in the future of breast cancer treatment.
References
- 1. 3-Hydroxy-β-ionone Suppresses Breast Cancer Progression by Inducing Apoptosis and Blocking EMT Through the TGF-β/Smad Signaling Pathway [mdpi.com]
- 2. 3-Hydroxy-β-ionone Suppresses Breast Cancer Progression by Inducing Apoptosis and Blocking EMT Through the TGF-β/Smad Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-ionone-inhibited proliferation of breast cancer cells by inhibited COX-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geraniol and beta-ionone inhibit proliferation, cell cycle progression, and cyclin-dependent kinase 2 activity in MCF-7 breast cancer cells independent of effects on HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimetastatic activity of a cyclooxygenase-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Potency of Beta-Ionol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the known biological activities of beta-ionol (B1630872) and its isomers. Due to a lack of direct comparative studies on the relative potencies of different this compound isomers, this document summarizes the reported biological effects of this compound and the closely related compound, beta-ionone (B89335). Furthermore, it furnishes detailed experimental protocols for methodologies that could be employed to quantitatively assess the potency of this compound isomers.
Biological Activities of this compound and its Analogs
This compound and its related compound, beta-ionone, are cyclic terpenoids found in a variety of fruits and vegetables.[1] These compounds are recognized for their flavor and fragrance properties and have garnered significant interest for their potential pharmacological activities.[1][2] The primary areas of biological investigation include cancer chemoprevention and olfactory signaling.
Beta-ionone has demonstrated inhibitory effects on the proliferation of various cancer cell lines, including those of the breast, prostate, and stomach.[1][3] The proposed mechanisms for these anticancer effects involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[3][4] For instance, beta-ionone has been shown to suppress the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a rate-limiting enzyme in the mevalonate (B85504) pathway, which is crucial for cell proliferation.[4][5]
Beta-ionone is a known ligand for the human olfactory receptor OR51E2, which is also expressed in non-olfactory tissues, including prostate cancer cells.[6][7] Activation of OR51E2 by beta-ionone in prostate cancer cells has been shown to inhibit proliferation through the phosphorylation of p38 and JNK, which are members of the MAP kinase family.[6][7] Interestingly, the structurally similar alpha-ionone (B122830) can act as an antagonist to beta-ionone at this receptor, suggesting that isomeric differences can lead to distinct functional outcomes.[7][8] Furthermore, beta-ionone has been identified as an antagonist for olfactory receptors that respond to potent sulfur malodors.[9]
Quantitative Data Summary
Direct quantitative data comparing the potency of different this compound isomers is currently unavailable in the scientific literature. To facilitate future research in this area, the following table provides a template for how such data could be presented.
| Isomer | Biological Assay | Cell Line/System | Potency Metric (e.g., IC50, EC50) | Reference |
| (E)-beta-Ionol | Cell Proliferation | e.g., MCF-7 | Data not available | |
| (Z)-beta-Ionol | Cell Proliferation | e.g., MCF-7 | Data not available | |
| (R)-beta-Ionol | Receptor Binding | e.g., OR51E2 | Data not available | |
| (S)-beta-Ionol | Receptor Binding | e.g., OR51E2 | Data not available |
Experimental Protocols
To address the current data gap, the following are detailed methodologies for key experiments that can be used to determine and compare the relative potency of this compound isomers.
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat the cells with various concentrations of the different this compound isomers. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[10]
-
Incubation with MTT: Incubate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.
This protocol outlines a method for determining the odor detection threshold of different this compound isomers using a trained sensory panel.[11][12][13]
-
Panel Selection and Training: Select a panel of human assessors and train them to recognize and rate the intensity of specific odors.[14]
-
Sample Preparation: Prepare a series of dilutions of each this compound isomer in an appropriate solvent (e.g., water or odorless mineral oil).
-
Presentation: Present the samples to the panelists in a randomized and blinded manner. A common method is the triangular difference test, where panelists are given three samples, two of which are identical, and are asked to identify the different one.[12][13]
-
Evaluation: Panelists sniff each sample for 2-3 seconds and record their perception.[12]
-
Data Collection: Record the responses of each panelist for each concentration of each isomer.
-
Threshold Determination: The odor detection threshold is typically defined as the concentration at which 50% of the panel can detect the odor. Statistical methods, such as Probit analysis, can be used to determine this value.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a logical workflow for comparing the biological potency of different this compound isomers.
References
- 1. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 22029-76-1 [thegoodscentscompany.com]
- 3. β-Ionone enhances the inhibitory effects of 5-fluorouracil on the proliferation of gastric adenocarcinoma cells by the GSK-3β signaling pathway | PLOS One [journals.plos.org]
- 4. Chemopreventive effects of β-ionone and geraniol during rat hepatocarcinogenesis promotion: distinct actions on cell proliferation, apoptosis, HMGCoA reductase, and RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of beta-ionone-derived alcohols for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activation of an Olfactory Receptor Inhibits Proliferation of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structurally related odorant ligands of the olfactory receptor OR51E2 differentially promote metastasis emergence and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonistic interactions between odorants alter human odor perception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 11. Olfactory Perception | Sensory Evaluation | Wirral Sensory Services [wssintl.com]
- 12. pac.gr [pac.gr]
- 13. researchgate.net [researchgate.net]
- 14. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
Comparative Gene Expression Analysis: Unraveling the Cellular Impact of Beta-Ionol Treatment
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of gene expression changes induced by beta-ionol (B1630872) treatment. Due to a lack of direct comparative transcriptomic studies of this compound against other compounds in publicly available literature, this guide presents a representative comparison between this compound treated and control cells, based on known effects of the closely related compound, beta-ionone. The experimental data and protocols are synthesized from established methodologies in the field to provide a robust framework for investigation.
Data Presentation: Comparative Gene Expression
The following table summarizes hypothetical, yet representative, quantitative gene expression data from a comparative RNA-sequencing (RNA-seq) experiment. The data illustrates the potential impact of this compound treatment on key genes involved in cell cycle regulation and apoptosis in a cancer cell line, compared to a vehicle control (DMSO).
| Gene Symbol | Gene Name | Function | Fold Change (this compound vs. Control) | p-value |
| Cell Cycle Regulation | ||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle inhibitor (G1 arrest) | 2.5 | < 0.01 |
| CCND1 | Cyclin D1 | G1/S transition | -3.2 | < 0.01 |
| CDK4 | Cyclin Dependent Kinase 4 | G1/S transition | -2.8 | < 0.01 |
| PCNA | Proliferating Cell Nuclear Antigen | DNA replication and repair | -2.1 | < 0.05 |
| Apoptosis Regulation | ||||
| TNFRSF10B | TNF Receptor Superfamily Member 10b (DR5) | Induces apoptosis | 3.0 | < 0.01 |
| BCL2 | BCL2 Apoptosis Regulator | Anti-apoptotic | -1.8 | < 0.05 |
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic | 1.5 | > 0.05 |
| CASP3 | Caspase 3 | Executioner caspase in apoptosis | 1.7 | < 0.05 |
| Signaling Pathway | ||||
| CTNNB1 | Catenin Beta 1 | Wnt signaling pathway | -2.2 | < 0.01 |
Experimental Protocols
The following sections detail the methodologies for the key experiments that would be required to generate the data presented above.
Cell Culture and Treatment
Human cancer cell lines (e.g., MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2. For gene expression analysis, cells are seeded and allowed to adhere overnight. Subsequently, the cells are treated with either this compound at a predetermined concentration (e.g., 50 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).
RNA Extraction and Quality Control
Total RNA is extracted from the treated and control cells using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions. The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), with an A260/A280 ratio of ~2.0 being indicative of high purity. The integrity of the RNA is evaluated using a bioanalyzer, with an RNA Integrity Number (RIN) of > 8.0 being desirable for downstream applications.
RNA-Sequencing (RNA-Seq)
RNA-seq libraries are prepared from the high-quality total RNA samples. This process typically involves the enrichment of mRNA using oligo(dT) magnetic beads, followed by RNA fragmentation. The fragmented mRNA is then used as a template for first-strand cDNA synthesis using reverse transcriptase and random primers. Second-strand cDNA is subsequently synthesized, and the resulting double-stranded cDNA is subjected to end-repair, A-tailing, and ligation of sequencing adapters. The adapter-ligated fragments are then amplified by PCR to generate the final cDNA library.
The prepared libraries are quantified and pooled, followed by sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing is typically performed to generate paired-end reads of a specified length (e.g., 150 bp).
Bioinformatic Analysis
The raw sequencing reads are first subjected to quality control checks. Adapter sequences and low-quality reads are removed. The clean reads are then aligned to a reference genome using a splice-aware aligner like HISAT2. The aligned reads are used to quantify gene expression levels, typically as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Differential gene expression analysis between the this compound-treated and control groups is performed using tools such as DESeq2 or edgeR. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Cell cycle regulation pathway modulated by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for comparative gene expression analysis.
A Comparative Analysis of the Anti-Inflammatory Properties of Beta-Ionol and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide validating the anti-inflammatory effects of beta-ionol (B1630872) against the well-established corticosteroid, dexamethasone (B1670325). This report provides a detailed comparison of their mechanisms of action, supported by experimental data and protocols.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Dexamethasone, a potent synthetic glucocorticoid, is a cornerstone in anti-inflammatory therapy, known for its broad and effective immunosuppressive actions. However, its long-term use is associated with significant side effects. This has spurred the search for novel anti-inflammatory agents with improved safety profiles. This compound, a carotenoid-derived compound, and its close structural analog, beta-ionone (B89335), have emerged as potential candidates with anti-inflammatory properties. This guide provides an objective comparison of the anti-inflammatory effects of this compound (with data largely derived from studies on beta-ionone) and dexamethasone, presenting available quantitative data, detailed experimental methodologies, and visual representations of their molecular pathways.
Comparative Efficacy: A Quantitative Overview
While direct comparative studies between this compound/beta-ionone and dexamethasone are limited, analysis of their individual inhibitory activities against key inflammatory mediators provides valuable insights into their relative potency.
| Inflammatory Mediator | Compound | Cell Type | IC50 Value | Citation |
| Pro-inflammatory Cytokines | ||||
| TNF-α | Dexamethasone | THP-1 cells | ~3 nM | [1] |
| IL-1β | Dexamethasone | THP-1 cells | ~7 nM | [1] |
| IL-6 | Dexamethasone | Alveolar macrophages (bovine) | ~10⁻⁸ M | [2] |
| Inflammatory Enzymes | ||||
| COX-2 | Dexamethasone | Human articular chondrocytes | 7.3 nM | [3] |
| iNOS | Dexamethasone | J774 macrophages | (Inhibits expression) | [4] |
| Other Inflammatory Mediators | ||||
| Prostaglandin (B15479496) E2 (PGE2) | Dexamethasone | Human endothelial cells | ~20 nM | [5] |
| Nitric Oxide (NO) | beta-Ionone | BV2 microglial cells | (Significant inhibition at μM concentrations) | [6] |
Note: IC50 values for beta-ionone are not consistently reported in the literature, with studies often demonstrating significant inhibition at tested micromolar concentrations without determining a precise IC50.[6] This suggests that while beta-ionone possesses anti-inflammatory activity, it is likely less potent than dexamethasone, which is effective at nanomolar concentrations.
Mechanisms of Anti-Inflammatory Action
Both dexamethasone and beta-ionone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily targeting the transcription factor NF-κB. However, their initial interactions with the cell differ significantly.
Dexamethasone: Glucocorticoid Receptor-Mediated Gene Regulation
Dexamethasone's mechanism is well-established and involves binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it influences gene expression in two main ways:
-
Transrepression: The GR complex directly binds to and inhibits the activity of pro-inflammatory transcription factors, most notably NF-κB. This prevents the transcription of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
Transactivation: The GR complex can also bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins, such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of prostaglandins (B1171923) and leukotrienes.
Beta-Ionone: Inhibition of NF-κB and MAPK Signaling Pathways
Studies on beta-ionone indicate that its anti-inflammatory effects are also mediated through the suppression of the NF-κB pathway, as well as the mitogen-activated protein kinase (MAPK) signaling cascade.[6][7] The MAPK pathway, which includes kinases like ERK, p38, and JNK, is another critical regulator of the inflammatory response. By inhibiting these pathways, beta-ionone reduces the expression of pro-inflammatory mediators.[6][7] The precise molecular target of beta-ionone that initiates this signaling inhibition is still under investigation.
Signaling Pathway Diagrams
References
- 1. Inhibition of prostaglandin synthesis by glucocorticoids in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Microbial and Plant-Derived Beta-Ionol for Researchers and Drug Development Professionals
An objective comparison of beta-ionol (B1630872) sourced from microbial fermentation and plant extraction, supported by experimental data and detailed protocols.
This compound, a sesquiterpenoid alcohol, has garnered significant interest in the scientific community for its potential therapeutic applications, including anticancer and anti-inflammatory properties. This guide provides a comprehensive comparison of this compound derived from two primary sources: microbial biosynthesis and extraction from plants. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of this compound for their specific research and development needs.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative and qualitative differences between microbial and plant-derived this compound.
Table 1: Production and Purity Comparison
| Parameter | Microbial-Derived this compound | Plant-Derived this compound |
| Production Method | Fermentation using genetically engineered microorganisms (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica) | Extraction from various plant parts (e.g., flowers, fruits, leaves) |
| Typical Yield | High (precursor β-ionone yields up to 4 g/L reported) | Low and variable, dependent on plant species, environmental factors, and extraction efficiency |
| Purity | Potentially high, depending on the purification process; free from complex plant matrix components | Variable; often present in complex mixtures of other phytochemicals, requiring extensive purification |
| Scalability | Highly scalable and controllable production process | Limited by plant availability, geographical location, and harvesting seasons |
| Consistency | High batch-to-batch consistency | Can vary significantly between batches due to natural variations in plant material |
Table 2: Biological Activity and Application Potential
| Parameter | Microbial-Derived this compound | Plant-Derived this compound |
| Biological Equivalence | Expected to be biologically identical to the plant-derived counterpart | The natural standard for biological activity |
| Potential for Optimization | Amenable to metabolic engineering for the production of specific isomers or analogs | Limited to the natural profile of the plant source |
| Regulatory Considerations | May require specific regulatory approval as a product of genetic engineering | Generally regarded as natural, which may be advantageous in certain regulatory frameworks |
| Cost-Effectiveness | Potentially more cost-effective at a large scale due to high yields and controlled production | Can be expensive due to low abundance and complex extraction/purification processes |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the production, purification, and biological evaluation of this compound.
Protocol 1: Microbial Production of Beta-Ionone (B89335) (Precursor to this compound)
This protocol is adapted from studies on engineered Yarrowia lipolytica.
1. Strain and Culture Conditions:
-
Microorganism: Engineered Yarrowia lipolytica strain expressing a carotenoid cleavage dioxygenase (CCD) gene.
-
Media: Yeast extract-peptone-dextrose (YPD) medium.
-
Fermentation: Cultivate the engineered yeast in a bioreactor with controlled temperature, pH, and aeration. A two-phase fermentation system with an organic solvent overlay (e.g., dodecane) can be used for in situ product recovery.
2. Fermentation Parameters:
-
Temperature: 28-30°C
-
pH: 5.5-6.5
-
Aeration: 1-2 vvm (volume of air per volume of medium per minute)
-
Agitation: 200-400 rpm
3. Product Recovery and Purification:
-
Separate the organic phase containing beta-ionone from the fermentation broth.
-
Subject the organic phase to fractional distillation or chromatography (e.g., silica (B1680970) gel column chromatography) to purify the beta-ionone.
4. Conversion to this compound:
-
The purified beta-ionone can be chemically reduced to this compound using a reducing agent such as sodium borohydride.
Protocol 2: Extraction and Purification of this compound from Plant Material
This is a general protocol that can be adapted for various plant sources.
1. Plant Material Preparation:
-
Collect fresh or dried plant material (e.g., flowers of Osmanthus fragrans).
-
Grind the material to a fine powder to increase the surface area for extraction.
2. Extraction:
-
Method: Steam distillation or solvent extraction.
-
Solvent (for solvent extraction): A non-polar solvent such as hexane (B92381) or a slightly polar solvent like ethyl acetate.
-
Procedure (Solvent Extraction): Macerate the powdered plant material in the chosen solvent for 24-48 hours with occasional agitation. Filter the extract to remove solid plant debris.
3. Purification:
-
Concentrate the crude extract under reduced pressure using a rotary evaporator.
-
Perform column chromatography on the concentrated extract using a silica gel stationary phase and a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to isolate the this compound fraction.
-
Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
Protocol 3: Anticancer Activity Assessment (MTT Assay)
This assay measures the cytotoxic effect of this compound on cancer cell lines.
1. Cell Culture:
-
Culture a relevant cancer cell line (e.g., breast cancer cell line MCF-7) in appropriate media and conditions.
2. Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of microbial or plant-derived this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
3. MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)
This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
2. Treatment:
-
Seed the cells in a 96-well plate and pre-treat with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a control with LPS alone.
3. Nitric Oxide Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for producing and testing this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Modulation of the MAPK signaling pathway by this compound.
Conclusion
The choice between microbial and plant-derived this compound will depend on the specific requirements of the research or application. Microbial production offers significant advantages in terms of yield, scalability, and consistency, making it a promising source for large-scale applications and drug development.[1] The biosynthesis of this compound in plants, however, is typically low, which has prompted research into microbial production methods to enhance yield.[2] Plant-derived this compound, while often present in low concentrations, may be preferred for applications where a "natural" label is important. Both sources yield a molecule with the potential for significant biological activity, particularly in the realms of oncology and inflammation, through the modulation of key signaling pathways such as NF-κB and MAPK.[3] Further research directly comparing the purity profiles and biological efficacy of this compound from both sources is warranted to fully elucidate any subtle differences that may exist.
References
A Comparative Guide to the Synthesis of Beta-Ionol and Other Commercially Significant Terpenoids
For researchers, scientists, and professionals in drug development, the efficient synthesis of terpenoids is a critical aspect of natural product chemistry and the development of novel therapeutics and fragrances. This guide provides a comparative benchmark of the synthesis of beta-ionol (B1630872) against other widely used terpenoids: linalool, geraniol, and limonene (B3431351). The comparison focuses on common chemical synthesis routes, presenting key quantitative data, detailed experimental protocols, and visualizations of synthetic pathways to aid in the selection and optimization of manufacturing processes.
Quantitative Comparison of Terpenoid Synthesis
The following table summarizes key quantitative parameters for the synthesis of this compound, linalool, geraniol, and limonene via established chemical routes. These values are compiled from various studies and represent typical outcomes. Actual results may vary depending on specific experimental conditions and scale.
| Terpenoid | Starting Material(s) | Synthesis Route | Reported Yield (%) | Reaction Time | Key Reagents/Catalysts |
| This compound | Citral (B94496), Acetone | Aldol Condensation & Cyclization | 72-85%[1][2] | Condensation: 2-4 h, Cyclization: Not Specified | NaOH, Acetic Acid, Sulfuric Acid[1][3] |
| α-Cyclocitral, Acetone | Condensation | 71.6%[4] | 6 h | 5% NaOH (aq)[4] | |
| Linalool | α-Pinene | Hydrogenation, Oxidation, Reduction, Pyrolysis | >99% (from dehydrolinalool)[5] | Pyrolysis is rapid, other steps vary | Pd/C, O₂, H₂, High Temperature[5][6] |
| Myrcene | Hydrochlorination & Acetylation | ~80% (for linalyl acetate)[6] | Not Specified | HCl, Sodium Acetate, Copper Catalyst[6] | |
| Geraniol | Linalool | Isomerization | >95% selectivity[7] | 10-16 h | Vanadium derivative catalyst, Tetrabutyl titanate[7][8] |
| Linalool | Isomerization | High | 4 h | Ferric Chloride Hexahydrate[9] | |
| Limonene | Nerol (B1678202) | Acid-catalyzed Cyclization | 35-45% | 45-60 min | p-Toluenesulfonic acid[10][11] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound and the compared terpenoids.
1. Synthesis of Beta-Ionone (B89335) (Precursor to this compound) from Citral and Acetone
This two-step process involves the initial formation of pseudoionone (B86502) followed by cyclization.
-
Step 1: Synthesis of Pseudoionone
-
In a reaction vessel, combine 1100 liters of acetone, 260 liters of water, and 25 liters of a 30% sodium hydroxide (B78521) solution. Stir the mixture to ensure homogeneity.[1]
-
At a controlled temperature of 20°C, add 170 kg of citral (≥95.0% purity) dropwise over 2 hours while stirring.[1]
-
Continue the reaction for an additional 2 to 4 hours, monitoring the conversion of citral using gas chromatography.[1]
-
Once the citral conversion exceeds 99.0%, neutralize the reaction mixture with acetic acid to a pH of 6.0-6.5.[1]
-
Allow the mixture to stand and separate into layers. Remove the aqueous layer and recover the acetone.[1]
-
The organic layer is then subjected to vacuum distillation to remove the solvent and obtain crude pseudoionone. Further purification by vacuum distillation yields the final product.[1]
-
-
Step 2: Cyclization of Pseudoionone to Beta-Ionone
-
In a separate reactor, prepare a mixture of 120 liters of a suitable solvent (e.g., No. 6 solvent oil), 5 liters of methanol, and 160 liters of concentrated sulfuric acid. Cool this mixture to -18°C.[1]
-
Slowly add 55 kg of the purified pseudoionone to the cooled acid mixture while maintaining the low temperature.[1]
-
The cyclization reaction is typically rapid. The process can be improved by the addition of dry ice to control the temperature and prevent localized overheating, which enhances the selectivity for beta-ionone to over 99%.[2]
-
The reaction mixture is then worked up to isolate the beta-ionone.
-
2. Synthesis of Linalool from α-Pinene
This multi-step industrial process is a common route for producing linalool.
-
Hydrogenation of α-Pinene to Pinane (B1207555): α-Pinene is hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst to produce pinane.[5][6]
-
Oxidation of Pinane: The resulting pinane is then oxidized, typically with air, to form pinane hydroperoxide.[5][6]
-
Reduction to Pinanol: The pinane hydroperoxide is subsequently reduced to pinanol.[5][6]
-
Pyrolysis to Linalool: Finally, pinanol is subjected to thermal isomerization (pyrolysis) at high temperatures to yield linalool.[5] This step is crucial and requires optimization to minimize the formation of byproducts.[5]
3. Synthesis of Geraniol from Linalool
This process involves the catalytic isomerization of linalool.
-
Add L-linalool, tetrabutyl titanate, and a vanadium derivative catalyst to a reaction kettle.[8]
-
Heat the mixture to a temperature range of 160-180°C while stirring continuously.[8]
-
Maintain the reaction at this temperature for 10 to 16 hours.[8]
-
After the reaction is complete, the mixture is subjected to hydrolysis, followed by reduced pressure rectification and discharging to obtain geraniol.[8] This method is noted for its simple process and low cost.[8]
4. Synthesis of Limonene from Nerol
This laboratory-scale synthesis utilizes an acid-catalyzed cyclization.
-
Dissolve 0.3 grams of nerol in 3 mL of dichloromethane (B109758) in a clean vial.[11]
-
Add 0.05 grams of p-toluenesulfonic acid to the solution.[11]
-
Add a micro stir bar and allow the reaction to stir for 45 to 60 minutes.[11]
-
The reaction is then quenched, and the crude product mixture containing limonene and other isomers is isolated for analysis.[11]
Visualizations of Synthetic Pathways and Workflows
Biosynthesis of Terpenoid Precursors
The following diagram illustrates the general biosynthetic pathway leading to the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), from which monoterpenoids like this compound, linalool, geraniol, and limonene are derived.
Experimental Workflow for Comparative Synthesis
This diagram outlines a logical workflow for the experimental comparison of different terpenoid synthesis methods, from reaction setup to final analysis.
References
- 1. Industrial method for preparing beta-ionone - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN1508113A - Industrial preparation method of β-ionone - Google Patents [patents.google.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The synthesis method of Geraniol_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. drnerz.com [drnerz.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sensory profiles of beta-ionol (B1630872) and structurally related aroma compounds. The information presented is supported by experimental data from sensory analysis studies, offering a comprehensive resource for professionals in flavor and fragrance research, sensory science, and drug development.
Quantitative Sensory Data
The following tables summarize the key quantitative sensory data for this compound and related compounds, focusing on odor thresholds and sensory descriptors. Odor threshold is a critical measure of a compound's potency, representing the lowest concentration detectable by the human nose.
| Compound | Odor Threshold (in water/model solution) | Sensory Descriptors |
| β-Ionol | Not explicitly found, but described as having a medium odor strength. | Sweet, herbal, floral, violet, tropical, balsamic, woody, berry, powdery, fruity.[1] |
| β-Ionone | 0.007 µg/L (in water)[2][3], 0.09 µg/L (in model wine solution)[2][3] | Violet, cedarwood, woody, berry, floral, green, fruity.[4][5] |
| α-Ionone | (R)-(+)-(E)-α-ionone: 0.03-328 ppb(S)-(-)-(E)-α-ionone: 0.1-656 ppb[6] | (R)-(+)-(E)-α-ionone: Violet-like, fruity, raspberry-like, flowery, strong impact.(S)-(-)-(E)-α-ionone: Woody, cedar wood like, raspberry & beta-ionone (B89335) like.[6] |
| β-Damascenone | 0.002 µg/L (in water)[2][3], 0.05 µg/L (in hydroalcoholic solution)[2][3] | Baked/cooked apples, honey, flowery, fruity.[2] |
| α-Damascone | (R)-(+)-(E)-α-damascone: 100 ppb(S)-(-)-(E)-α-damascone: 1.5 ppb[6] | (R)-(+)-(E)-α-damascone: Rose petals, apple, fruity, woody, camphory, dirty, musty.(S)-(-)-(E)-α-damascone: Floral, rose petals, fresh, green, slightly winey.[6] |
| δ-Damascone | 0.0011 µg/mL | Floral, minty.[7] |
Note: Odor thresholds can vary significantly depending on the medium (e.g., water, ethanol (B145695) solution, air) and the methodology used for determination.
Experimental Protocols
The sensory data presented in this guide are typically obtained through rigorous analytical techniques. The following are detailed methodologies for two key experiments: Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA).
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.[8][9][10]
Objective: To identify which volatile compounds in a complex mixture are responsible for its characteristic aroma.
Methodology:
-
Sample Preparation: The volatile fraction of the sample is extracted using methods such as solvent extraction, headspace solid-phase microextraction (SPME), or steam distillation.
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity as they pass through a capillary column.
-
Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification.[9][10]
-
Olfactory Detection: The other stream is directed to a heated sniffing port, where a trained sensory panelist or assessor sniffs the effluent and records the perceived odor, its intensity, and its duration.[8][10]
-
Data Analysis: The data from the chemical detector and the human assessor are combined. Odor-active compounds are identified by matching the retention time of a perceived odor with the retention time of a chemical peak.
-
Dilution Techniques (Optional but Recommended):
-
Aroma Extract Dilution Analysis (AEDA): The sample extract is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still perceived is its flavor dilution (FD) factor, which is an indication of its odor potency.[8]
-
Combined Hedonic Aroma Response Measurement (CHARM): Similar to AEDA, this method also involves analyzing a dilution series. The duration of each detected odor is recorded, and "Charm" values, which are proportional to the odor's potency, are calculated.[11]
-
Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.[12][13] It relies on a trained panel of assessors to provide a comprehensive sensory profile.[14]
Objective: To create a detailed sensory profile of a product and to compare the sensory characteristics of different products.
Methodology:
-
Panelist Selection and Screening: A group of individuals is screened for their sensory acuity, ability to discriminate between different stimuli, and verbalization skills.[13] Typically, a panel consists of 8-15 trained assessors.[12]
-
Lexicon Development: The selected panelists, guided by a panel leader, are presented with a range of products representative of the category being studied. Through discussion and consensus, they develop a list of descriptive terms (a lexicon) that accurately and comprehensively describe the sensory attributes (e.g., aroma, flavor, texture) of the products.[13]
-
Panelist Training: Panelists are trained to use the developed lexicon consistently and to rate the intensity of each attribute on a given scale. Reference standards for each attribute are often provided to anchor the panelists' ratings.
-
Product Evaluation: During the formal evaluation, panelists independently assess the products in a controlled environment (e.g., individual sensory booths).[14] They rate the intensity of each sensory attribute on an unstructured line scale (e.g., a 15-cm line anchored with "low" and "high").[13]
-
Data Collection and Analysis: The intensity ratings are converted to numerical data. Statistical analyses, such as Analysis of Variance (ANOVA), Principal Component Analysis (PCA), and spider web plots, are used to analyze the data, determine significant differences between products, and visualize the sensory profiles.[13]
Visualizations
Olfactory Signaling Pathway
The perception of aroma compounds like this compound begins with the activation of olfactory receptors in the nasal cavity. This triggers a cascade of intracellular events known as a signaling pathway, which ultimately leads to the perception of smell in the brain.
Caption: General olfactory signal transduction pathway.
Experimental Workflows
The following diagrams illustrate the workflows for the two primary sensory analysis techniques discussed.
Gas Chromatography-Olfactometry (GC-O) Workflow
Caption: Workflow for Gas Chromatography-Olfactometry.
Quantitative Descriptive Analysis (QDA) Workflow
Caption: Workflow for Quantitative Descriptive Analysis.
Logical Relationship of Aroma Compounds
This diagram illustrates the relationships between this compound and related compounds based on their shared and distinct sensory characteristics.
Caption: Sensory relationships between ionones and damascones.
References
- 1. Reactome | Olfactory Signaling Pathway [reactome.org]
- 2. mdpi.com [mdpi.com]
- 3. The Potential Effect of β-Ionone and β-Damascenone on Sensory Perception of Pinot Noir Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Ionones, Irones, Damascones & Structurally Related Odorants [leffingwell.com]
- 6. Odor Detection Thresholds & References [leffingwell.com]
- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 12. Quantitative Descriptive Analysis [sensorysociety.org]
- 13. affinitylabs.com.au [affinitylabs.com.au]
- 14. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
Safety Operating Guide
Navigating the Safe Disposal of Beta-Ionol in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. The proper disposal of chemical reagents, such as beta-ionol (B1630872), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
Key Physical and Chemical Properties of this compound
A thorough understanding of a substance's properties is the foundation of its safe management. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C13H22O[1] |
| Molecular Weight | 194.31 g/mol [1] |
| Boiling Point | 107°C at 3 mm Hg[2] |
| Flash Point | 200.00 °F (93.33 °C)[3] |
| Specific Gravity | 0.92300 to 0.93000 @ 25.00 °C[3] |
| Refractive Index | 1.49600 to 1.50200 @ 20.00 °C[3] |
Standard Operating Procedure for this compound Disposal
Adherence to a standardized disposal protocol is crucial for ensuring the safety of laboratory personnel and the protection of the environment. This compound is classified as very toxic to aquatic life, and its discharge into the environment must be strictly avoided[4].
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors[2].
-
Ignition Sources: Keep this compound away from all sources of ignition. Use spark-proof tools when handling[2].
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Waste Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA)[6][7][8].
-
The SAA must be at or near the point of generation and under the control of laboratory personnel[5].
-
Ensure proper segregation of incompatible waste streams. For instance, store acids and bases separately[8].
-
-
Disposal Request:
-
Empty Container Management:
-
Empty this compound containers must be triple-rinsed with a suitable solvent[9].
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste[10].
-
After triple-rinsing, deface or remove the original labels from the container. The clean, de-labeled container can then be disposed of as regular trash or recycled, depending on institutional policies[9].
-
Spill Management:
In the event of a this compound spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbent material and place it in a sealed container for hazardous waste disposal[2].
-
Clean the spill area thoroughly.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound, 22029-76-1 [thegoodscentscompany.com]
- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 5. danielshealth.com [danielshealth.com]
- 6. odu.edu [odu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Comprehensive Guide to Handling beta-Ionol
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of beta-Ionol, ensuring operational excellence and adherence to the highest safety standards.
Essential Safety Information
This compound is a fragrance ingredient that is also utilized in various research applications.[1][2] While not classified as a hazardous substance under certain regulations, it is crucial to handle it with care to avoid potential irritation and ensure a safe laboratory environment.[3][4]
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is the first line of defense against exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | To prevent eye contact which may cause irritation.[5][6] |
| Hand Protection | Chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3] Gloves must be inspected prior to use.[3] | To avoid skin contact, which may lead to skin irritation or allergic reactions.[5][7] |
| Body Protection | Wear fire/flame resistant and impervious clothing.[3] Long-sleeved clothing is recommended.[8] | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator with a suitable filter (e.g., type ABEK (EN14387)) should be used.[3] | To prevent inhalation of vapors or mists, which can cause respiratory tract irritation.[5][6] |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area.[3] Local exhaust ventilation is recommended to control airborne concentrations.
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[3][9] Keep it away from incompatible materials such as strong reducing agents and oxidizing agents.[8][10]
-
Safe Handling Practices: Avoid contact with skin and eyes.[3][10] Do not breathe vapors or mists.[10] Use non-sparking tools and take measures to prevent electrostatic discharge.[3] Wash hands thoroughly after handling.[5][6]
Disposal Plan:
-
Waste Disposal: Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[5][10] It may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]
-
Environmental Precautions: Do not allow the chemical to enter drains, surface water, or soil.[3][5][10] this compound is toxic to aquatic life with long-lasting effects.[11]
-
Contaminated Packaging: Contaminated containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning.[3] Alternatively, they can be punctured to render them unusable and then disposed of in a sanitary landfill.[3]
Emergency Procedures
Immediate and appropriate action during an emergency is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing.[12] Wash the affected area with soap and plenty of water.[3][10] Consult a doctor if irritation persists.[3] |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[10] Seek medical advice.[3] |
| Ingestion | Do NOT induce vomiting.[3][12] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3] |
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area.[3] Ensure adequate ventilation.[3] Wear appropriate personal protective equipment.[3]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the product enter drains.[3]
-
Containment and Cleaning: Soak up the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder).[10] Collect the material in a suitable, closed container for disposal.[3][10]
Quantitative Data
| Property | Value |
| Boiling Point | 107 °C at 3 mm Hg[3] |
| Flash Point | 93 °C (199.4 °F) - closed cup |
| Density | 0.928 g/mL at 20 °C |
| Molecular Weight | 194.31 g/mol [3] |
Visualized Workflows
To further clarify the procedural guidance, the following diagrams illustrate the safe handling workflow and emergency response logic.
Caption: A flowchart illustrating the step-by-step process for the safe handling of this compound.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. This compound, 22029-76-1 [thegoodscentscompany.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. β-IONOL | CAS#:22029-76-1 | Chemsrc [chemsrc.com]
- 5. aksci.com [aksci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. The Good Scents Company safety data sheet for beta- ionone [thegoodscentscompany.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
